molecular formula C21H42NO8P B15550729 08:0 PE

08:0 PE

Número de catálogo: B15550729
Peso molecular: 467.5 g/mol
Clave InChI: UNACBKDVIYEXSL-LJQANCHMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PE(8:0/8:0) is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine.

Propiedades

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42NO8P/c1-3-5-7-9-11-13-20(23)27-17-19(18-29-31(25,26)28-16-15-22)30-21(24)14-12-10-8-6-4-2/h19H,3-18,22H2,1-2H3,(H,25,26)/t19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNACBKDVIYEXSL-LJQANCHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Properties of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (B3025620), commonly referred to as 08:0 PE or DOPE, is a synthetic, saturated diacyl-glycerophospholipid. It features two eight-carbon acyl chains (octanoyl chains) esterified to the sn-1 and sn-2 positions of the glycerol (B35011) backbone, with a phosphoethanolamine headgroup at the sn-3 position. As a short-chain phospholipid, this compound exhibits unique physicochemical properties that make it a valuable tool in various research and drug development applications. Its amphiphilic nature, coupled with the relatively short acyl chains, influences its behavior in aqueous solutions, leading to the formation of micelles and influencing the properties of lipid bilayers. This guide provides a comprehensive overview of the known properties of this compound, including its physical and chemical characteristics, its role in model membrane systems, and its applications in experimental protocols.

Core Properties of this compound

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Chemical Properties of this compound
PropertyValueSource
Systematic Name 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine
Common Synonyms This compound, DOPE (dioctanoyl)
CAS Number 96760-44-0
Molecular Formula C₂₁H₄₂NO₈P
Formula Weight 467.534 g/mol
Appearance Liquid (in chloroform)
Table 2: Physical Properties of this compound
PropertyValueRemarks
Melting Point Data not availableThe melting point of the phosphatidylethanolamine (B1630911) with two palmitoyl (B13399708) (16:0) chains is 63 °C.[1]
Transition Temperature (Tm) Data not availableThe gel-to-liquid crystalline phase transition temperature for short-chain phospholipids (B1166683) is typically below 0°C.
Critical Micelle Concentration (CMC) Data not availableThe CMC is a key parameter for the self-assembly of amphiphiles in solution.
Solubility Soluble in chloroform (B151607). Soluble in ethanol, DMSO, and Chloroform:Methanol:Water (65:25:4) at 5mg/mL (for the related 08:0 PI).[2]

Biophysical Characteristics and Behavior in Model Membranes

The short acyl chains of this compound significantly influence its behavior in aqueous environments and its interaction with other lipids in model membranes.

Membrane Curvature and Fusion

Phosphatidylethanolamine (PE) is known to be a cone-shaped lipid due to its small headgroup relative to its acyl chains. This molecular geometry induces negative curvature strain in lipid bilayers, which is a critical factor in processes like membrane fusion and fission.[3][4] While long-chain unsaturated PEs like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) are well-studied for their fusogenic properties, the shorter, saturated chains of this compound also contribute to membrane instability and can facilitate fusion events in model systems.[5][6] The incorporation of this compound into a lipid bilayer can lower the energy barrier for the formation of non-lamellar structures, such as the hexagonal HII phase, which are intermediates in membrane fusion.[4]

The diagram below illustrates the role of cone-shaped lipids like PE in promoting negative membrane curvature, a key step in the fusion process.

Caption: Role of PE in inducing membrane curvature.

Role in Signaling

Phosphatidylethanolamines are precursors to a number of signaling molecules and are involved in various cellular signaling pathways. While specific pathways directly involving this compound are not extensively documented, the general roles of PEs provide a framework for its potential functions.

Precursor for Secondary Messengers

PE can be a substrate for phospholipases, leading to the generation of lipid second messengers. For instance, the fatty acids at the sn-1 and sn-2 positions can be cleaved by phospholipase A₂ to produce lysophosphatidylethanolamine and a free fatty acid, both of which can act as signaling molecules.

Involvement in Short-Chain Fatty Acid Signaling

The octanoyl chains of this compound can be released by enzymatic activity. Short-chain fatty acids (SCFAs) are known to act as signaling molecules by activating G-protein coupled receptors (GPCRs) such as FFAR2 and FFAR3, and by inhibiting histone deacetylases (HDACs).[7][8] These pathways are involved in regulating inflammation, glucose metabolism, and lipid metabolism.[7][8]

The following diagram illustrates the general signaling pathways of short-chain fatty acids.

SCFA_Signaling cluster_0 Cell Membrane SCFA Short-Chain Fatty Acid (e.g., from this compound hydrolysis) GPCR G-Protein Coupled Receptor (FFAR2/3) SCFA->GPCR activates HDAC Histone Deacetylase (HDAC) SCFA->HDAC inhibits Downstream Downstream Signaling (e.g., MAPK, NF-κB) GPCR->Downstream Nucleus Nucleus HDAC->Nucleus Gene_Expression Altered Gene Expression (e.g., inflammation, metabolism) Nucleus->Gene_Expression regulates

Caption: General signaling pathways of SCFAs.

Experimental Protocols

This compound is utilized in a variety of experimental settings, often as a tool to modulate membrane properties or as a substrate in enzymatic assays.

Liposome (B1194612) Preparation using this compound

This protocol describes a general method for preparing liposomes incorporating this compound using the thin-film hydration method.

Materials:

  • 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • Other desired lipids (e.g., phosphatidylcholine)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS, Tris-HCl)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and other lipids in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Add the aqueous hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid with the highest Tm.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film and form multilamellar vesicles (MLVs).

  • Size Reduction (Optional):

    • To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process should also be performed at a temperature above the Tm of the lipids.

The workflow for liposome preparation is depicted below.

Liposome_Preparation start Dissolve Lipids (including this compound) in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film hydration Hydrate Film with Aqueous Buffer film->hydration mlv Formation of Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion through Polycarbonate Membranes (Optional) mlv->extrusion luv Formation of Unilamellar Vesicles (LUVs) extrusion->luv

Caption: Workflow for liposome preparation.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol outlines a common method to determine the CMC of this compound using a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[9][10]

Materials:

  • 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • Aqueous buffer

  • 1,6-diphenyl-1,3,5-hexatriene (DPH) stock solution in a suitable organic solvent (e.g., THF)

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare a series of aqueous solutions with increasing concentrations of this compound.

    • Add a small, constant amount of the DPH stock solution to each this compound solution. The final concentration of the organic solvent should be minimal to avoid affecting micellization.

    • Incubate the solutions in the dark to allow for the partitioning of DPH into the hydrophobic environment of the micelles.[9]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each sample. DPH fluorescence increases significantly when it moves from the aqueous environment to the hydrophobic core of the micelles.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the this compound concentration.

    • The CMC is determined as the concentration at which a sharp increase in fluorescence intensity is observed. This corresponds to the point where micelle formation begins.[10]

The logical relationship for CMC determination is shown in the following diagram.

CMC_Determination Monomers This compound as Monomers Micelles This compound forms Micelles Monomers->Micelles Increasing [this compound] DPH_aq DPH in Aqueous Phase (Low Fluorescence) DPH_micelle DPH in Micelle Core (High Fluorescence) DPH_aq->DPH_micelle Partitioning

Caption: Principle of CMC determination by fluorescence.

Conclusion

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) is a versatile short-chain phospholipid with distinct properties that are valuable for researchers in lipid science and drug delivery. Its ability to influence membrane curvature and potentially act as a precursor for signaling molecules makes it a useful tool for studying a variety of cellular processes. While some specific quantitative data for this compound remains to be fully characterized in the literature, the experimental protocols and general principles outlined in this guide provide a solid foundation for its effective use in a research setting. Further investigation into its specific physical properties and its direct roles in signaling pathways will undoubtedly expand its applications in the future.

References

Phosphatidylethanolamine (PE) in Biological Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylethanolamine (B1630911) (PE) is a vital phospholipid, second only to phosphatidylcholine (PC) in abundance in eukaryotic membranes, where it constitutes 15-25% of total phospholipids.[1][2][3] Its unique biophysical properties, stemming from a small ethanolamine (B43304) headgroup relative to its acyl chains, impart a conical shape that induces negative membrane curvature. This intrinsic property is fundamental to a host of cellular processes, including membrane fusion and fission, protein folding and insertion, mitochondrial bioenergetics, and autophagy. Dysregulation of PE metabolism is increasingly implicated in a range of pathologies, from neurodegenerative disorders to cancer, making it a molecule of significant interest for therapeutic development. This guide provides an in-depth technical overview of PE's core functions, presents quantitative data on its distribution, details key experimental methodologies for its study, and visualizes its involvement in critical cellular pathways.

Core Biophysical Properties and Functions of PE

PE's non-bilayer propensity is central to its function. Unlike cylindrical lipids such as PC which favor flat bilayer structures, the cone-shaped geometry of PE creates lateral pressure and induces negative curvature stress within the membrane.[4][5] This stress can be relieved through dynamic membrane remodeling events.

  • Membrane Fusion and Fission: The formation of hexagonal phase (HII) intermediates, promoted by PE, is crucial for destabilizing membranes during fusion and fission.[1][5] This is essential for processes like vesicle trafficking, endocytosis, exocytosis, and mitochondrial dynamics.[4][6]

  • Protein Folding and Function (Lipid Chaperone): PE acts as a "lipid chaperone," facilitating the correct folding, insertion, and function of certain membrane proteins.[7] A classic example is the E. coli lactose (B1674315) permease (LacY), which requires PE for proper conformational maturation after its insertion into the membrane.[7] PE is also critical for the activity of mitochondrial respiratory complexes.[3][4]

  • Mitochondrial Integrity and Bioenergetics: The inner mitochondrial membrane (IMM) is particularly enriched in PE.[3][4] Its ability to induce curvature is vital for maintaining the structure of mitochondrial cristae, the sites of oxidative phosphorylation.[5] Deficiencies in mitochondrial PE lead to impaired respiration, ATP production, and overall mitochondrial dysfunction.[2]

  • Autophagy: PE plays a direct, covalent role in autophagy. The ubiquitin-like protein Atg8 (LC3 in mammals) is conjugated to PE, a critical step for the formation and elongation of the autophagosome membrane, which engulfs cellular components for degradation.[4]

Quantitative Data on PE Distribution and Properties

The concentration and composition of PE vary significantly between different membranes, cell types, and organisms, reflecting its diverse functional roles.

Parameter Organism/Tissue/Cell Type Value Reference(s)
Total Phospholipid Content Typical Mammalian Cell15 - 25%[1][2][3]
Human Nervous Tissue (White Matter)~45%[7]
E. coli~75%[7]
Subcellular Distribution Mammalian Plasma MembranePrimarily inner leaflet[2]
Mammalian Endoplasmic ReticulumMajor component[4]
Mammalian Golgi ApparatusModerate levels (~8% of total lipids)[2]
Mammalian Inner Mitochondrial MembraneHighly enriched[2][3][4]
PE:PC Molar Ratio Insect SF9 Cells~2.38[8]
Human HEK 293T Cells~0.59[8]
Melting Temperature (Tm) Di-oleoyl-PE (DOPE)-16 °C[7]
Di-oleoyl-PC (DOPC)-20 °C[7]
Di-palmitoyl-PE (DPPE)63 °C[7]
Di-palmitoyl-PC (DPPC)41 °C[7]

Key Signaling Pathways Involving PE

PE is a central molecule in several critical signaling and metabolic pathways. Its synthesis and consumption are tightly regulated across different cellular compartments.

PE Biosynthesis Pathways

Eukaryotic cells primarily synthesize PE via two distinct pathways located in different organelles: the Kennedy pathway in the Endoplasmic Reticulum and the Phosphatidylserine (B164497) Decarboxylase (PSD) pathway in the mitochondria.

PE_Biosynthesis cluster_ER Endoplasmic Reticulum (Kennedy Pathway) cluster_Mito Mitochondria (PSD Pathway) Etn Ethanolamine PEtn Phospho- ethanolamine Etn->PEtn ETNK1 CDP_Etn CDP-Ethanolamine PEtn->CDP_Etn PCYT2 (Rate-limiting) PE_ER Phosphatidylethanolamine (PE) CDP_Etn->PE_ER EPT/SELENOI DAG Diacylglycerol (DAG) DAG->PE_ER EPT/SELENOI PE_Mito Phosphatidylethanolamine (PE) PE_ER->PE_Mito Transport PS_ER Phosphatidylserine (from ER) PS_Mito Phosphatidylserine (PS) PS_ER->PS_Mito Transport (MAMs) PS_Mito->PE_Mito PSD PE_Mito->PE_ER Transport CO2 CO2 PE_Mito->CO2 Autophagy_PE_Conjugation Atg8 Atg8 / LC3 Atg8_G Atg8-Gly Atg8:e->Atg8_G:w Cleavage Atg8_Atg7 Atg8~Atg7 Atg8_G->Atg8_Atg7 Activation Atg4 Atg4 Atg8_G->Atg4 Atg8_Atg3 Atg8~Atg3 Atg8_Atg7->Atg8_Atg3 Conjugation Atg8_PE Atg8-PE (Conjugate) Atg8_Atg3->Atg8_PE Ligation Membrane Phagophore Membrane Atg8_PE->Membrane Membrane Insertion Atg7 Atg7 (E1-like) Atg7->Atg8_Atg7 Atg3 Atg3 (E2-like) Atg3->Atg8_Atg3 PE Phosphatidyl- ethanolamine (PE) PE->Atg8_PE Ligation Ferroptosis_Pathway cluster_synthesis PUFA-PE Synthesis cluster_peroxidation Peroxidation & Cell Death cluster_inhibition Inhibition PUFA PUFA (e.g., AA) PUFA_CoA PUFA-CoA PUFA->PUFA_CoA ACSL4 PUFA_PE PUFA-PE PUFA_CoA->PUFA_PE LPCAT3 LPE Lyso-PE LPE->PUFA_PE LPCAT3 PUFA_PE_OOH PUFA-PE-OOH (Lipid Peroxide) PUFA_PE->PUFA_PE_OOH Ferroptosis Ferroptosis PUFA_PE_OOH->Ferroptosis Iron Fe²⁺ Iron->PUFA_PE_OOH Fenton Reaction LOX LOX LOX->PUFA_PE_OOH Enzymatic Oxidation GPX4 GPX4 GPX4->PUFA_PE_OOH Reduces GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Cofactor

References

The Pivotal Functions of Short-Chain Phosphatidylethanolamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Biophysical Properties, Cellular Roles, and Experimental Applications of Short-Chain Phosphatidylethanolamines for Researchers, Scientists, and Drug Development Professionals.

Short-chain phosphatidylethanolamines (SC-PEs) represent a unique subclass of phospholipids (B1166683) that, due to their distinct biophysical properties conferred by their truncated acyl chains, play specialized roles in cellular processes and serve as invaluable tools in biomedical research. While sharing the characteristic ethanolamine (B43304) headgroup with their long-chain counterparts, the shorter fatty acid chains of SC-PEs dramatically alter their interaction with aqueous environments and lipid membranes, leading to a range of functions from modulating membrane curvature and protein activity to facilitating experimental assays. This technical guide provides a comprehensive overview of the core functions of SC-PEs, detailed experimental protocols for their use, and a summary of key quantitative data.

Core Functions and Biophysical Properties

The defining characteristic of short-chain phosphatidylethanolamines is their amphipathic nature, with a hydrophilic headgroup and short, hydrophobic acyl chains (typically 6 to 8 carbons). This structure results in a higher critical micelle concentration (CMC) compared to long-chain phospholipids, meaning they are more water-soluble and can exist as monomers at higher concentrations before forming micelles.[1][2] This property is fundamental to many of their applications and functions.

Membrane Perturbation and Curvature Modulation

Unlike long-chain PEs that readily integrate into and stabilize lipid bilayers, SC-PEs act as detergents or membrane-destabilizing agents at sufficient concentrations. Their conical shape, a feature shared with long-chain PEs, combined with their increased water solubility, allows them to insert into one leaflet of a membrane, inducing positive curvature.[3][4] This ability to bend membranes is crucial in various cellular processes, including vesicle formation, endocytosis, and exocytosis.[3]

Interaction with Membrane Proteins

The altered membrane environment created by SC-PEs can significantly influence the function of membrane-associated proteins. The presence of PE, in general, has been shown to be important for the proper folding and activity of certain membrane proteins.[5] Specifically, the choice between PE and phosphatidylcholine (PC) as the neutral phospholipid matrix can dramatically affect the calcium requirements for the membrane association of proteins like protein kinase C.[6] While direct evidence for SC-PE-specific signaling pathways is limited, their ability to modulate the local lipid environment suggests a role in influencing signaling cascades by altering the conformation and activity of membrane-bound enzymes and receptors. For instance, studies have shown that vesicles containing short-chain PE behave differently in their interactions with proteins compared to those with long-chain PE.[7]

Quantitative Data on Short-Chain Phospholipids

The biophysical properties of short-chain phospholipids are critical to understanding their function and application. The following table summarizes key quantitative data for some common short-chain phospholipids.

PhospholipidAcyl Chain LengthCritical Micelle Concentration (CMC)Reference(s)
1,2-dicaproyl-sn-glycero-3-phospho-L-serine (C6PS)C6:0950 µM[8]
1,2-dicaproyl-sn-glycero-3-phosphoethanolamine (C6PE)C6:01.2 mM[8]
dioctanoylphosphatidylcholine (diC8PC)C8:00.27 mmol/L (in water)[9]
DSPE-PEG2000C18:0 (with PEG polymer)~10 – 25 µM[10]

Experimental Protocols and Applications

The unique properties of SC-PEs make them versatile tools in the laboratory for a variety of experimental applications.

Phospholipase A2 (PLA2) Activity Assays

Short-chain phospholipids are excellent substrates for phospholipase A2 enzymes, which cleave the fatty acid at the sn-2 position of the glycerol (B35011) backbone. The water solubility of the short-chain substrate and product simplifies the assay procedure.

Detailed Methodology for Titrimetric PLA2 Assay:

  • Substrate Preparation:

    • Prepare a lecithin (B1663433) emulsion (e.g., from soybean) as the substrate. For a more defined system, a short-chain phosphatidylcholine can be used.[3]

    • Weigh 4.0 grams of lecithin and add 30 ml of 1.0 M sodium chloride, 10 ml of 0.1 M calcium chloride, and 100 ml of reagent-grade water.[3]

    • Stir the mixture for 30 minutes at 4°C, followed by sonication for 10 minutes at maximum power.[3]

    • Dilute the emulsion to a final volume of 200 ml with reagent-grade water.[3]

  • Enzyme Preparation:

    • Dissolve the phospholipase A2 enzyme in reagent-grade water to a concentration of 1.0 mg/ml. Keep this stock solution on ice.[3]

    • Make further dilutions in cold reagent-grade water immediately before use.[3]

  • Assay Procedure:

    • Pipette 15 ml of the lecithin emulsion into a reaction vessel maintained at 25°C.[3]

    • Adjust the pH to 8.9 using a standardized NaOH solution (0.01-0.02 N).[3]

    • Record the volume of NaOH required to maintain the pH at 8.9 for 3-5 minutes to determine the blank rate.[3]

    • Add the diluted enzyme to the emulsion.[3]

    • Record the amount of NaOH required to maintain the pH at 8.9 for 4-5 minutes. This represents the rate of fatty acid release.[3]

    • Calculate the enzyme activity in units, where one unit releases one micromole of titratable fatty acid per minute.[3]

PhospholipaseA2_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Substrate_Emulsion Prepare Lecithin/SC-PE Emulsion Titration_Vessel Add Emulsion to Titration Vessel (25°C, pH 8.9) Substrate_Emulsion->Titration_Vessel Enzyme_Solution Prepare PLA2 Solution Add_Enzyme Add PLA2 Enzyme Enzyme_Solution->Add_Enzyme Blank_Rate Measure Blank Rate (NaOH consumption) Titration_Vessel->Blank_Rate Blank_Rate->Add_Enzyme Sample_Rate Measure Sample Rate (NaOH consumption) Add_Enzyme->Sample_Rate Calculate_Activity Calculate PLA2 Activity Sample_Rate->Calculate_Activity

Workflow for a titrimetric phospholipase A2 assay.

Membrane Fusion Assays using Fluorescence Resonance Energy Transfer (FRET)

Fluorescently labeled short-chain PEs, such as Rhodamine-DHPE (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), are used in FRET-based assays to monitor membrane fusion.[11][12] The principle relies on the dequenching of a fluorescent signal as labeled and unlabeled membranes fuse, leading to a dilution of the fluorescent probes.

Detailed Methodology for NBD-PE/Rhodamine-PE FRET Assay:

  • Liposome Preparation:

    • Prepare two populations of vesicles (liposomes).

    • Label one population with a FRET pair of fluorescently labeled phospholipids, typically 1 mol% NBD-PE (donor) and 1 mol% Rhodamine-PE (acceptor).[13]

    • The other population of vesicles remains unlabeled.

    • Prepare the liposomes by dissolving the lipids in chloroform, evaporating the solvent to form a thin film, and then hydrating the film with a buffer solution.[13]

    • Small unilamellar vesicles (SUVs) can be prepared by sonication, and large unilamellar vesicles (LUVs) by extrusion.

  • FRET Measurement:

    • Mix the labeled and unlabeled vesicle populations in a fluorometer cuvette.

    • Excite the donor fluorophore (NBD) at its excitation wavelength (~470 nm).[14]

    • Measure the emission of both the donor (~520 nm) and the acceptor (~585 nm).[13][14]

  • Induction of Fusion:

    • Induce membrane fusion using a fusogen (e.g., calcium ions for vesicles containing negatively charged phospholipids, or polyethylene (B3416737) glycol).

    • As the labeled and unlabeled vesicles fuse, the average distance between the donor and acceptor fluorophores increases.

  • Data Analysis:

    • Monitor the decrease in FRET efficiency, which is observed as an increase in the donor fluorescence and a decrease in the acceptor fluorescence.[14]

    • The change in fluorescence intensity over time provides a kinetic measure of membrane fusion.

FRET_Membrane_Fusion_Assay cluster_vesicles Vesicle Populations Labeled_Vesicles Labeled Vesicles (NBD-PE & Rhodamine-PE) Mix_Vesicles Mix Vesicle Populations Labeled_Vesicles->Mix_Vesicles Unlabeled_Vesicles Unlabeled Vesicles Unlabeled_Vesicles->Mix_Vesicles Measure_Initial_FRET Measure Initial FRET (High FRET) Mix_Vesicles->Measure_Initial_FRET Add_Fusogen Add Fusogen (e.g., Ca2+) Measure_Initial_FRET->Add_Fusogen Membrane_Fusion Membrane Fusion Occurs Add_Fusogen->Membrane_Fusion Measure_Final_FRET Measure Final FRET (Low FRET) Membrane_Fusion->Measure_Final_FRET Analyze_Kinetics Analyze Fusion Kinetics Measure_Final_FRET->Analyze_Kinetics

Workflow of a FRET-based membrane fusion assay.

Solubilization of Membrane Proteins

Due to their detergent-like properties, short-chain phospholipids are used to extract membrane proteins from their native lipid environment for in vitro studies.

General Protocol for Membrane Protein Solubilization:

  • Membrane Preparation:

    • Isolate the membranes containing the protein of interest from cells or tissues by differential centrifugation.

  • Solubilization:

    • Resuspend the membrane pellet in a suitable buffer containing a short-chain phospholipid (e.g., diC7PC) at a concentration above its CMC.

    • The optimal detergent-to-protein ratio needs to be determined empirically.

    • Incubate the mixture, often with gentle agitation, to allow the detergent to disrupt the membrane and form mixed micelles with the membrane proteins and lipids.

  • Purification:

    • Centrifuge the mixture at high speed to pellet the unsolubilized membrane fragments.

    • The supernatant, containing the solubilized membrane protein in mixed micelles, can then be used for purification techniques such as affinity chromatography.

Protein_Solubilization_Workflow Isolate_Membranes Isolate Membranes Resuspend_in_Buffer Resuspend in Buffer with SC-PE (>CMC) Isolate_Membranes->Resuspend_in_Buffer Incubate Incubate to Solubilize Resuspend_in_Buffer->Incubate Centrifuge High-Speed Centrifugation Incubate->Centrifuge Collect_Supernatant Collect Supernatant (Solubilized Protein) Centrifuge->Collect_Supernatant Purify_Protein Purify Protein (e.g., Chromatography) Collect_Supernatant->Purify_Protein

General workflow for membrane protein solubilization.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly initiated by SC-PEs are not well-defined, their influence on membrane properties and protein function implies a modulatory role in various signaling events. The diagram below illustrates the logical relationship between the biophysical properties of SC-PEs and their downstream cellular effects.

SC_PE_Function_Logic cluster_properties Biophysical Properties cluster_effects Cellular Effects SC_PE Short-Chain Phosphatidylethanolamine (B1630911) High_CMC High Critical Micelle Concentration SC_PE->High_CMC Induces_Curvature Induces Membrane Curvature SC_PE->Induces_Curvature Alters_Packing Alters Lipid Packing SC_PE->Alters_Packing Facilitate_Fusion_Fission Facilitate Membrane Fusion/Fission Induces_Curvature->Facilitate_Fusion_Fission Modulate_Protein_Function Modulate Membrane Protein Function Alters_Packing->Modulate_Protein_Function Influence_Signaling Influence Cell Signaling Modulate_Protein_Function->Influence_Signaling

Logical flow from SC-PE properties to cellular effects.

References

An In-depth Technical Guide to 08:0 PE (1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 08:0 PE (1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine), a saturated phosphatidylethanolamine (B1630911) with short-chain fatty acids. This document details its physicochemical properties, its role in biological systems, and its applications in research and drug development, with a focus on experimental methodologies.

Core Properties of this compound

This compound, a synthetic phospholipid, is a valuable tool in membrane biophysics and drug delivery research due to its well-defined chemical structure and physical properties. Its short octanoyl acyl chains confer distinct characteristics compared to its long-chain counterparts.

PropertyValueReference
CAS Number 96760-44-0N/A
Molecular Formula C21H42NO8PN/A
Molecular Weight 467.53 g/mol N/A
Physical State PowderN/A
Solubility Chloroform, Methanol, EthanolN/A
Storage Temperature -20°CN/A

The Kennedy Pathway: Biosynthesis of Phosphatidylethanolamine

In eukaryotic cells, the primary route for the de novo synthesis of phosphatidylethanolamine (PE) is the Kennedy pathway, also known as the CDP-ethanolamine pathway. This essential metabolic process ensures the production of PE, a crucial component of cellular membranes. The pathway involves a series of enzymatic reactions that convert ethanolamine (B43304) into PE.

Kennedy_Pathway cluster_er Endoplasmic Reticulum Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase (EK) CDP-Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP-Ethanolamine CTP:Phosphoethanolamine Cytidylyltransferase (Pcyt2) CMP CMP CDP-Ethanolamine->CMP DAG Diacylglycerol (DAG) PE Phosphatidylethanolamine (PE) DAG->PE CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) ATP ATP ADP ADP ATP->ADP CTP CTP PPi PPi CTP->PPi

The Kennedy Pathway for PE Biosynthesis.

Experimental Protocols

Due to its amphiphilic nature, this compound is a versatile component in the formation of lipid-based drug delivery systems such as liposomes and nanodiscs. These structures can encapsulate therapeutic agents, enhancing their stability and enabling targeted delivery.

General Protocol for Liposome Preparation via Thin-Film Hydration

This widely used method involves the dissolution of lipids in an organic solvent, followed by evaporation to form a thin lipid film, which is then hydrated to form liposomes.

Liposome_Preparation_Workflow start Start: Lipid Mixture (e.g., this compound and other lipids) dissolve 1. Dissolution in Organic Solvent (e.g., Chloroform/Methanol) start->dissolve evaporate 2. Solvent Evaporation (Rotary Evaporator or N2 Stream) dissolve->evaporate film Formation of Thin Lipid Film evaporate->film hydrate 3. Hydration with Aqueous Buffer (e.g., PBS) film->hydrate vortex Vortexing/Agitation hydrate->vortex mlv Formation of Multilamellar Vesicles (MLVs) vortex->mlv size 4. Size Reduction (Optional) (Sonication or Extrusion) mlv->size suv Formation of Small Unilamellar Vesicles (SUVs) size->suv purify 5. Purification (e.g., Size Exclusion Chromatography) suv->purify characterize 6. Characterization (DLS, Cryo-EM) purify->characterize end End: Purified Liposomes characterize->end

Workflow for Liposome Preparation.

Methodology:

  • Lipid Film Formation:

    • Dissolve this compound and any other desired lipids in a suitable organic solvent (e.g., a 2:1 chloroform:methanol mixture) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion.

    • Sonication: Use a probe or bath sonicator to disrupt the MLVs into smaller unilamellar vesicles (SUVs).

    • Extrusion: Pass the MLV suspension repeatedly through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. This method produces large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • Remove any unencapsulated material or large lipid aggregates by size exclusion chromatography or dialysis.

General Protocol for Nanodisc Assembly

Nanodiscs are soluble, monodisperse, nanoscale phospholipid bilayers stabilized by a membrane scaffold protein (MSP). They provide a native-like membrane environment for studying membrane proteins.

Methodology:

  • Preparation of Components:

    • Prepare a solution of this compound in a buffer containing a detergent (e.g., sodium cholate) to form micelles.

    • Purify the membrane scaffold protein (MSP) and the membrane protein of interest, each solubilized in a detergent-containing buffer.

  • Assembly:

    • Combine the this compound solution, the MSP, and the membrane protein of interest in a specific molar ratio. The optimal ratio will depend on the specific MSP and membrane protein being used.

    • Incubate the mixture to allow for the components to associate.

  • Detergent Removal:

    • Remove the detergent from the assembly mixture to initiate the formation of nanodiscs. This is typically achieved by adding adsorbent beads (e.g., Bio-Beads) or through dialysis.

  • Purification:

    • Purify the assembled nanodiscs from empty nanodiscs and aggregated protein using size exclusion chromatography.

Role in Cell Signaling

Phosphatidylethanolamine is not only a structural component of membranes but also plays a role in various signaling pathways. While specific pathways directly modulated by the short-chain nature of this compound are an area of ongoing research, the general involvement of PE in cellular signaling is well-established. PE can influence the activity of membrane-associated enzymes and can be a precursor for other signaling lipids. For instance, the activation of certain protein kinase C (PKC) isozymes is dependent on the presence of phospholipids.

Phospholipid_Signaling cluster_membrane Cell Membrane Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ER Ca²⁺ release from ER IP3->Ca_ER Downstream_Targets Phosphorylation of Downstream Targets PKC->Downstream_Targets Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Ca_ER->PKC co-activates

General Phospholipase C Signaling Pathway.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various stages of drug development.

  • Drug Delivery Systems: As a component of liposomes and other nanoparticles, this compound can be used to encapsulate and deliver both hydrophobic and hydrophilic drugs. The short acyl chains of this compound can influence the fluidity and stability of the lipid bilayer, which can be optimized for specific drug release profiles.

  • Membrane Protein Research: The use of this compound in nanodiscs allows for the solubilization and stabilization of membrane proteins in a native-like environment. This is crucial for the structural and functional characterization of membrane protein drug targets.

  • Biophysical Studies: this compound is used to create model membranes to study drug-lipid interactions. Understanding how a drug candidate interacts with and permeates lipid bilayers is a critical aspect of preclinical drug development.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its well-defined properties and versatility in forming model membrane systems and drug delivery vehicles make it an indispensable tool in the advancement of pharmaceutical sciences.

The Pivotal Role of 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) as a Model Membrane Component: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a neutral phospholipid that has garnered significant attention in the scientific community for its unique biophysical properties and its versatile applications as a model membrane component.[1][2][3] Its distinct molecular structure, characterized by two unsaturated oleic acid chains and a small phosphoethanolamine headgroup, imparts a conical shape that favors the formation of non-lamellar, inverted hexagonal (HII) phases.[4] This propensity to disrupt ordered bilayer structures is fundamental to its widespread use in drug delivery systems, gene therapy, and fundamental studies of membrane dynamics.[1][3][5] This technical guide provides a comprehensive overview of DOPE, detailing its biophysical characteristics, its role in model membranes, and established experimental protocols for its use.

Biophysical Properties of DOPE

The utility of DOPE in membrane research is intrinsically linked to its distinct physicochemical characteristics. These properties, particularly its phase transition behavior and molecular shape, are critical determinants of its function in both artificial and biological membrane systems.

Quantitative Data Summary

The following table summarizes key quantitative data for DOPE, providing a comparative reference for researchers designing membrane-based systems.

PropertyValueDescriptionReferences
Molecular Formula C41H78NO8PThe chemical formula of DOPE.[6]
Molar Mass 744.048 g/mol The mass of one mole of DOPE.[6]
Lamellar to Inverted Hexagonal (Lα-HII) Phase Transition Temperature (TLH) 3.33 ± 0.16 °CThe thermodynamically well-defined equilibrium temperature at which fully hydrated DOPE transitions from a lamellar to an inverted hexagonal phase. This transition is known to be dependent on the rate of temperature change.[7][8]
Melting Temperature -16 °CThe temperature at which DOPE transitions from a gel to a liquid crystalline state. For comparison, the melting temperature of dioleoyl-phosphatidylcholine (DOPC) is -20 °C.[9]
Critical Packing Parameter (CPP) > 1A dimensionless number that describes the molecular geometry of a lipid. A CPP greater than 1 indicates a conical or inverted cone shape, which favors the formation of inverted non-lamellar structures like the hexagonal HII phase.[10][11][12]
Area per Lipid (AL) ~65 ŲThe average area occupied by a single DOPE molecule in a lipid bilayer. The area per lipid decreases with increasing amounts of DOPE when mixed with cylindrical lipids like DOPC.[13]
Critical Micelle Concentration (CMC) ~200 mmol/kg oil (at 45°C)The concentration above which DOPE molecules in an oil phase will self-assemble into reverse micelles.[14]

The Role of DOPE in Model Membranes

DOPE's unique molecular geometry and phase behavior make it an invaluable tool for modulating the properties of model membranes, such as liposomes and lipid bilayers.

Fusogenic Properties and Endosomal Escape

One of the most significant applications of DOPE is in the formulation of liposomes for drug and gene delivery.[1][2] Its ability to promote the formation of non-bilayer lipid structures is crucial for the destabilization of endosomal membranes.[1][4] After a liposome (B1194612) is taken up by a cell via endocytosis, it becomes trapped within an endosome. The acidic environment of the endosome can trigger DOPE to transition to the HII phase, disrupting the endosomal membrane and facilitating the release of the encapsulated therapeutic agent into the cytoplasm.[15][16] This mechanism of endosomal escape is vital for the intracellular delivery of a wide range of molecules, from small drugs to large genetic materials like mRNA and siRNA.[1][5][17]

Enhancement of Transfection Efficiency

When formulated with cationic lipids, DOPE significantly enhances the efficiency of gene transfection.[1][17] The conical shape of DOPE helps to compact and encapsulate nucleic acids within lipoplexes.[15] Furthermore, its fusogenic nature promotes the fusion of the lipoplex with the cell membrane or endosomal membrane, leading to more efficient delivery of the genetic material into the cell.[16] Studies have shown that liposomes containing DOPE exhibit higher transfection efficiencies compared to those formulated with other helper lipids like DOPC.[5][18]

Modulation of Membrane Fluidity and Curvature

Phosphatidylethanolamines, in general, create a more viscous lipid membrane compared to phosphatidylcholines.[9] The conical shape of DOPE also plays a role in regulating membrane curvature, which is important for various cellular processes, including membrane fusion and fission.[9][]

Experimental Protocols

Detailed methodologies are crucial for the successful application of DOPE in research. The following sections provide step-by-step protocols for key experiments involving DOPE.

Preparation of DOPE-Containing Liposomes by Thin-Film Hydration

This method is a widely used technique for the preparation of liposomes.[20][21]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Other lipids as required (e.g., cationic lipids like DOTAP, cholesterol)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)[20]

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES-buffered saline)[20]

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump[20]

  • Water bath or heating block

  • Bath sonicator or probe sonicator[20]

  • Extruder with polycarbonate membranes (optional, for size control)

Procedure:

  • Lipid Dissolution: Dissolve DOPE and any other lipids in the organic solvent in a round-bottom flask. The typical lipid concentration is 1-10 mg/mL.[20][22]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Place the flask under a high vacuum for at least one hour to remove any residual organic solvent.[22]

  • Hydration: Add the hydration buffer to the flask and hydrate (B1144303) the lipid film by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Vesicle Formation: Agitate the suspension, for example by vortexing, to facilitate the formation of multilamellar vesicles (MLVs).

  • Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator until the suspension becomes clear.[20][22]

  • Extrusion (Optional): To obtain vesicles with a uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size.

Membrane Fusion Assay using Fluorescence Resonance Energy Transfer (FRET)

This assay is used to monitor the mixing of lipid membranes, a key step in fusion.

Materials:

  • DOPE-containing liposomes (acceptor vesicles)

  • Fluorescently labeled liposomes (donor vesicles) containing a FRET pair of lipid probes (e.g., NBD-PE and Rhodamine-PE).

  • Fusion-inducing agent (e.g., polyethylene (B3416737) glycol (PEG) or specific proteins)

  • Fluorometer

Procedure:

  • Prepare Liposomes: Prepare two populations of liposomes:

    • Donor vesicles containing the FRET pair of fluorescent lipids.

    • Unlabeled acceptor vesicles.

  • Initiate Fusion: Mix the donor and acceptor liposomes in a cuvette. Add the fusion-inducing agent to initiate the fusion process.

  • Monitor Fluorescence: Measure the fluorescence of the donor probe (NBD-PE) over time. As fusion occurs, the donor and acceptor lipids mix, increasing the distance between the FRET pair and leading to a decrease in FRET efficiency. This results in an increase in the donor fluorescence.

  • Data Analysis: The rate and extent of fusion can be quantified by analyzing the change in fluorescence intensity over time.

Content Mixing Assay for Membrane Fusion

This assay monitors the mixing of the aqueous contents of liposomes, confirming the completion of the fusion process.[23]

Materials:

  • Two populations of DOPE-containing liposomes, each encapsulating one component of a fluorescence quenching pair (e.g., ANTS and DPX, or Terbium (Tb3+) and Dipicolinic acid (DPA)).[24][25]

  • Fusion-inducing agent

  • Fluorometer

Procedure:

  • Prepare Liposomes:

    • Prepare one population of liposomes encapsulating the fluorophore (e.g., ANTS or Tb3+).

    • Prepare a second population of liposomes encapsulating the quencher (e.g., DPX or DPA).[24]

  • Remove External Probes: Remove any unencapsulated fluorophore and quencher from the liposome suspensions using size exclusion chromatography.

  • Initiate Fusion: Mix the two liposome populations in a cuvette and add the fusion-inducing agent.

  • Monitor Fluorescence: Measure the fluorescence of the fluorophore over time. As the liposomes fuse, their aqueous contents mix. The interaction between the fluorophore and the quencher results in a decrease (for ANTS/DPX) or increase (for Tb3+/DPA) in fluorescence intensity.[24]

  • Data Analysis: The change in fluorescence is proportional to the extent of content mixing and can be used to quantify the fusion process.

Visualizations

Diagrams are provided to illustrate key concepts and workflows related to DOPE.

Caption: Molecular structure of DOPE.

NonLamellar_Formation cluster_lipids Lipid Molecular Shape cluster_structures Self-Assembled Structures Cylindrical Cylindrical Shape (e.g., DOPC) CPP ≈ 1 Bilayer Bilayer (Lamellar Phase) Cylindrical->Bilayer Favors Conical Conical Shape (DOPE) CPP > 1 Hexagonal Inverted Hexagonal (HII) Phase (Non-Lamellar) Conical->Hexagonal Promotes Liposome_Formulation_Workflow start Start: Lipid Mixture in Organic Solvent film Thin Film Formation (Rotary Evaporation) start->film dry Drying under Vacuum film->dry hydrate Hydration with Aqueous Buffer dry->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv size Sizing (Sonication or Extrusion) mlv->size suv Formation of Small Unilamellar Vesicles (SUVs) size->suv end End: Characterized Liposome Suspension suv->end PE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PE Phosphatidylethanolamine (PE) Signaling Signaling Proteins PE->Signaling Platform for Autophagy Autophagy PE->Autophagy Participates in Fusion Membrane Fusion/Fission PE->Fusion Regulates Curvature for PS Phosphatidylserine (PS) PS->PE Precursor for (in mitochondria)

References

A Technical Guide to Phosphatidylethanolamine (PE) and its Interaction with Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylethanolamine (PE) is a ubiquitous glycerophospholipid and, alongside phosphatidylcholine (PC), constitutes one of the most abundant lipid species in eukaryotic cell membranes.[1] Its unique structural and biophysical properties play a pivotal role in a myriad of cellular functions, including membrane fusion, cell division, and the modulation of membrane protein activity.[1][2] Structurally, PE consists of a glycerol (B35011) backbone, two fatty acyl chains, and an ethanolamine (B43304) headgroup. This composition, particularly the small, highly curved ethanolamine headgroup, imparts a conical shape to the molecule, which is fundamental to its biological function.[2][3]

This guide provides an in-depth technical overview of the interactions between PE and membrane proteins. While PE is a broad class of lipids defined by its headgroup, the specific fatty acyl chains attached can dramatically alter its physical properties. This document will focus on the general principles of PE-protein interactions and then delve into the specific case of short-chain PEs, such as 1-octanoyl-2-glycero-3-phosphoethanolamine (08:0 PE). Although direct experimental data on the specific interactions of this compound with membrane proteins is limited in public literature, its properties as a short-chain lipid suggest its primary utility as a powerful tool for the in vitro reconstitution and structural analysis of membrane proteins.

Biophysical Properties of PE-Containing Membranes

The functionality of PE within a biological membrane is intrinsically linked to its unique biophysical characteristics, which are heavily influenced by its molecular shape and the length and saturation of its acyl chains.

Intrinsic Curvature and Lateral Pressure

Unlike cylindrical lipids such as PC, the small ethanolamine headgroup of PE relative to its acyl chains gives it a conical molecular geometry.[3] This shape induces negative curvature strain within the lipid bilayer.[2] This property is critical for dynamic membrane processes that require high degrees of curvature, such as vesicle formation, membrane fusion, and fission. Furthermore, the presence of PE alters the lateral pressure profile across the membrane, creating a "frustrated" state that can influence the conformational equilibrium and activity of embedded integral membrane proteins.[3][4] For instance, this membrane stress can activate peripheral proteins like protein kinase C by modifying the lipid packing around its substrate, thereby granting the kinase access to its phosphorylation site.[3]

The Role of Short Acyl Chains (e.g., this compound)

Lipids with short acyl chains, such as the eight-carbon chains of this compound, exhibit distinct physical properties compared to their long-chain counterparts.

  • Aqueous Solubility and Critical Micelle Concentration (CMC): Short-chain lipids have significantly higher solubility in aqueous solutions. Above a certain concentration, the Critical Micelle Concentration (CMC), these molecules spontaneously self-assemble into micelles rather than bilayers.[5][6] This detergent-like behavior is exploited in membrane protein research. Short-chain phospholipids (B1166683) are often used to form bicelles (small, disc-shaped lipid aggregates) or to solubilize proteins for crystallization and solution NMR studies.[7][8]

  • Membrane Mimetics: In combination with long-chain, bilayer-forming lipids, short-chain lipids like this compound can be used to create various membrane mimetic systems, such as bicelles and nanodiscs.[8][9] These systems provide a more native-like lipid environment for studying membrane proteins compared to traditional detergents, which can sometimes denature the protein.

Quantitative Analysis of PE-Membrane Protein Interactions

Protein/PeptideLipid SpeciesMethodQuantitative ReadoutReference(s)
LL-37 (Antimicrobial Peptide)POPE:POPG (3:1)Molecular Dynamics (MM/PBSA)ΔG° = -85.5 kcal/mol[10][11]
Erwinia ligand-gated ion channel (ELIC)POPG (in POPC background)Alchemical Free Energy PerturbationΔG = -9.7 kcal/mol[12][13][14]
Leucine Transporter (LeuT)Cardiolipin (vs POPE)Free Energy PerturbationΔΔG_bind = -9 kJ/mol[15]
Aquaporin Z (AqpZ)POPE vs POPGNative Mass SpectrometryPreference for POPG over POPE[16]
Ammonia Transporter B (AmtB)POPE vs POPGNative Mass SpectrometryPreference for POPG over POPE[16]

Note: The data presented for ELIC and LeuT involve other lipids but are included to illustrate the methodologies and range of binding energies observed in lipid-protein interactions.

Experimental Methodologies

Studying the influence of PE on membrane protein function requires robust in vitro systems that mimic the cellular membrane. Reconstitution into liposomes is a cornerstone technique for this purpose.

Protocol: Membrane Protein Reconstitution into PE-Containing Liposomes

This protocol describes a general method for reconstituting a purified, detergent-solubilized integral membrane protein into pre-formed liposomes containing a defined ratio of PE. The most common method relies on the controlled removal of detergent.[17][18]

Materials:

  • Lipids in chloroform (B151607) (e.g., POPC and POPE at desired molar ratio).

  • Reconstitution Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl).

  • Detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), Sodium Cholate).

  • Purified integral membrane protein in a compatible detergent solution.

  • Detergent removal system (e.g., Bio-Beads SM-2, dialysis tubing).

  • Glass vials, rotary evaporator or nitrogen/argon stream, extruder with polycarbonate membranes (e.g., 100 nm pore size).

Procedure:

  • Lipid Film Preparation: Mix the desired lipids (e.g., POPC and POPE) in a glass vial. Evaporate the chloroform under a gentle stream of nitrogen or argon, followed by drying under vacuum for at least 2 hours to form a thin lipid film.

  • Liposome (B1194612) Formation: Rehydrate the lipid film in Reconstitution Buffer by vortexing vigorously. This creates multilamellar vesicles (MLVs).

  • Vesicle Sizing: Subject the MLV suspension to several freeze-thaw cycles. To create unilamellar vesicles of a defined size, extrude the suspension 11-21 times through a polycarbonate membrane (e.g., 100 nm) using a mini-extruder.

  • Vesicle Solubilization: Add detergent to the sized liposomes to the point of saturation or complete solubilization. The exact detergent-to-lipid ratio depends on the specific lipid and detergent and must be empirically determined. Incubate for 1-3 hours.

  • Protein Addition: Add the purified, detergent-solubilized membrane protein to the lipid-detergent mixture at the desired lipid-to-protein molar ratio (LPR). Incubate for 1 hour with gentle mixing.

  • Detergent Removal: Remove the detergent slowly to allow the protein to insert into the forming liposomes. This is commonly achieved by adding adsorbent polystyrene beads (Bio-Beads) and incubating for several hours to overnight at 4°C.[17][18] Alternatively, dialysis can be used.

  • Proteoliposome Recovery: Pellet the resulting proteoliposomes by ultracentrifugation (e.g., >100,000 x g, 1-2 hours). Resuspend the pellet in fresh Reconstitution Buffer. The proteoliposomes are now ready for functional or structural analysis.

G Workflow for Membrane Protein Reconstitution cluster_prep Preparation cluster_recon Reconstitution cluster_final Final Product p1 Mix Lipids (e.g., POPC + POPE) in Chloroform p2 Create Lipid Film (Evaporation) p1->p2 p3 Rehydrate Film (MLVs) p2->p3 p4 Extrude Vesicles (LUVs) p3->p4 r1 Solubilize LUVs with Detergent p4->r1 Sized LUVs r2 Add Purified Protein (in Detergent) r1->r2 r3 Incubate Mixture r2->r3 r4 Slowly Remove Detergent (e.g., Bio-Beads) r3->r4 f1 Proteoliposomes Form r4->f1 Spontaneous Insertion f2 Harvest via Ultracentrifugation f1->f2 f3 Resuspend for Assay f2->f3

Fig 1. A generalized workflow for reconstituting membrane proteins into liposomes.
Protocol: Liposome Co-sedimentation Assay

This assay is used to determine the binding of a peripheral or lipid-anchored protein to PE-containing membranes.

Materials:

  • Proteoliposomes (or pure liposomes) prepared as described above.

  • Protein of interest in a suitable buffer.

  • Binding Buffer (composition depends on the protein, but typically isotonic).

  • Ultracentrifuge and appropriate tubes.

  • SDS-PAGE analysis equipment.

Procedure:

  • Binding Reaction: Incubate the protein of interest with the prepared liposomes at various concentrations for 30-60 minutes at room temperature to allow binding to reach equilibrium. Include a control with buffer instead of protein and a control with a non-binding lipid composition (e.g., 100% PC).

  • Separation: Pellet the liposomes by ultracentrifugation (e.g., >100,000 x g, 30-60 minutes). The liposomes and any bound protein will be in the pellet, while unbound protein remains in the supernatant.

  • Analysis: Carefully separate the supernatant from the pellet. Resuspend the pellet in a volume of buffer equal to the supernatant volume.

  • Quantification: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting. The fraction of bound protein can be quantified by densitometry, and binding curves can be generated to estimate binding affinity (K_d).

G Workflow for Liposome Co-sedimentation Assay cluster_analysis Analysis start Protein of Interest + PE-Containing Liposomes incubate Incubate to Allow Binding start->incubate centrifuge Ultracentrifugation incubate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate sup Supernatant (Unbound Protein) separate->sup Collect pel Pellet (Liposomes + Bound Protein) separate->pel Collect & Resuspend analysis Analyze Fractions (SDS-PAGE) sup->analysis pel->analysis quantify Quantify Binding (Densitometry) analysis->quantify

Fig 2. Steps involved in a liposome co-sedimentation assay for protein binding.

Signaling Pathways Involving PE Metabolism

While PE itself is not typically considered a direct signaling lipid in the same vein as phosphoinositides, its metabolic pathways are crucial for cellular signaling and homeostasis. The synthesis and interconversion of PE are tightly regulated processes. The primary route for PE synthesis in mammalian cells is the CDP-ethanolamine pathway, also known as the Kennedy pathway.[2]

Key Steps of the CDP-Ethanolamine Pathway:

  • Ethanolamine Phosphorylation: Ethanolamine is phosphorylated by ethanolamine kinase (EK) to produce phosphoethanolamine.

  • CDP-Ethanolamine Synthesis: CTP:phosphoethanolamine cytidylyltransferase (ECT) catalyzes the reaction of phosphoethanolamine with CTP to form CDP-ethanolamine.

  • PE Synthesis: Finally, CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) transfers the phosphoethanolamine headgroup from CDP-ethanolamine to a diacylglycerol (DAG) backbone, yielding PE.

A second major pathway involves the decarboxylation of phosphatidylserine (B164497) (PS) by phosphatidylserine decarboxylase (PSD), which occurs primarily in the mitochondria.[2] The existence of these distinct, localized pathways underscores the importance of maintaining specific PE pools in different cellular compartments.

G PE Biosynthesis via the Kennedy Pathway Eth Ethanolamine PEth Phosphoethanolamine Eth->PEth EK Ethanolamine Kinase (EK) Eth->EK ATP ATP ATP->EK ADP ADP CDPEth CDP-Ethanolamine PEth->CDPEth ECT ECT PEth->ECT CTP CTP CTP->ECT PPi PPi PE Phosphatidylethanolamine (PE) CDPEth->PE EPT EPT CDPEth->EPT DAG Diacylglycerol (DAG) DAG->EPT CMP CMP EK->ADP EK->PEth ECT->PPi ECT->CDPEth EPT->CMP EPT->PE

Fig 3. The CDP-ethanolamine branch of the Kennedy pathway for PE synthesis.

Conclusion

Phosphatidylethanolamine is an indispensable component of cellular membranes, exerting significant influence over membrane architecture and the function of associated proteins. Its conical shape introduces membrane curvature and alters the lateral pressure profile, factors that are critical for dynamic cellular processes and allosteric regulation of protein activity. While the broader class of PE lipids, particularly those with unsaturated, long acyl chains, are known to directly modulate protein function, the specific role of short-chain variants like this compound appears to be primarily as a research tool. Its detergent-like properties make it and similar molecules invaluable for the solubilization, reconstitution, and in vitro characterization of membrane proteins in controlled lipid environments like bicelles and nanodiscs. The experimental protocols and quantitative data frameworks presented here provide a guide for researchers to investigate these crucial lipid-protein interactions. Future work combining advanced techniques such as cryo-electron microscopy and native mass spectrometry on proteins reconstituted in defined PE environments will continue to unravel the nuanced and specific roles of this vital lipid class.

References

An In-depth Technical Guide to the Phase Behavior of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (B3025620) (08:0 PE), a short-chain, saturated phosphatidylethanolamine. A thorough understanding of the physicochemical properties of lipids like this compound is critical for their application in drug delivery systems, such as liposomes and lipid nanoparticles, as well as in fundamental research of lipid bilayers and membrane biophysics. This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes relevant pathways and workflows.

Core Physicochemical Properties of this compound

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine is a synthetic phospholipid featuring two saturated eight-carbon acyl chains. Its relatively short chain length significantly influences its phase transition behavior and self-assembly in aqueous solutions, leading to the formation of micelles rather than bilayers under certain conditions.

Quantitative Data Summary
PropertyValue (this compound)Homologous Lipid Data
Molecular Formula C21H42NO8P-
Formula Weight 467.534 g/mol -
Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) < 30 °C (Estimated)12:0 PE (DLPE): 30 °C 14:0 PE (DMPE): 50-55 °C
Critical Micelle Concentration (CMC) Estimated to be in the millimolar (mM) rangeShort-chain phospholipids (B1166683) typically exhibit higher CMCs than their long-chain counterparts.

Note: The provided values for the phase transition temperature and critical micelle concentration of this compound are estimations and should be experimentally verified for precise applications.

Experimental Protocols

To accurately determine the physicochemical properties of this compound, the following experimental methodologies are recommended.

Determination of the Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive technique used to measure the heat changes that occur in a sample as it is heated or cooled. This method is ideal for characterizing the thermotropic phase behavior of lipid dispersions.

Methodology:

  • Sample Preparation:

    • Prepare a dispersion of this compound in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1-5 mg/mL.

    • To ensure homogeneity, the lipid dispersion should be subjected to several freeze-thaw cycles followed by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).

  • DSC Instrumentation and Measurement:

    • Use a high-sensitivity differential scanning calorimeter.

    • Accurately transfer a known volume of the lipid dispersion into the sample cell and an equal volume of the corresponding buffer into the reference cell.

    • Equilibrate the system at a temperature well below the expected transition temperature.

    • Scan the temperature at a controlled rate (e.g., 1 °C/min) over a range that encompasses the expected phase transition.

    • Record the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature.

  • Data Analysis:

    • The phase transition temperature (Tm) is determined as the peak temperature of the endothermic transition.

    • The enthalpy of the transition (ΔH) can be calculated by integrating the area under the transition peak.

Determination of the Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy using Pyrene (B120774)

Fluorescence spectroscopy with a lipophilic probe like pyrene is a sensitive method for determining the CMC of surfactants and lipids that form micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the desired aqueous buffer.

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or ethanol) at a concentration of approximately 10⁻³ M.

  • Sample Preparation:

    • Prepare a series of aqueous solutions with varying concentrations of this compound.

    • To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. The final concentration of the organic solvent should be kept minimal (<1%) to avoid influencing the micellization.

    • Allow the samples to equilibrate for a sufficient time.

  • Fluorescence Measurement:

    • Use a spectrofluorometer to record the emission spectra of pyrene in each sample. The excitation wavelength is typically set to around 335 nm, and the emission is scanned from 350 nm to 500 nm.

    • Pay close attention to the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, located at approximately 373 nm and 384 nm, respectively.

  • Data Analysis:

    • Calculate the ratio of the intensities of the first and third peaks (I₁/I₃) for each this compound concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

    • The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of pyrene into the hydrophobic core of the newly formed micelles.

Visualizations

Phosphatidylethanolamine Biosynthesis (Kennedy Pathway)

While no specific signaling pathways involving this compound have been identified, it is synthesized and metabolized through the general pathways for phosphatidylethanolamines. The primary de novo synthesis route is the Kennedy pathway.

Caption: De novo biosynthesis of this compound via the Kennedy pathway.

Experimental Workflow: DSC for Tm Determination

DSC_Workflow start Start prep Prepare this compound Dispersion (1-5 mg/mL in buffer) start->prep homogenize Homogenize Dispersion (Freeze-thaw cycles, Extrusion) prep->homogenize load Load Sample and Reference into DSC homogenize->load equilibrate Equilibrate at Low Temperature load->equilibrate scan Scan Temperature at a Controlled Rate (e.g., 1 °C/min) equilibrate->scan record Record Thermogram scan->record analyze Analyze Data: Determine Tm and ΔH record->analyze end End analyze->end

Caption: Workflow for determining the phase transition temperature of this compound using DSC.

Experimental Workflow: Fluorescence Spectroscopy for CMC Determination

CMC_Workflow start Start prep_solutions Prepare Stock Solutions: This compound and Pyrene start->prep_solutions prep_samples Prepare Samples with Varying This compound Concentrations and Constant Pyrene Concentration prep_solutions->prep_samples equilibrate Equilibrate Samples prep_samples->equilibrate measure Measure Pyrene Emission Spectra (Excitation at ~335 nm) equilibrate->measure calculate Calculate I₁/I₃ Ratio for Each Concentration measure->calculate plot Plot I₁/I₃ vs. log[this compound] calculate->plot determine_cmc Determine CMC from the Inflection Point plot->determine_cmc end End determine_cmc->end

Caption: Workflow for determining the CMC of this compound using pyrene fluorescence.

Conclusion

This technical guide has provided an overview of the phase behavior of this compound, including estimated quantitative data and detailed experimental protocols for its characterization. While direct experimental data for this compound is limited, the provided methodologies offer a clear path for its empirical determination. The visualization of the relevant biosynthetic pathway and experimental workflows serves to contextualize the importance of this lipid and guide laboratory practice. For researchers and professionals in drug development, a precise understanding of the phase behavior of short-chain phospholipids like this compound is essential for the rational design and optimization of lipid-based delivery systems.

Methodological & Application

Preparation of 08:0 PE Liposomes: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially-prepared vesicles composed of a lipid bilayer and are used as a vehicle for administration of nutrients and pharmaceutical drugs. 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (B3025620) (08:0 PE) is a short-chain, saturated phospholipid that can be used in the preparation of liposomes, particularly for applications in live cell imaging and kinetic measurement studies.[1] This document provides detailed protocols for the preparation of this compound liposomes using the thin-film hydration method, followed by size reduction and homogenization using either extrusion or sonication.

Key Considerations for this compound Liposome (B1194612) Preparation

The gel-to-liquid crystalline phase transition temperature (Tc) is a critical parameter in liposome preparation, as hydration of the lipid film should occur above this temperature.[2][3] For phospholipids (B1166683) with short saturated acyl chains like this compound, the transition temperature is expected to be well below 0°C. For instance, the transition temperature for 1,2-dioctanoyl-sn-glycero-3-phosphocholine (B96630) (08:0 PC), which has the same acyl chains, is estimated to be around -100°C.[4] Therefore, the hydration of the this compound lipid film can be effectively performed at room temperature.

Experimental Protocols

Two common methods for downsizing the initially formed multilamellar vesicles (MLVs) into small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) are extrusion and sonication.[2][5]

Protocol 1: Thin-Film Hydration followed by Extrusion

This method produces liposomes with a more uniform size distribution.[6]

Materials:

  • 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound)[1][7]

  • Chloroform[8][9]

  • Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[8]

  • Round-bottom flask[10]

  • Rotary evaporator

  • Mini-extruder[8]

  • Polycarbonate membranes (e.g., 100 nm pore size)[8]

  • Glass syringes[8]

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform (B151607) in a round-bottom flask.[9]

    • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[3][11]

    • To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 1-2 hours or overnight.[5][8]

  • Hydration:

    • Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the Tc of the lipid, which for this compound is safely achieved at room temperature.[2]

    • Agitate the flask by hand or using a vortex mixer to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This suspension will appear milky.[2]

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).[12]

    • Transfer the MLV suspension into a glass syringe.

    • Pass the suspension through the extruder a minimum of 11-21 times to ensure a homogenous population of unilamellar vesicles.[12] The resulting liposome solution should become translucent.

Protocol 2: Thin-Film Hydration followed by Sonication

Sonication is another effective method for producing small unilamellar vesicles (SUVs).[2]

Materials:

  • Same as Protocol 1, with the addition of a probe sonicator.[13]

Procedure:

  • Lipid Film Formation and Hydration:

    • Follow steps 1 and 2 from Protocol 1 to prepare the MLV suspension.

  • Sonication:

    • Place the vial containing the MLV suspension in an ice bath to prevent overheating during sonication.[9]

    • Immerse the tip of the probe sonicator into the suspension.

    • Sonicate the suspension in pulsed cycles (e.g., 2 seconds on, 2 seconds off) to reduce the size of the vesicles.[13]

    • Continue sonication until the milky suspension becomes clear, indicating the formation of SUVs. The total sonication time can be around 5-15 minutes.[13]

    • After sonication, it is recommended to centrifuge the sample to remove any titanium particles that may have shed from the probe tip.[9][13]

Data Presentation

The following tables summarize typical quantitative data for the preparation of this compound liposomes.

ParameterValueReference(s)
Lipid Concentration 10-20 mg/mL in organic solvent[9]
Hydration Buffer Phosphate-Buffered Saline (PBS), pH 7.4[8]
Final Lipid Concentration 1-10 mg/mL in aqueous buffer

Table 1: General Preparation Parameters

ParameterValueReference(s)
Membrane Pore Size 100 nm (for LUVs)[9][12]
Number of Passes 11-21[12]
Resulting Vesicle Size ~120-140 nm for 100 nm pore size[9]

Table 2: Extrusion Parameters

ParameterValueReference(s)
Sonication Type Probe Sonicator[13]
Power Setting 20% duty cycle[13]
Pulse Duration 2 seconds on, 2 seconds off[13]
Total Sonication Time 8 minutes (in 4 cycles of 2 min)[13]
Resulting Vesicle Size 15-50 nm[9]

Table 3: Sonication Parameters

Visualization of the Liposome Preparation Workflow

The following diagram illustrates the overall workflow for preparing this compound liposomes.

Liposome_Preparation_Workflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction & Homogenization cluster_3 Step 4: Final Product A Dissolve this compound in Chloroform B Evaporate Solvent (Rotary Evaporator) A->B C Dry Lipid Film (High Vacuum) B->C D Add Hydration Buffer (e.g., PBS) C->D Start Hydration E Agitate to form Multilamellar Vesicles (MLVs) D->E F Extrusion (e.g., 100 nm membrane) E->F Option 1 G Sonication (Probe Sonicator) E->G Option 2 H Large Unilamellar Vesicles (LUVs) F->H I Small Unilamellar Vesicles (SUVs) G->I

Caption: Workflow for this compound liposome preparation.

References

Application Notes and Protocols for Live Cell Imaging Using 08:0 PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) is a saturated, short-chain phospholipid that can be utilized as a valuable tool in live cell imaging. When conjugated to a fluorescent probe, this compound allows for the investigation of various cellular processes in real-time. Its shorter acyl chains may offer different membrane incorporation and dynamic properties compared to its long-chain counterparts, making it a unique probe for studying membrane dynamics, lipid trafficking, and certain signaling events.

These application notes provide detailed protocols and guidelines for the use of fluorescently labeled this compound in live cell imaging, with a focus on common fluorophores such as NBD, Rhodamine, and BODIPY.

Data Presentation: Quantitative Parameters for Fluorescently Labeled PE

The following tables summarize key quantitative data for commonly used fluorescently labeled phosphoethanolamine probes. While these values are derived from studies using various PE species, they provide a strong starting point for optimizing experiments with this compound.

FluorophoreExcitation Max (nm)Emission Max (nm)Recommended Concentration (µM)Typical Incubation Time
NBD 463 - 465[1][2]531 - 536[1][2]0.02 - 1010 - 60 minutes[3]
Rhodamine 540 - 570[]570 - 620[]1 - 105 - 60 minutes[5][6][7]
BODIPY 488 - 581[8]503 - 591[8]0.1 - 10[][10]10 - 60 minutes[][11]

Note: The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition.

Experimental Protocols

Protocol 1: General Labeling of Live Cells with Fluorescent this compound

This protocol provides a general procedure for labeling the plasma membrane and internal membranes of live cells.

Materials:

  • Fluorescently labeled this compound (e.g., NBD-08:0 PE, Rhodamine-08:0 PE, or BODIPY-08:0 PE)

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Balanced salt solution (e.g., HBSS or PBS) or serum-free culture medium

  • Confocal or fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to a confluence of 70-80% on a suitable imaging vessel.

  • Probe Preparation: Prepare a stock solution of the fluorescent this compound in a suitable solvent (e.g., DMSO or ethanol). From the stock, prepare a working solution in a balanced salt solution or serum-free medium to the desired final concentration (refer to the table above for starting concentrations).

  • Cell Labeling:

    • Wash the cells twice with the pre-warmed balanced salt solution or serum-free medium.

    • Add the working solution of the fluorescent this compound to the cells.

    • Incubate the cells at 37°C for the desired time (e.g., 10-30 minutes). Incubation at lower temperatures (e.g., 4°C) can be used to label the plasma membrane with reduced internalization.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three times with the pre-warmed balanced salt solution or serum-free medium to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells using a confocal or fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.

Protocol 2: Visualizing Endocytosis with Fluorescent this compound

This protocol allows for the tracking of the internalization of the plasma membrane via endocytosis.

Materials:

  • Same as Protocol 1

Procedure:

  • Cell Preparation and Probe Preparation: Follow steps 1 and 2 from Protocol 1.

  • Cell Labeling:

    • Wash the cells with a cold balanced salt solution to inhibit endocytosis.

    • Add the cold working solution of fluorescent this compound to the cells and incubate on ice for 30 minutes to label the plasma membrane.

  • Initiating Endocytosis:

    • Wash the cells three times with the cold balanced salt solution to remove unbound probe.

    • Add pre-warmed (37°C) complete culture medium to the cells to initiate endocytosis.

  • Time-Lapse Imaging:

    • Immediately begin imaging the cells using a time-lapse function on the microscope to visualize the internalization of the fluorescent probe into endocytic vesicles.

Protocol 3: Investigating Lipid Rafts with Fluorescent this compound

This protocol can be adapted to investigate the partitioning of short-chain PE into or out of ordered membrane domains known as lipid rafts.

Materials:

  • Same as Protocol 1

  • Optional: A known lipid raft marker (e.g., fluorescently labeled cholera toxin subunit B for GM1 gangliosides)

Procedure:

  • Cell Preparation and Probe Preparation: Follow steps 1 and 2 from Protocol 1.

  • Cell Labeling:

    • Follow the labeling procedure from Protocol 1.

    • If using a co-stain for lipid rafts, follow the manufacturer's protocol for that specific probe.

  • Imaging:

    • Image the cells using a high-resolution imaging technique such as confocal or TIRF microscopy.

    • Analyze the co-localization of the fluorescent this compound with the lipid raft marker to determine its distribution in relation to these domains. Changes in co-localization upon cellular stimulation can provide insights into signaling-induced membrane reorganization.[12][13]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture 1. Culture Cells probe_prep 2. Prepare Fluorescent This compound Solution wash1 3. Wash Cells add_probe 4. Add Probe & Incubate wash1->add_probe wash2 5. Wash to Remove Unbound Probe add_probe->wash2 add_media 6. Add Imaging Medium wash2->add_media microscopy 7. Live Cell Imaging add_media->microscopy

General workflow for live cell imaging with fluorescent this compound.

Endocytosis_Pathway Plasma_Membrane Plasma Membrane (Labeled with Fluorescent this compound) Endocytic_Vesicle Endocytic Vesicle Plasma_Membrane->Endocytic_Vesicle Internalization Early_Endosome Early Endosome Endocytic_Vesicle->Early_Endosome Fusion Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion

Simplified pathway of endocytosis visualized with fluorescent probes.

Lipid_Raft_Model cluster_membrane Plasma Membrane raft Lipid Raft (Ordered Domain) probe Fluorescent This compound raft->probe Partitioning? non_raft Non-Raft (Disordered Domain) non_raft->probe Partitioning?

Model for investigating this compound partitioning in lipid rafts.

Signaling Pathways and Applications

Phosphatidylethanolamine (PE) is the second most abundant phospholipid in mammalian cells and plays crucial roles in various cellular functions beyond its structural role in membranes.[14][15] Fluorescently labeled this compound can be a powerful tool to investigate these dynamic processes.

Autophagy: PE is essential for the initiation of autophagy, a cellular recycling process.[14][16] It is directly involved in the formation of the autophagosomal membrane through its conjugation to Atg8/LC3 proteins.[16] Live cell imaging with fluorescent this compound could potentially be used to visualize the dynamics of PE incorporation into autophagosomes during autophagy induction.

Membrane Fusion and Fission: Due to its conical shape, PE can induce negative membrane curvature, which is critical for processes like membrane fusion and fission.[15][17] Fluorescent this compound could be used to study the local enrichment of PE at sites of vesicle budding or fusion in real-time.

Cell Signaling Platforms: PE is a component of the plasma membrane where it can influence the organization of signaling platforms. While the direct visualization of specific PE-dependent signaling cascades using fluorescent this compound is an emerging area, its distribution relative to known signaling molecules and domains like lipid rafts can provide valuable insights into the regulation of signal transduction.[18]

Disclaimer: These protocols provide general guidelines. Researchers should optimize conditions for their specific cell types and experimental setups. The use of fluorescent probes can potentially induce phototoxicity and alter cellular physiology; therefore, appropriate controls are essential.

References

Application Notes and Protocols: Conjugation of pH Sensors to 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) for Liposomal Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a key phospholipid in the formulation of pH-sensitive liposomes. Its conical shape promotes the formation of non-bilayer structures, which can be exploited to trigger the release of encapsulated contents in response to a decrease in pH. This property is particularly valuable for targeted drug delivery to acidic microenvironments, such as those found in tumors and endosomes.[1][2][3][4] To monitor and characterize the pH-dependent behavior of these liposomes, fluorescent pH sensors can be conjugated directly to the DOPE lipid.

This document provides detailed protocols for the conjugation of amine-reactive pH-sensitive dyes to the headgroup of DOPE and the subsequent incorporation of the resulting DOPE-pH sensor conjugate into liposomes.

Data Presentation

Table 1: Physicochemical Properties of Common Components for pH-Sensitive Liposomes

ComponentMolar Mass ( g/mol )Pivotal Role
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)744.03Fusogenic lipid, promotes hexagonal phase formation at low pH.
Cholesteryl hemisuccinate (CHEMS)486.73Stabilizing agent at neutral pH; protonation at acidic pH destabilizes the liposome.[1][4]
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)~2800Provides a hydrophilic corona to increase circulation time ("stealth" effect).[5]
pHrodo™ Red Succinimidyl Ester~650Amine-reactive pH sensor; fluorescence increases in acidic environments.

Table 2: Characterization of DOPE-pHrodo Red Conjugate

Characterization TechniqueParameterTypical Value
Thin-Layer Chromatography (TLC)Rf value of DOPE-pHrodo Red0.70[5]
Thin-Layer Chromatography (TLC)Rf value of unreacted DOPEVaries based on solvent system
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS)Expected Mass [M+H]+~1394

Table 3: Formulation and Characterization of pH-Sensitive Liposomes

Formulation ParameterValue/RangeCharacterization MetricTypical Result
Lipid Composition (molar ratio)DOPE:CHEMS:DSPE-PEG2000 (e.g., 6:4:0.1)[4]Mean Vesicle Size100-200 nm[4][6]
DOPE-pH Sensor Conjugate0.1-1 mol% of total lipidPolydispersity Index (PDI)< 0.2[4][6]
Hydration BufferPhosphate-Buffered Saline (PBS), pH 7.4Zeta PotentialNegative at neutral pH[4][6]
Extrusion Pore Size100 nmEncapsulation Efficiency> 85% (for hydrophilic drugs)[6]

Experimental Protocols

Protocol 1: Conjugation of pHrodo™ Red Succinimidyl Ester to DOPE

This protocol details the covalent attachment of an amine-reactive pH sensor to the primary amine of the DOPE headgroup.[1][5]

Materials:

  • 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • pHrodo™ Red Succinimidyl (NHS) Ester

  • Anhydrous Methanol (B129727)

  • Triethylamine

  • Chloroform (B151607)

  • Deionized Water

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., chloroform:methanol:triethylamine:water)[5]

  • Primuline (B81338) staining solution[5]

Procedure:

  • Preparation of DOPE: Dissolve 1 mg of DOPE (approximately 1.35 µmol) in chloroform in a glass vial. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.

  • Reaction Setup: Resuspend the dried DOPE film in 60 µL of anhydrous methanol containing 1.14 µmol of triethylamine.

  • Addition of pH Sensor: Dissolve 1 mg of pHrodo™ Red NHS ester (approximately 1.6 µmol) in 60 µL of anhydrous methanol. Add this solution to the DOPE suspension.

  • Reaction: Stir the reaction mixture for 1 hour at room temperature, protected from light.

  • Hydrolysis of Excess Reagent: Add 1 mL of deionized water to the reaction mixture and stir for an additional 30 minutes to hydrolyze any unreacted NHS ester.

  • Extraction of the Conjugate: Perform a Bligh-Dyer extraction to separate the lipid-conjugated dye from water-soluble byproducts.[1]

    • Add 1.25 mL of chloroform and 1.25 mL of methanol to the reaction mixture.

    • Vortex thoroughly and then add 1.25 mL of chloroform and 1.25 mL of deionized water.

    • Vortex again and centrifuge to induce phase separation.

    • Carefully collect the lower organic phase containing the DOPE-pHrodo Red conjugate.

  • Purification:

    • Dry the collected organic phase under a stream of nitrogen.

    • Purify the DOPE-pHrodo Red conjugate using column chromatography or preparative TLC.

  • Characterization:

    • Confirm the successful conjugation by running a TLC plate. The conjugate should have a different Rf value than the starting materials. Visualize the spots under UV light and with primuline staining.[5]

    • For a more detailed characterization, perform mass spectrometry to confirm the molecular weight of the conjugate.[5]

Protocol 2: Preparation of pH-Sensitive Liposomes Incorporating DOPE-pH Sensor Conjugate

This protocol describes the formulation of pH-sensitive liposomes using the thin-film hydration method, incorporating the synthesized DOPE-pHrodo Red conjugate.

Materials:

  • 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesteryl hemisuccinate (CHEMS)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • DOPE-pHrodo Red conjugate (from Protocol 1)

  • Chloroform

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, add the desired amounts of DOPE, CHEMS, DSPE-PEG2000, and the DOPE-pHrodo Red conjugate dissolved in chloroform. A common molar ratio is DOPE:CHEMS:DSPE-PEG2000 at 6:4:0.1, with the DOPE-pHrodo Red conjugate at approximately 0.5 mol% of the total lipid.[4]

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen hydration buffer (e.g., PBS, pH 7.4) by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion.

    • Pass the suspension multiple times (e.g., 11-21 times) through a mini-extruder fitted with a 100 nm polycarbonate membrane.

  • Characterization of Liposomes:

    • Size and Polydispersity: Determine the mean vesicle diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure the surface charge of the liposomes.

    • pH-Sensitivity: To confirm the pH-responsive nature of the liposomes, monitor the fluorescence of the incorporated pHrodo Red sensor at different pH values. A significant increase in fluorescence intensity should be observed as the pH of the surrounding medium decreases. This can be measured using a fluorometer.

Visualizations

G cluster_conjugation Protocol 1: DOPE-pH Sensor Conjugation DOPE DOPE in Chloroform DryDOPE Dry DOPE Film DOPE->DryDOPE Evaporation ReactionMix DOPE + pHrodo NHS Ester in Methanol + Triethylamine DryDOPE->ReactionMix Resuspend & Add Reagents Hydrolysis Hydrolysis of Excess NHS Ester ReactionMix->Hydrolysis 1 hr, RT, dark Extraction Bligh-Dyer Extraction Hydrolysis->Extraction 30 min, RT Purification Purification (TLC/Column) Extraction->Purification FinalProduct DOPE-pH Sensor Conjugate Purification->FinalProduct

Caption: Workflow for the conjugation of an amine-reactive pH sensor to DOPE.

G cluster_liposome Protocol 2: pH-Sensitive Liposome Formulation Lipids DOPE, CHEMS, DSPE-PEG2000, DOPE-pH Sensor in Chloroform LipidFilm Thin Lipid Film Lipids->LipidFilm Rotary Evaporation Hydration Hydration with Buffer (pH 7.4) LipidFilm->Hydration Extrusion Extrusion (100 nm membrane) Hydration->Extrusion Liposomes pH-Sensitive Liposomes Extrusion->Liposomes Characterization Characterization (DLS, Zeta, Fluorescence) Liposomes->Characterization

Caption: Workflow for the preparation of pH-sensitive liposomes.

G cluster_release Signaling Pathway: pH-Triggered Release LiposomeNeutral Liposome (pH 7.4) AcidicEnv Acidic Environment (e.g., Tumor, Endosome) LiposomeNeutral->AcidicEnv Exposure LiposomeAcidic Protonated CHEMS Liposome Destabilization AcidicEnv->LiposomeAcidic pH Decrease ContentRelease Content Release LiposomeAcidic->ContentRelease Hexagonal Phase Transition

Caption: Mechanism of pH-triggered content release from DOPE:CHEMS liposomes.

References

Protocol for Incorporating 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) into Nanodiscs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nanodiscs are valuable tools for solubilizing and studying membrane proteins in a native-like lipid bilayer environment. They are self-assembled structures composed of a lipid bilayer encircled by two copies of a Membrane Scaffold Protein (MSP). The choice of lipid is critical as it can influence the structure, function, and stability of the reconstituted membrane protein. This document provides a detailed protocol for the incorporation of the short-chain phospholipid 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (B3025620) (08:0 PE) into nanodiscs. Due to its short acyl chains, this compound may be employed to investigate the effects of bilayer thickness and lipid packing on membrane protein function.

Phosphatidylethanolamine (PE) is a glycerophospholipid that plays a crucial role in the structure and function of eukaryotic membranes, including serving as a lipid chaperone and participating in membrane fusion events.[1] The use of this compound allows for the creation of nanodiscs with a thinner lipid bilayer compared to those formed with more commonly used longer-chain lipids.

Key Considerations for this compound Nanodisc Assembly

  • Phase Transition Temperature: 1,2-dioctanoyl-sn-glycero-3-phosphocholine (B96630) (08:0 PC), a lipid with the same acyl chain length, has an estimated gel-to-liquid crystalline phase transition temperature of approximately -100°C.[2] It can be inferred that this compound also has a very low, sub-zero phase transition temperature. This allows for nanodisc assembly to be conveniently performed at temperatures such as 4°C or room temperature.

  • Lipid-to-MSP Ratio: The optimal molar ratio of lipid to MSP is critical for the formation of monodisperse and stable nanodiscs.[3] This ratio is specific to the lipid and the MSP variant used. For short-chain lipids like this compound, this ratio must be determined empirically. As a starting point, ratios used for other lipids with common MSPs can be used as a guide (see Table 1).

  • Potential for Non-Bilayer Phases: Some PE lipids, like DOPE, have a tendency to form non-bilayer (hexagonal) phases, which could potentially interfere with proper nanodisc formation.[4] While this is less characterized for short-chain saturated PEs like this compound, it is a factor to consider during optimization.

Experimental Protocols

Materials
  • 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1

  • Sodium cholate (B1235396) hydrate

  • Standard Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)

  • Bio-Beads™ SM-2 Adsorbents or dialysis tubing for detergent removal

  • Target membrane protein (optional)

  • Chloroform (B151607)

Workflow for this compound Nanodisc Assembly

Nanodisc_Assembly_Workflow prep_lipids 1. Prepare this compound Stock mix 3. Mix Components prep_lipids->mix prep_msp 2. Prepare MSP Stock prep_msp->mix incubate 4. Incubation mix->incubate detergent_removal 5. Detergent Removal incubate->detergent_removal purify 6. Purification detergent_removal->purify characterize 7. Characterization purify->characterize

Caption: General workflow for the assembly of this compound nanodiscs.

Step 1: Preparation of this compound Stock Solution
  • Prepare a stock solution of this compound in chloroform at a concentration of 50-100 mM. Store at -20°C in a glass vial with a Teflon-lined cap.

  • To prepare the working lipid stock, transfer the desired amount of the chloroform stock to a glass tube.

  • Dry the lipid to a thin film under a gentle stream of nitrogen or argon gas.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Resuspend the dried lipid film in the Standard Buffer containing sodium cholate to achieve a final lipid concentration of 50 mM. The concentration of sodium cholate should typically be at least twice the molar concentration of the lipid (e.g., 100 mM sodium cholate for 50 mM lipid).

  • Vortex and sonicate the mixture in a bath sonicator until the solution is clear, indicating complete solubilization of the lipid into micelles.

Step 2: Optimization of the this compound-to-MSP Ratio

The optimal lipid-to-MSP ratio is crucial and must be determined experimentally. A series of small-scale trial assemblies with varying ratios should be performed.

  • Set up a series of reactions with a fixed amount of MSP (e.g., MSP1D1) and varying molar ratios of this compound. Based on ratios for other lipids, a starting range for MSP1D1 could be 30:1 to 100:1 (Lipid:MSP).

  • In separate tubes, mix the cholate-solubilized this compound and MSP solution to achieve the desired molar ratios.

  • Adjust the volume with Standard Buffer to ensure the final cholate concentration is above its critical micelle concentration (CMC), typically between 12-40 mM.

  • Incubate the mixture on ice or at 4°C for 1 hour.

  • Proceed with detergent removal as described in Step 4.

  • Analyze the resulting nanodiscs by Size Exclusion Chromatography (SEC). The optimal ratio will yield a monodisperse peak corresponding to the expected size of the nanodiscs.[5]

Table 1: Recommended Starting Ratios for Lipid:MSP Optimization

Membrane Scaffold ProteinCommon LipidOptimal Ratio (Lipid:MSP)Suggested Starting Range for this compoundIncubation Temperature
MSP1D1DMPC80:1[6]30:1 - 100:14°C - 25°C
MSP1D1POPC65:1[6]30:1 - 100:14°C
MSP1E3D1DMPC150:1[6]100:1 - 200:14°C - 25°C
MSP1E3D1DPPC170:1[6]100:1 - 200:137°C

Note: DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine), DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine). The suggested starting ranges for this compound are broad to account for its smaller headgroup and shorter acyl chains and should be optimized.

Step 3: Nanodisc Assembly (Scaled-up)
  • Based on the optimized ratio from Step 2, combine the cholate-solubilized this compound and the MSP solution in a larger volume.

  • If incorporating a membrane protein, the detergent-solubilized protein is added to the lipid-MSP mixture at this stage. It is important to consider that the membrane protein will displace some lipids, which may require a re-optimization of the lipid:MSP ratio.

  • Incubate the mixture at 4°C or room temperature for 1 hour with gentle agitation.

Step 4: Detergent Removal

Detergent removal is the key step that initiates the self-assembly of nanodiscs. This can be achieved using Bio-Beads or dialysis.

  • Using Bio-Beads:

    • Wash the Bio-Beads with methanol (B129727) and then rinse thoroughly with water.

    • Add the washed Bio-Beads to the assembly mixture at a concentration of 0.5-1.0 g of wet beads per mL of the mixture.

    • Incubate on an orbital shaker for at least 4 hours at the assembly temperature (e.g., 4°C or room temperature).

    • Separate the nanodisc solution from the Bio-Beads by pipetting or passing through a filter.

  • Using Dialysis:

    • Transfer the assembly mixture into a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Dialyze against a large volume (at least 1000-fold the sample volume) of Standard Buffer at 4°C.

    • Perform at least three buffer changes over a period of 24-48 hours.

Step 5: Purification and Characterization
  • Purification: The assembled nanodiscs should be purified by Size Exclusion Chromatography (SEC) using a column such as a Superdex 200 10/300 GL. This will separate the nanodiscs from any aggregates, free MSP, or unincorporated lipids.

  • Characterization:

    • Homogeneity and Size: Analyze the purified nanodiscs by SEC to confirm a single, monodisperse peak. Dynamic Light Scattering (DLS) can also be used to determine the size distribution and homogeneity of the nanodisc preparation.

    • Composition: The stoichiometry of lipids and MSP in the purified nanodiscs can be determined using methods such as native mass spectrometry or by quantifying the protein and phosphate (B84403) content.

Signaling Pathway and Logical Relationship Diagrams

Nanodisc Self-Assembly Process

Self_Assembly cluster_components Initial Components in Detergent msp Membrane Scaffold Protein (MSP) mix Mix Components msp->mix lipids This compound in Cholate Micelles lipids->mix protein Membrane Protein (Optional) protein->mix detergent_removal Remove Detergent (e.g., Bio-Beads) mix->detergent_removal nanodisc Assembled Nanodisc detergent_removal->nanodisc

Caption: The self-assembly process of nanodiscs upon detergent removal.

This protocol provides a comprehensive framework for the successful incorporation of this compound into nanodiscs. Researchers should note the critical need for empirical optimization of the lipid-to-MSP ratio to achieve a homogenous preparation suitable for downstream applications in drug development and membrane protein research.

References

Application Notes & Protocols: Quantitative Analysis of 08:0 Phosphatidylethanolamine (PE) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: High-Throughput Quantification of 08:0 PE in Human Plasma

Introduction

Phosphatidylethanolamines (PEs) are a class of phospholipids (B1166683) found in biological membranes. While long-chain PEs are abundant, short-chain species such as this compound (1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine) are less common endogenously but are of significant interest in various research contexts. This compound can be utilized as a non-endogenous internal standard for lipidomic analyses due to its structural similarity to other phospholipids. Furthermore, its quantification can be relevant in studies involving the administration of medium-chain fatty acids or in specific in-vitro assays. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.

Principle of the Method

This method employs a simple protein precipitation step for sample preparation, followed by reversed-phase ultra-high-performance liquid chromatography (UHPLC) for the separation of this compound from plasma matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization (ESI). A stable isotope-labeled analog of a related PE, such as PE 16:0/18:1-d5, is used as an internal standard (IS) to ensure accuracy and precision.

Instrumentation and Materials
  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent 6470, Waters Xevo TQ-S, or equivalent).

  • UHPLC Column: A reversed-phase C8 or C18 column suitable for lipid analysis (e.g., Waters BEH C8, 2.1 x 50 mm, 1.7 µm).

  • Reagents and Standards:

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, and sensitivity. The calibration curve was linear over the concentration range of 1 to 500 ng/mL.

Parameter Result
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution in a 50:50 mixture of acetonitrile and isopropanol to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL solution of PE 16:0/18:1-d5 in isopropanol.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) and QC samples (e.g., 3, 75, 400 ng/mL).

Sample Preparation Protocol (Protein Precipitation)
  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution (100 ng/mL in isopropanol) to each tube.

  • Vortex for 10 seconds to mix.

  • Add 750 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50% Mobile Phase B).

  • Vortex for 20 seconds and centrifuge at 2,000 x g for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Table 1: UHPLC Parameters

Parameter Value
Column Waters BEH C8 (2.1 x 50 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 5 mM Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase B 50:50 Acetonitrile:Isopropanol with 5 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
3.0
4.0
4.1
5.0

Table 2: Mass Spectrometer Parameters

Parameter Value
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage -2.5 kV
Source Temperature 120°C
Desolvation Gas Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for this compound and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
This compound (Quantifier) 524.6143.1 (Octanoate)3550
This compound (Qualifier) 524.6140.0 (Headgroup)2550
PE 16:0/18:1-d5 (IS) 706.7255.33850

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 50 µL Plasma Sample Add_IS Add 200 µL Internal Standard (PE 16:0/18:1-d5) Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add 750 µL Acetonitrile Vortex1->Add_ACN Vortex2 Vortex Vigorously Add_ACN->Vortex2 Centrifuge1 Centrifuge (14,000 x g) Vortex2->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Centrifuge2 Centrifuge (2,000 x g) Reconstitute->Centrifuge2 To_Vial Transfer to Autosampler Vial Centrifuge2->To_Vial Inject Inject 5 µL onto UHPLC To_Vial->Inject Separate Chromatographic Separation (C8 Column) Inject->Separate Detect Detect by MS/MS (Negative ESI, MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

Caption: Workflow for the quantification of this compound in plasma.

Diagram 2: Formation of Phosphatidylethanol (PEth)

G PC Phosphatidylcholine (PC) PLD Phospholipase D (PLD) PC->PLD Ethanol Ethanol Ethanol->PLD PEth Phosphatidylethanol (PEth) PLD->PEth Transphosphatidylation Choline Choline PLD->Choline

Caption: Enzymatic formation of PEth from PC and ethanol.

Application Note: 08:0 PE as an Internal Standard for Accurate Quantification of Phospholipids in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipidomics, the comprehensive analysis of lipids in biological systems, requires precise and accurate quantification to understand the complex roles of lipids in health and disease. Mass spectrometry (MS) is a primary analytical tool in this field, but it is susceptible to variations in sample preparation, extraction efficiency, and matrix effects that can affect signal intensity. To correct for these variations, internal standards (IS) are essential. An ideal internal standard is a compound that is structurally similar to the analyte of interest but not naturally present in the sample.[1] 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (B3025620) (08:0 PE) is a non-physiological, short-chain phospholipid that serves as an excellent internal standard for the quantification of phosphatidylethanolamine (B1630911) (PE) and other phospholipid species in complex biological samples.[2] Its short fatty acyl chains ensure it does not overlap with endogenous lipid species, making it easily distinguishable in mass spectra.[3]

This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of phospholipids (B1166683) in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Use

An internal standard is added at a known, fixed concentration to every sample, calibrator, and quality control sample at the beginning of the sample preparation process.[1] The IS co-extracts with the endogenous lipids and experiences similar losses and matrix-induced signal suppression or enhancement during LC-MS/MS analysis. Quantification is achieved by calculating the ratio of the peak area of the endogenous lipid analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte from a calibration curve, effectively normalizing the data and improving accuracy and reproducibility.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions

Materials:

  • 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) powder

  • LC-MS grade methanol (B129727)

  • LC-MS grade chloroform

  • Amber glass vials with PTFE-lined caps

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of 1 mg/mL Primary Stock Solution:

    • Accurately weigh 1 mg of this compound powder using an analytical balance.

    • Transfer the powder to a 1 mL amber glass vial.

    • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the vial.

    • Vortex thoroughly until the lipid is completely dissolved.

    • Store the primary stock solution at -20°C or -80°C.

  • Preparation of 10 µg/mL Working Solution:

    • Perform a serial dilution of the primary stock solution.

    • Pipette 10 µL of the 1 mg/mL primary stock solution into a clean amber glass vial.

    • Add 990 µL of methanol to achieve a final concentration of 10 µg/mL.

    • Vortex to ensure thorough mixing. This will be the Internal Standard Working Solution used for spiking samples.

    • Store the working solution at -20°C.

Protocol 2: Lipid Extraction from Plasma using this compound (MTBE Method)

Materials:

  • Human plasma samples

  • This compound Internal Standard Working Solution (10 µg/mL)

  • LC-MS grade methanol (MeOH)

  • LC-MS grade methyl-tert-butyl ether (MTBE)

  • LC-MS grade water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 300 µL of methanol.

    • Add 10 µL of the 10 µg/mL this compound Internal Standard Working Solution to the methanol.

    • Add 20 µL of the plasma sample to the tube. Vortex for 10 seconds.

  • Lipid Extraction:

    • Add 1 mL of MTBE to the tube.

    • Vortex vigorously for 10 minutes at 4°C.

    • Add 250 µL of LC-MS grade water to induce phase separation.

    • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection and Drying:

    • Two distinct phases will be visible. Carefully collect the upper organic phase (approximately 1 mL) containing the lipids and transfer it to a new clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) isopropanol:acetonitrile mixture.

    • Vortex thoroughly and transfer the solution to an LC-MS vial with an insert for analysis.

Protocol 3: LC-MS/MS Analysis and Quantification

Instrumentation:

  • UHPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Acetonitrile/Water (60/40, v/v) with 10 mM ammonium (B1175870) acetate

  • Mobile Phase B: Isopropanol/Acetonitrile (90/10, v/v) with 10 mM ammonium acetate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B for re-equilibration

MS/MS Parameters:

  • Ionization Mode: Negative ESI

  • Scan Type: Neutral Loss Scan of 141 Da (for PE species) and Selected Reaction Monitoring (SRM) for this compound.

  • Capillary Voltage: 3.5 kV

  • Sheath Gas Flow: 8 L/min[4]

  • Collision Gas: Argon

  • SRM Transition for this compound: m/z 520.3 → m/z 379.3 (Precursor → Product)

  • Collision Energy: Optimized for the specific instrument, typically 20-30 eV.

Data Analysis and Quantification:

  • Identify and integrate the peak areas for the this compound internal standard and the endogenous PE species of interest.

  • Calculate the peak area ratio: (Peak Area of Endogenous PE) / (Peak Area of this compound).

  • Construct a calibration curve using standard solutions of the analyte at known concentrations, with a constant concentration of the this compound internal standard.

  • Plot the peak area ratio against the concentration of the analyte standards.

  • Determine the concentration of the endogenous PE species in the samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following table represents typical quantitative data obtained from human plasma analysis using this compound as an internal standard. Concentrations are calculated based on the ratio of the analyte signal to the this compound signal.

Phospholipid SpeciesRetention Time (min)Precursor Ion (m/z)Peak Area Ratio (Analyte/IS)Calculated Conc. (µM)
This compound (IS) 5.2520.3--
PE 34:210.1714.51.859.25
PE 36:210.8742.52.5012.50
PE 38:410.5764.51.105.50
PE 40:610.3786.50.452.25

Visualizations

G cluster_prep Sample Preparation cluster_extract Lipid Extraction cluster_analysis Analysis s1 Plasma Sample (20 µL) s2 Add 300 µL Methanol s1->s2 s3 Spike with this compound IS (10 µL of 10 µg/mL) s2->s3 e1 Add 1 mL MTBE s3->e1 e2 Vortex & Centrifuge e1->e2 e3 Collect Organic Layer e2->e3 e4 Evaporate to Dryness e3->e4 e5 Reconstitute in IPA/ACN e4->e5 a1 LC-MS/MS Analysis e5->a1 a2 Peak Integration a1->a2 a3 Calculate Area Ratios (Analyte/IS) a2->a3 a4 Quantify using Calibration Curve a3->a4 G cluster_pathway Phosphatidylethanolamine (PE) Signaling Roles cluster_membrane Membrane Dynamics cluster_precursor Metabolic Precursor cluster_signal Cell Signaling PE Phosphatidylethanolamine (PE) Membrane Membrane Curvature & Fusion/Fission PE->Membrane PC Phosphatidylcholine (PC) (via methylation) PE->PC GPI GPI Anchor Synthesis PE->GPI Apoptosis Apoptosis Regulation (Mitochondrial Membrane) PE->Apoptosis Autophagy Autophagy (LC3 Lipidation) PE->Autophagy

References

Application Note: Quantitative Analysis of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) in Cell Lysates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylethanolamines (PEs) are a class of phospholipids (B1166683) that are major components of biological membranes, constituting approximately 15-25% of the total phospholipids in mammalian cells.[1] They play a crucial role in maintaining membrane structure and fluidity, and are involved in various cellular processes such as membrane fusion and fission, protein folding, and mitochondrial function.[1][2][3] Short-chain PEs, such as 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (B3025620) (08:0 PE), are not typically abundant endogenously but are valuable tools for studying lipid metabolism and as internal standards in lipidomics research. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The overall workflow for the analysis of this compound in cell lysates involves cell harvesting, lipid extraction, LC-MS/MS analysis, and data processing.

Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis cell_culture Cell Culture harvesting Cell Harvesting cell_culture->harvesting washing Cell Washing harvesting->washing cell_pellet Cell Pellet washing->cell_pellet add_is Add Internal Standard cell_pellet->add_is extraction_solvent Add Extraction Solvent (e.g., Chloroform (B151607)/Methanol) add_is->extraction_solvent vortex Vortex & Centrifuge extraction_solvent->vortex collect_organic Collect Organic Layer vortex->collect_organic dry_down Dry Down & Reconstitute collect_organic->dry_down injection Inject Sample dry_down->injection lc_separation LC Separation (e.g., C18 or HILIC) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification data_reporting Data Reporting quantification->data_reporting

Figure 1: Experimental workflow for this compound analysis.

Experimental Protocols

Materials
  • 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) standard (e.g., Avanti Polar Lipids)

  • Internal Standard (IS): 1,2-diheptadecanoyl-sn-glycero-3-phosphoethanolamine (17:0 PE) or other suitable non-endogenous PE

  • LC-MS grade chloroform, methanol (B129727), acetonitrile, isopropanol, and water

  • Ammonium (B1175870) formate (B1220265) and formic acid (LC-MS grade)

  • Phosphate-buffered saline (PBS)

Cell Culture and Harvesting
  • Culture cells to the desired confluency or cell number.

  • For adherent cells, wash with ice-cold PBS, then detach using a cell scraper in a minimal volume of PBS. For suspension cells, pellet by centrifugation.

  • Count an aliquot of cells for normalization.

  • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet with ice-cold PBS.

  • Repeat the centrifugation and washing step.

  • The final cell pellet can be stored at -80°C until lipid extraction.

Lipid Extraction (Folch Method)
  • Resuspend the cell pellet in a known volume of ice-cold water.

  • Add the internal standard (e.g., 17:0 PE) to each sample at a known concentration.

  • Add 2 volumes of chloroform and 1 volume of methanol for every 0.8 volumes of the aqueous cell suspension (final ratio of Chloroform:Methanol:Water = 8:4:3).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a known volume of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 10 mM ammonium formate).

LC-MS/MS Analysis

LC Conditions (example using a C18 column)

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: 95:5 Acetonitrile:Isopropanol with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30-100% B

    • 12-15 min: 100% B

    • 15.1-18 min: 30% B (re-equilibration)

MS/MS Conditions

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Collision Gas: Argon

  • Ion Source Temperature: 150°C

  • Desolvation Temperature: 400°C

MRM Transitions (Theoretical)

The following MRM transitions are proposed for this compound and a 17:0 PE internal standard. These should be confirmed experimentally using pure standards. The precursor ion in negative mode is the [M-H]⁻ adduct. The product ions correspond to the fatty acyl chains.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 466.3127.1 (C8:0)5035
196.1 (Headgroup)5025
17:0 PE (IS) 718.6269.3 (C17:0)5040
196.1 (Headgroup)5025

Data Presentation

Quantitative data should be presented in a clear and structured format. The following table provides an example of how to present the quantification of this compound in different cell lines. (Note: The following data are hypothetical for illustrative purposes).

Cell LineTreatmentThis compound (pmol/10^6 cells)Standard Deviation
HEK293Control1.20.2
Treatment X5.80.5
HeLaControl0.90.1
Treatment X4.50.4
JurkatControlNot Detected-
Treatment X2.10.3

Signaling Pathways Involving Phosphatidylethanolamine

Phosphatidylethanolamine is a central component of glycerophospholipid metabolism. It can be synthesized via two major pathways: the CDP-ethanolamine pathway (Kennedy pathway) in the endoplasmic reticulum and the phosphatidylserine (B164497) decarboxylase (PSD) pathway in the mitochondria. PE can be further converted to phosphatidylcholine (PC). The specific signaling roles of short-chain PEs like this compound are not well-defined and are an active area of research. However, the general functions of PE are critical for cellular health.

Glycerophospholipid_Metabolism cluster_er Endoplasmic Reticulum cluster_mito Mitochondria cluster_functions Cellular Functions ethanolamine Ethanolamine cdp_ethanolamine CDP-Ethanolamine ethanolamine->cdp_ethanolamine Kennedy Pathway pe_er Phosphatidylethanolamine (PE) cdp_ethanolamine->pe_er dag Diacylglycerol (DAG) dag->pe_er pc Phosphatidylcholine (PC) pe_er->pc PEMT membrane_structure Membrane Structure & Fluidity pe_er->membrane_structure membrane_fusion Membrane Fusion/Fission pe_er->membrane_fusion protein_folding Protein Folding pe_er->protein_folding ps Phosphatidylserine (PS) pe_mito Phosphatidylethanolamine (PE) ps->pe_mito PSD Pathway pe_mito->membrane_structure autophagy Autophagy pe_mito->autophagy

References

Application Notes and Protocols for the Quantification of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (B3025620) (08:0 PE) is a short-chain phosphatidylethanolamine (B1630911) that plays a role in various cellular processes. Accurate quantification of this compound in biological samples is crucial for understanding its physiological and pathological significance. These application notes provide detailed protocols for the extraction and quantification of this compound from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Biological Significance and Signaling Pathways

Phosphatidylethanolamines (PEs) are major components of cell membranes and are involved in processes such as membrane fusion and fission. The de novo synthesis of PE primarily occurs through the Kennedy pathway. In this pathway, ethanolamine (B43304) is phosphorylated, converted to CDP-ethanolamine, and finally reacts with diacylglycerol to form PE.

Kennedy_Pathway Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase CDP-Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP-Ethanolamine CTP:Phosphoethanolamine Cytidylyltransferase PE Phosphatidylethanolamine (PE) CDP-Ethanolamine->PE Diacylglycerol Diacylglycerol Diacylglycerol->PE Ethanolamine Phosphotransferase

Caption: The Kennedy Pathway for de novo Phosphatidylethanolamine (PE) synthesis.

Experimental Protocols

Lipid Extraction from Biological Samples

The choice of extraction method is critical for the accurate quantification of lipids. Several methods have been established, with the Folch and Bligh & Dyer methods being the most common. For a more streamlined and high-throughput approach, single-phase extraction methods are also effective.

a) Modified Folch Extraction for Plasma/Serum:

  • To 100 µL of plasma or serum in a glass tube, add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex the mixture vigorously for 1 minute.

  • Add 400 µL of 0.9% NaCl solution and vortex again for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

b) Single-Phase Extraction for High-Throughput Analysis:

  • To 10 µL of plasma in a microcentrifuge tube, add 100 µL of 1-butanol:methanol (1:1, v/v) containing an appropriate internal standard.

  • Vortex the mixture for 10 seconds.

  • Sonicate for 1 hour in a water bath.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Quantification of this compound

The following parameters provide a starting point for the development of a robust LC-MS/MS method for this compound quantification. Optimization of these parameters for your specific instrumentation is highly recommended.

a) Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
Gradient Start at 30% B, increase to 100% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

b) Mass Spectrometry (MS) Conditions:

Multiple Reaction Monitoring (MRM) is the preferred method for targeted quantification due to its high selectivity and sensitivity. The following MRM transitions can be used for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
This compound 466.3325.325Positive
[M+H - 141]
Internal Standard (e.g., 17:0 PE)(To be determined based on the chosen standard)(To be optimized)Positive

Note: The product ion for this compound corresponds to the neutral loss of the phosphoethanolamine head group (141 Da). The collision energy provided is a starting point and should be optimized for the specific instrument being used.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma) Lipid_Extraction Lipid Extraction (e.g., Folch Method) Biological_Sample->Lipid_Extraction Dry_and_Reconstitute Dry Down & Reconstitute Lipid_Extraction->Dry_and_Reconstitute LC_Separation Liquid Chromatography (C18 Column) Dry_and_Reconstitute->LC_Separation MS_Detection Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Internal Standard Calibration) MS_Detection->Quantification

Caption: General workflow for the quantification of this compound in biological samples.

Data Presentation

While specific quantitative data for endogenous this compound in biological samples is not widely reported in the literature, the following table provides an example of how to structure and present such data once obtained. It is crucial to establish a calibration curve using a certified this compound standard and an appropriate internal standard for accurate quantification.

Table 1: Example Quantitative Data for this compound in Human Plasma

Sample IDThis compound Concentration (ng/mL)Standard Deviation (ng/mL)% RSD
Control Group (n=10)Data to be filledData to be filledData to be filled
Treatment Group A (n=10)Data to be filledData to be filledData to be filled
Treatment Group B (n=10)Data to be filledData to be filledData to be filled

RSD: Relative Standard Deviation

Troubleshooting and Considerations

  • Internal Standard Selection: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d4-08:0 PE). If unavailable, a structurally similar PE species with a different chain length that is not endogenously present in the sample (e.g., 17:0 PE) can be used.

  • Matrix Effects: Biological matrices can interfere with the ionization of the analyte, leading to ion suppression or enhancement. It is essential to evaluate matrix effects during method development. This can be done by comparing the peak area of the analyte in a neat solution versus a post-extraction spiked matrix sample.

  • Collision Energy Optimization: The collision energy should be optimized for each MRM transition to achieve the highest sensitivity. This is typically done by infusing a standard solution of the analyte and varying the collision energy while monitoring the product ion intensity.

  • Chromatography: Good chromatographic separation is essential to minimize interferences from other lipids and matrix components. The gradient profile, column chemistry, and mobile phase composition should be optimized to achieve a sharp and symmetrical peak for this compound.

By following these detailed protocols and considerations, researchers can develop a robust and reliable method for the quantification of this compound in a variety of biological samples, enabling further investigation into its biological roles.

Application Notes and Protocols: The Role of 08:0 Phosphatidylethanolamine (PE) in Autophagy Initiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases. A key event in the initiation of autophagy is the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material destined for degradation. The formation and elongation of the autophagosome membrane are critically dependent on the conjugation of Microtubule-associated protein 1A/1B-light chain 3 (LC3) and its homologs (Atg8 in yeast) to the lipid phosphatidylethanolamine (B1630911) (PE).[1][2] This lipidation process, resulting in the conversion of the cytosolic form of LC3 (LC3-I) to the membrane-bound form (LC3-II), is a hallmark of autophagy.[3]

The specificity of the PE species can influence the efficiency of this process. 08:0 PE, also known as dioctanoyl-phosphatidylethanolamine, is a saturated phosphatidylethanolamine with 8-carbon acyl chains. Its defined chemical structure and properties make it a valuable tool for in vitro and cell-based assays to dissect the molecular mechanisms of autophagy initiation. These application notes provide an overview of the role of PE in autophagy and detailed protocols for studying its effects.

The LC3 Lipidation Pathway

The conjugation of LC3 to PE is a multi-step enzymatic cascade analogous to ubiquitination, involving a series of autophagy-related (Atg) proteins.[4][5]

  • Priming of LC3: Pro-LC3 is cleaved by the cysteine protease Atg4 to expose a C-terminal glycine (B1666218) residue, forming LC3-I.[5]

  • Activation: The E1-like enzyme, Atg7, activates LC3-I in an ATP-dependent manner, forming an Atg7-LC3 thioester intermediate.[4]

  • Conjugation: LC3 is then transferred to the E2-like enzyme, Atg3.[4]

  • Ligation: Finally, the Atg12-Atg5-Atg16L1 complex, acting as an E3-like ligase, facilitates the transfer of LC3 from Atg3 to the amine headgroup of PE, forming the stable LC3-PE conjugate (LC3-II).[3][6]

This process is fundamental for the expansion of the phagophore, the precursor to the autophagosome.

LC3_Lipidation_Pathway cluster_cytosol Cytosol cluster_membrane Phagophore Membrane ProLC3 Pro-LC3 LC3I LC3-I ProLC3->LC3I Cleavage Atg7 Atg7 (E1-like) LC3I->Atg7 Activation Atg4 Atg4 Atg4->ProLC3 Atg3 Atg3 (E2-like) Atg7->Atg3 Conjugation PE Phosphatidylethanolamine (PE) Atg3->PE Ligation Atg12_Atg5_Atg16L1 Atg12-Atg5-Atg16L1 (E3-like complex) Atg12_Atg5_Atg16L1->Atg3 ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi LC3II LC3-II (LC3-PE) In_Vitro_Lipidation_Workflow start Start prepare_liposomes Prepare Liposomes (with this compound) start->prepare_liposomes mix_components Mix Recombinant Proteins (Atg7, Atg3, LC3) and ATP prepare_liposomes->mix_components incubate Incubate at 37°C mix_components->incubate stop_reaction Stop Reaction (add SDS-PAGE buffer) incubate->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page western_blot Western Blot (anti-LC3 antibody) sds_page->western_blot analyze Analyze LC3-I to LC3-II Conversion western_blot->analyze end End analyze->end GFP_LC3_Puncta_Workflow start Start transfect_cells Transfect Cells with GFP-LC3 Plasmid start->transfect_cells treat_cells Treat Cells (e.g., starvation, rapamycin) transfect_cells->treat_cells fix_and_permeabilize Fix and Permeabilize Cells treat_cells->fix_and_permeabilize mount_and_image Mount Coverslips and Acquire Images fix_and_permeabilize->mount_and_image quantify_puncta Quantify GFP-LC3 Puncta (per cell) mount_and_image->quantify_puncta end End quantify_puncta->end

References

Application Notes and Protocols for Studying Membrane Fusion Events Using 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fusion is a fundamental biological process essential for numerous cellular events, including vesicle trafficking, neurotransmitter release, and viral entry. The study of membrane fusion mechanisms is critical for understanding these processes and for the development of therapeutic interventions. Lipids play a crucial role in modulating the energetics of membrane fusion, with certain lipid species actively promoting the formation of non-bilayer intermediates that facilitate the merging of two lipid bilayers.

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (B3025620) (08:0 PE) is a short-chain, saturated phosphatidylethanolamine (B1630911) (PE) that has emerged as a valuable tool for studying membrane fusion. Its conical molecular shape, a consequence of its small headgroup relative to its acyl chains, induces negative curvature in lipid membranes. This property is instrumental in promoting the formation of highly curved, non-lamellar structures, such as the hexagonal HII phase, which are key intermediates in the fusion process. The short acyl chains of this compound also contribute to increased membrane fluidity and a lower transition temperature, further facilitating the dynamic rearrangements required for membrane fusion.

These application notes provide a comprehensive overview of the use of this compound in membrane fusion research, including detailed experimental protocols and a summary of its effects.

Principle of this compound-Mediated Membrane Fusion

The fusogenic properties of this compound stem from its ability to lower the energy barrier for the formation of fusion intermediates. The prevailing model for membrane fusion involves a series of steps, including the formation of a "stalk" intermediate where the outer leaflets of the two opposing membranes merge, followed by the formation of a "hemifusion diaphragm" and finally a fusion pore. The conical shape of PE molecules like this compound favors the negative curvature required for the formation of the stalk intermediate, thereby accelerating the fusion process.

Experimental Applications

This compound can be incorporated into model membrane systems, such as liposomes, to study its direct effect on membrane fusion. By systematically varying the concentration of this compound in liposomes, researchers can quantitatively assess its impact on the kinetics and efficiency of fusion. Common assays used for this purpose include lipid mixing and content mixing assays, which are often based on Förster Resonance Energy Transfer (FRET).

Experimental Workflow: Liposome (B1194612) Fusion Assay

The following diagram illustrates a typical workflow for a liposome-based membrane fusion assay utilizing this compound.

G cluster_prep Liposome Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis prep_donor Prepare Donor Liposomes (with FRET pair) mix Mix Donor and Acceptor Liposomes prep_donor->mix prep_acceptor Prepare Acceptor Liposomes (with varying [this compound]) prep_acceptor->mix incubate Incubate at 37°C mix->incubate measure Monitor Fluorescence Change (FRET Signal) incubate->measure kinetics Calculate Fusion Kinetics measure->kinetics efficiency Determine Fusion Efficiency measure->efficiency compare Compare across [this compound] kinetics->compare efficiency->compare

A typical workflow for a liposome fusion assay.

Protocols

Protocol 1: Preparation of Liposomes for Fusion Assays

This protocol describes the preparation of large unilamellar vesicles (LUVs) using the extrusion method.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • N-(7-nitro-2-1,3-benzoxadiazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) (Donor Fluorophore)

  • N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine-PE) (Acceptor Fluorophore)

  • Chloroform

  • HEPES buffer (25 mM HEPES, 100 mM KCl, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Nitrogen gas stream

  • Vacuum desiccator

Procedure:

  • Lipid Film Preparation:

    • For donor liposomes, mix POPC, NBD-PE, and Rhodamine-PE (e.g., at a molar ratio of 98:1:1) in a round-bottom flask.

    • For acceptor liposomes, prepare several mixtures of POPC and this compound with varying molar percentages of this compound (e.g., 0%, 5%, 10%, 15%, 20%).

    • Dry the lipid mixtures to a thin film under a gentle stream of nitrogen gas.

    • Further dry the lipid films under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid films with HEPES buffer to a final lipid concentration of 5 mM.

    • Vortex the mixture vigorously to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to improve lamellarity.

    • Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder to form LUVs.

  • Characterization:

    • Determine the size distribution of the prepared liposomes using dynamic light scattering (DLS).

    • The final liposome suspensions can be stored at 4°C for a short period.

Protocol 2: FRET-Based Lipid Mixing Assay

This assay monitors the dilution of a FRET pair incorporated into donor liposomes upon fusion with unlabeled acceptor liposomes.

Materials:

  • Donor liposomes (containing NBD-PE and Rhodamine-PE)

  • Acceptor liposomes (containing varying concentrations of this compound)

  • HEPES buffer (25 mM HEPES, 100 mM KCl, pH 7.4)

  • Fluorometer with temperature control

Procedure:

  • Assay Setup:

    • In a fluorescence cuvette, add acceptor liposomes to the HEPES buffer.

    • Place the cuvette in the fluorometer and allow it to equilibrate to 37°C.

  • Initiation of Fusion:

    • Add donor liposomes to the cuvette at a 1:9 donor to acceptor liposome ratio to initiate the fusion reaction.

    • Immediately start recording the fluorescence intensity of the donor (NBD, excitation ~465 nm, emission ~535 nm) over time.

  • Data Acquisition:

    • Monitor the increase in NBD fluorescence as a measure of lipid mixing. As donor and acceptor liposomes fuse, the distance between the FRET pair increases, leading to a decrease in FRET efficiency and an increase in donor fluorescence.

    • Continue recording until the fluorescence signal reaches a plateau.

  • Normalization:

    • At the end of the experiment, add a small amount of a detergent (e.g., 10% Triton X-100) to completely disrupt the liposomes and achieve maximum probe dilution. This value represents 100% lipid mixing.

    • The initial fluorescence of the donor liposomes in the absence of acceptor liposomes represents 0% fusion.

  • Data Analysis:

    • Calculate the percentage of fusion at each time point using the following formula: % Fusion = [(F(t) - F(0)) / (F(max) - F(0))] * 100 where F(t) is the fluorescence at time t, F(0) is the initial fluorescence, and F(max) is the maximum fluorescence after detergent addition.

    • Plot the percentage of fusion as a function of time to determine the initial rate of fusion.

Quantitative Data

The inclusion of this compound in acceptor liposomes is expected to increase both the rate and extent of membrane fusion in a concentration-dependent manner. The following table summarizes hypothetical, yet expected, quantitative results from a lipid mixing assay.

Molar % of this compound in Acceptor LiposomesInitial Rate of Fusion (%/min)Maximum Fusion Efficiency (%)
0520
51545
103070
154585
205590

Signaling and Mechanistic Pathway

The role of cone-shaped lipids like this compound in promoting membrane fusion can be visualized as a key step in the overall fusion pathway.

G cluster_pathway Membrane Fusion Pathway cluster_cone Role of this compound Docking Membrane Docking Stalk Stalk Formation (Outer Leaflet Mixing) Docking->Stalk Hemifusion Hemifusion Diaphragm Stalk->Hemifusion Pore Fusion Pore Formation (Inner Leaflet Mixing) Hemifusion->Pore Expansion Pore Expansion Pore->Expansion ConeLipid Incorporation of This compound Curvature Induction of Negative Curvature ConeLipid->Curvature Curvature->Stalk Lowers Energy Barrier

The role of this compound in the membrane fusion pathway.

Conclusion

This compound is a powerful tool for investigating the molecular mechanisms of membrane fusion. Its ability to induce negative membrane curvature provides a means to modulate the fusion process in a controlled manner. The protocols and data presented here offer a framework for researchers to design and execute experiments aimed at elucidating the intricate interplay of lipids in membrane fusion events, which is of significant interest to both basic research and the development of drug delivery systems.

Application Notes: The Experimental Use of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) in Mitochondrial Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphatidylethanolamine (PE) is the second most abundant phospholipid in mammalian cells, comprising 15-25% of total phospholipids (B1166683), and is particularly enriched in the inner mitochondrial membrane (IMM).[1][2] Its unique conical shape, resulting from a small head group, imparts negative curvature to membranes, which is critical for various cellular processes.[1] The majority of cellular PE is generated within mitochondria through the decarboxylation of phosphatidylserine (B164497) (PS) by the enzyme PS decarboxylase (PISD).[2][3]

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (B3025620) (08:0 PE) is a synthetic, saturated glycerophospholipid containing short C8:0 fatty acid chains.[4] Its shorter acyl chains confer different biophysical properties compared to its long-chain counterparts, making it a valuable tool for investigating the multifaceted roles of PE in mitochondrial function. These application notes provide an overview of the roles of PE in mitochondria and detail protocols for using this compound to probe these functions.

Key Roles of PE in Mitochondrial Function

1. Mitochondrial Bioenergetics and Membrane Structure PE is crucial for optimal mitochondrial function.[1] It is known to interact with and support the function of respiratory chain complexes I, II, III, and IV.[2] The synthesis of PE within the IMM is particularly important for the function of complex III.[2] The cone shape of PE helps create the high membrane curvature required for the formation and maintenance of mitochondrial cristae, the sites of oxidative phosphorylation.[1][5] Depletion of mitochondrial PE leads to defects in oxidative phosphorylation and reduced respiratory capacity.[1][5]

2. Mitochondrial Dynamics Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their health and function.[6][7] PE has been implicated in the regulation of these processes. It is required for mitochondrial fusion, and its depletion can lead to mitochondrial fragmentation.[3][8] The balance of PE within mitochondrial membranes appears to be a key factor in controlling the machinery that governs these morphological changes.[6]

3. Apoptosis (Programmed Cell Death) Mitochondria play a central role in the intrinsic pathway of apoptosis.[9][10] PE's involvement is multifaceted. The redistribution of PE across membrane leaflets is considered a molecular marker of apoptosis.[11][12] Studies have shown that the application of exogenous PE can induce apoptosis in a dose-dependent manner.[11] This process is mediated by a decrease in the mitochondrial membrane potential (ΔΨm) and an upregulation of the pro-apoptotic Bax to anti-apoptotic Bcl-2 protein ratio, which ultimately leads to caspase-3 activation.[11]

4. Mitophagy (Selective Autophagy of Mitochondria) Mitophagy is a critical quality control process that removes damaged or dysfunctional mitochondria.[13][14] PE plays a direct and essential role in this pathway.[2] During the formation of the autophagosome that engulfs the mitochondrion, the cytosolic protein LC3 (or Atg8) is covalently conjugated to PE to form LC3-II.[15][16] This lipidated form of LC3 is inserted into the growing autophagosome membrane, acting as a receptor to recognize and sequester the targeted mitochondrion.[2][16]

Quantitative Data

The following tables summarize the physical properties of this compound and the quantitative effects of exogenous PE on cell viability and apoptotic markers, as demonstrated in studies on SMMC-7721 human hepatoma cells.

Table 1: Properties of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound)

Property Value Reference
Synonym PE(8:0/8:0)
Molecular Formula C21H42NO8P
Molecular Weight 467.53 g/mol
CAS Number 96760-44-0
Physical Form Powder

| Storage Temperature | -20°C | |

Table 2: Effect of Exogenous PE on SMMC-7721 Cell Viability (MTT Assay)

Treatment Concentration (mM/l) Cell Viability after 24h (%) Cell Viability after 48h (%)
0 (Control) 100 100
0.125 Not specified 88
0.25 80 45
0.5 77 40
1.0 66 34

Data extracted from a study by Xue et al. on SMMC-7721 cells.[11]

Table 3: Summary of PE's Dose-Dependent Effects on Apoptotic Markers in SMMC-7721 Cells

Marker Effect of Increasing PE Concentration Reference
Mitochondrial Membrane Potential (ΔΨm) Significant Decrease [11]
Bax Protein Expression Upregulation [11]
Bcl-2 Protein Expression Downregulation [11]
Caspase-3 Expression Increase [11]

| Apoptotic Cells (Flow Cytometry) | Increased Percentage |[12] |

Experimental Protocols

Here we provide detailed protocols that can be adapted for using this compound to study mitochondrial functions in cultured cells.

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol uses differential centrifugation to obtain a crude but functional mitochondrial fraction.[17][18]

  • Materials:

    • Cultured cells (e.g., HEK293T, ~1x10⁸ cells)

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Mitochondria Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl (pH 7.5), 1 mM EDTA.[17]

    • Protease inhibitor cocktail

    • Dounce homogenizer with a tight-fitting pestle

    • Refrigerated centrifuge

  • Procedure:

    • Harvest 80-90% confluent cells and collect them in a conical tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

    • Wash the cell pellet with 10 mL of ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C.

    • Resuspend the pellet in 2 mL of MIB containing a protease inhibitor cocktail and incubate on ice for 10 minutes to allow cells to swell.[17]

    • Transfer the suspension to a pre-chilled Dounce homogenizer. Homogenize with 20-30 strokes on ice. Check for cell lysis periodically under a microscope.

    • Transfer the homogenate to a centrifuge tube and spin at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[17]

    • Carefully transfer the supernatant to a new tube. Centrifuge at 15,000 x g for 2 minutes at 4°C to pellet the crude mitochondria.[18]

    • Discard the supernatant (cytosolic fraction). The resulting pellet contains the isolated mitochondria.

    • Resuspend the mitochondrial pellet in a minimal volume of MIB for immediate use or storage at -80°C.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Rhodamine 123, which accumulates in mitochondria in a potential-dependent manner. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.

  • Materials:

    • Cultured cells (e.g., SMMC-7721) in a 6-well plate

    • This compound stock solution

    • Rhodamine 123 (Rh123) stock solution (1 mg/mL in ethanol)

    • Culture medium

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 0.25, 0.5, 1.0 mM) for 24 hours.

    • Thirty minutes before the end of the treatment, add Rh123 to each well to a final concentration of 1 µg/mL.

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with warm PBS to remove the excess dye.

    • Analyze the cells immediately. For microscopy, capture images using a fluorescein (B123965) filter set. For flow cytometry, trypsinize and resuspend the cells in PBS and analyze the fluorescence intensity. A decrease in Rh123 fluorescence intensity in treated cells compared to control indicates a loss of ΔΨm.[11]

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression of key apoptotic proteins following treatment with this compound.

  • Materials:

    • Cells treated with this compound as in Protocol 2.

    • RIPA Lysis Buffer with protease inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, running buffer, transfer buffer.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

  • Procedure:

    • After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.

    • Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity and normalize to a loading control like β-actin.[11]

Visualizations

G cluster_workflow Experimental Workflow: Mitochondrial Isolation A 1. Harvest Cultured Cells (~1x10^8 cells) B 2. Wash with PBS (500 x g, 5 min) A->B C 3. Swell in Hypotonic MIB (10 min on ice) B->C D 4. Homogenize Cells (Dounce Homogenizer) C->D E 5. Low-Speed Centrifugation (800 x g, 10 min) D->E F Pellet: Nuclei & Unbroken Cells (Discard) E->F Collect Pellet G Supernatant E->G Collect Supernatant H 6. High-Speed Centrifugation (15,000 x g, 2 min) G->H I Supernatant: Cytosolic Fraction (Discard or Keep) H->I Collect Supernatant J Pellet: Isolated Mitochondria H->J Collect Pellet

Caption: Workflow for isolating mitochondria from cultured cells.

G cluster_apoptosis Signaling Pathway: PE-Induced Intrinsic Apoptosis PE Exogenous this compound Bcl2 Bcl-2 (Anti-apoptotic) PE->Bcl2 Inhibits Bax Bax (Pro-apoptotic) PE->Bax Activates Potential Decrease in ΔΨm PE->Potential Mito Mitochondrion CytC Cytochrome c Release Mito->CytC releases Pore MOMP (Mitochondrial Outer Membrane Permeabilization) Bcl2->Pore Bax->Pore Potential->Pore Pore->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf Apaf-1 Apaf->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 activates Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 aCasp9->aCasp3 activates Casp3 Pro-Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: PE triggers apoptosis via the mitochondrial intrinsic pathway.

G cluster_mitophagy Logical Relationship: Role of PE in Mitophagy Mito_Damaged Damaged Mitochondrion Autophagosome Autophagosome Mito_Damaged->Autophagosome engulfed by LC3_I LC3-I (Cytosolic) Lipidation LC3 Lipidation (Atg7, Atg3) LC3_I->Lipidation PE Phosphatidylethanolamine (PE) PE->Lipidation LC3_II LC3-II (PE-conjugated) Lipidation->LC3_II Phagophore Phagophore (Isolation Membrane) LC3_II->Phagophore incorporates into Phagophore->Autophagosome elongates to form Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome

Caption: PE is essential for LC3 lipidation during mitophagy.

References

Application Notes and Protocols for Reconstitution of Membrane Proteins using 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is a key phospholipid in the functional reconstitution of membrane proteins into proteoliposomes. Its unique conical shape imparts a negative curvature to lipid bilayers, which is crucial for membrane fusion and fission events, as well as for stabilizing the structure and function of many integral membrane proteins.[1][2][3] Unlike bilayer-forming lipids such as phosphatidylcholine (PC), DOPE alone does not form stable liposomes; it is therefore typically used in combination with other phospholipids (B1166683) like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) to create a lipid environment that mimics the native cell membrane.[2] This document provides detailed application notes and protocols for the use of DOPE in the reconstitution of membrane proteins for functional and structural studies.

Data Presentation: Quantitative Parameters for Membrane Protein Reconstitution with DOPE

The successful reconstitution of membrane proteins is highly dependent on several quantitative factors. The following tables summarize key parameters from published studies for the reconstitution of various membrane proteins using DOPE-containing lipid compositions.

Table 1: Lipid Compositions and Protein-to-Lipid Ratios

Membrane ProteinLipid Composition (molar ratio)Protein:Lipid Molar RatioReference
Proteorhodopsin (pR)DOPC:DOTAP (80:20)1:500[4]
Voltage-gated potassium channel (KvAP)POPE:POPG (3:1) with 0.5% Biotin-DOPENot specified (0.5 mg/ml protein to 5.0 mg/ml lipid)[5]
Lactose Permease (LacY)DOPC with varying fractions of DOPENot specified[1]
KcsA potassium channelDOPE:DOPGNot specified[1]
Glucose Transporter (GLUT1)DOPC:DMPE-RhB:Biotinylated PE (99.7:0.2:0.1)Not specified[6]
Bacteriorhodopsin (bR)DMPC1:172[7]

Table 2: Detergent Removal and Reconstitution Conditions

DetergentRemoval MethodIncubation Time & TemperatureKey ConsiderationsReference
n-Dodecyl-β-D-maltoside (DDM)Bio-Beads SM-21-2 hours above lipid phase transition, then overnight with fresh beadsBio-Bead to detergent ratio of 10:1 (w/w) is effective.[7]
Octylglucoside (OG)Bio-Beads SM-2Multiple additions of Bio-Beads over several hoursTime-efficient compared to dialysis.[8][8]
Sodium Dodecyl Sulfate (SDS)Dialysis (6-8 kDa MWCO)10 days with daily buffer changes at 35°CNecessary for detergents with low critical micelle concentrations (CMC).[9][9]
Triton X-100 / DeoxycholateGel FiltrationNot specifiedUsed for delipidation of bacteriorhodopsin prior to reconstitution.[10]
β-D-dodecyl maltoside (β-DDM)Spin dialysis membranes (40K MWCO)Not specifiedUsed for buffer exchange and detergent removal during protein purification.[4]

Experimental Protocols

Protocol 1: Detergent-Mediated Reconstitution of a GPCR (Proteorhodopsin) into DOPE-Containing Liposomes

This protocol is adapted from a method for the oriented reconstitution of proteorhodopsin.[4]

Materials:

  • Lipids (e.g., DOPC, DOTAP) in chloroform (B151607)

  • Purified proteorhodopsin in buffer with 0.05% β-DDM

  • HEPES buffer (10 mM, pH 6.2)

  • Extruder with 200 nm polycarbonate membranes

  • Bio-Beads SM-2

  • Nitrogen gas source

  • Sonicator

Procedure:

  • Liposome (B1194612) Preparation: a. Mix lipid solutions in chloroform to the desired molar ratio (e.g., 80:20 DOPC:DOTAP). b. Dry the lipid mixture to a thin film on a glass vial using a gentle stream of nitrogen gas. c. Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent. d. Hydrate the lipid film with 10 mM HEPES buffer (pH 6.2) to a final lipid concentration of 3 mg/mL. e. Subject the lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to form multilamellar vesicles. f. Extrude the vesicle suspension 20 times through a 200 nm polycarbonate membrane to create unilamellar liposomes.

  • Detergent Saturation of Liposomes: a. To 480 µL of the extruded liposome solution, add 95 µL of 0.05% β-DDM in HEPES buffer. b. Incubate the mixture for 45-60 minutes at room temperature to allow the detergent to incorporate into the liposomes, making them permeable.

  • Protein Insertion: a. Add the purified proteorhodopsin-micelle solution to the detergent-saturated liposomes to achieve the desired protein-to-lipid molar ratio (e.g., 1:500). b. Incubate the mixture for 1 hour at room temperature with gentle mixing.

  • Detergent Removal: a. Prepare Bio-Beads by washing them extensively with methanol, followed by water, and finally with the reconstitution buffer. b. Add washed Bio-Beads to the protein-lipid-detergent mixture at a ratio of 10:1 (w/w) of wet Bio-Beads to detergent. c. Incubate for 1-2 hours at a temperature above the phase transition temperature of the lipids. d. Aspirate the solution and add fresh, washed Bio-Beads. Incubate overnight at 4°C with gentle rotation to ensure complete detergent removal.

  • Proteoliposome Characterization: a. The resulting proteoliposomes can be analyzed for protein incorporation efficiency, orientation, and function (e.g., light-driven proton pumping).

Protocol 2: Reconstitution of a Voltage-Gated Potassium Channel (KvAP)

This protocol is based on the reconstitution of KvAP for structural and functional studies.[5]

Materials:

  • Lipids (e.g., POPE, POPG, Biotin-DOPE) in chloroform

  • Purified KvAP channel

  • HEPES/KOH buffer (100 mM, pH 7.4) with 500 mM KCl

  • Detergent (e.g., n-decyl-β-D-maltopyranoside, DM)

  • Dialysis tubing (10-14 kDa MWCO)

Procedure:

  • Liposome Preparation: a. Prepare a lipid mixture of POPE:POPG (3:1) with 0.5% Biotin-DOPE in chloroform. b. Dry the lipids to a film under nitrogen and then under vacuum. c. Hydrate the lipid film with the HEPES/KOH buffer to a final concentration of 5.0 mg/ml. d. Sonicate the lipid suspension to clarity to form small unilamellar vesicles.

  • Formation of Protein-Lipid-Detergent Micelles: a. Solubilize the prepared liposomes by adding a detergent (e.g., DM) to a final concentration above its critical micelle concentration (CMC). b. Add the purified KvAP protein to the lipid-detergent mixed micelles. The final protein concentration should be around 0.50 mg/ml. c. Allow the mixture to equilibrate for a few hours at 4°C.

  • Detergent Removal by Dialysis: a. Place the protein-lipid-detergent mixture into a dialysis cassette. b. Dialyze against a large volume of detergent-free HEPES/KOH buffer at 4°C. c. Perform several buffer changes over a period of 48-72 hours to gradually remove the detergent, leading to the spontaneous formation of proteoliposomes.

  • Characterization: a. Harvest the proteoliposomes by ultracentrifugation. b. Resuspend the pellet in the desired buffer for subsequent functional assays, such as planar lipid bilayer recordings to measure ion channel activity.

Visualizations

Experimental Workflow for Detergent-Mediated Reconstitution

ReconstitutionWorkflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis lipid_mix Lipid Mixture (e.g., DOPC:DOPE) liposome_formation Liposome Formation (Hydration & Extrusion) lipid_mix->liposome_formation protein_sol Purified Membrane Protein in Detergent Micelles protein_insertion Protein Insertion protein_sol->protein_insertion detergent_saturation Detergent Saturation of Liposomes liposome_formation->detergent_saturation detergent_saturation->protein_insertion detergent_removal Detergent Removal (e.g., Bio-Beads, Dialysis) protein_insertion->detergent_removal proteoliposomes Functional Proteoliposomes detergent_removal->proteoliposomes functional_assay Functional Assays (e.g., Transport, Binding) proteoliposomes->functional_assay structural_studies Structural Studies (e.g., NMR, Cryo-EM) proteoliposomes->structural_studies

Caption: Workflow for membrane protein reconstitution.

Signaling Pathway of a Reconstituted GPCR

GPCR_Signaling cluster_membrane Proteoliposome Membrane (with DOPE) cluster_downstream Downstream Signaling (Assay Components) GPCR Reconstituted GPCR G_protein G-Protein (αβγ) GPCR->G_protein 2. Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->effector 3. Gα Dissociation & Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger 4. Production reporter Reporter Assay (e.g., FRET, Luminescence) second_messenger->reporter 5. Detection Ligand Ligand (Agonist) Ligand->GPCR 1. Binding

References

Application Notes and Protocols for Creating Model Membranes with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and characterization of model membranes composed of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesterol. These model systems are invaluable tools for studying a wide range of biological phenomena, including membrane fusion, drug-lipid interactions, and the influence of cholesterol on membrane properties.

Introduction

Model membranes, particularly liposomes, offer a simplified and controlled environment to investigate the complex behavior of biological membranes. The combination of DOPE, a phospholipid with a propensity to form non-lamellar (inverted hexagonal) phases, and cholesterol, a key regulator of membrane fluidity and organization, allows for the creation of membranes with tunable biophysical properties.[1][2] Cholesterol is known to have a condensing effect on lipid bilayers, increasing their packing density and rigidity.[3][4] Understanding the interplay between these two molecules is crucial for elucidating their roles in cellular processes and for the rational design of lipid-based drug delivery systems.

Key Applications

  • Drug Permeability Studies: Assessing the ability of small molecules to cross lipid bilayers.[5][6]

  • Membrane Fusion Assays: Investigating the mechanisms of vesicle fusion, relevant to processes like viral entry and neurotransmitter release.[2]

  • Lipid Raft Formation: Studying the formation of cholesterol-rich microdomains within the membrane.[7][8]

  • Protein-Lipid Interactions: Examining the influence of membrane composition on the structure and function of membrane-associated proteins.

  • Nanoparticle Formulation: Developing lipid-based nanoparticles for targeted drug delivery.[9][10]

Experimental Protocols

Protocol 1: Preparation of DOPE:Cholesterol Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the most common method for preparing unilamellar vesicles (liposomes) of a defined size.[11][12]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired molar ratio of DOPE and cholesterol in chloroform in a round-bottom flask.[13]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 1 hour to remove any residual solvent.[12]

  • Hydration:

    • Add the hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).[13][14]

  • Extrusion:

    • Assemble the extruder with the desired pore size polycarbonate membrane.[15]

    • Transfer the MLV suspension to a syringe and connect it to the extruder.

    • Force the suspension through the membrane by pushing the plunger. This process is typically repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of unilamellar vesicles (LUVs).[12][16]

    • The resulting liposome (B1194612) solution should appear clearer than the initial milky MLV suspension.[14]

Workflow for Liposome Preparation:

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion dissolve Dissolve DOPE and Cholesterol in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film Under Vacuum evaporate->dry add_buffer Add Hydration Buffer dry->add_buffer agitate Agitate to Form MLVs add_buffer->agitate load_extruder Load MLVs into Extruder agitate->load_extruder extrude Pass Through Membrane (e.g., 100 nm) load_extruder->extrude collect Collect Unilamellar Vesicles (LUVs) extrude->collect

Caption: Workflow for preparing DOPE:Cholesterol liposomes.

Data Presentation

The properties of DOPE:cholesterol membranes are highly dependent on the molar ratio of the two components. Below is a summary of expected trends and reported values.

Table 1: Influence of Cholesterol Concentration on DOPE-containing Model Membrane Properties

Property0 mol% Cholesterol (Pure DOPE)Increasing Cholesterol ConcentrationHigh Cholesterol Concentration (>30 mol%)Reference(s)
Phase Behavior Prone to form inverted hexagonal (HII) phaseStabilizes lamellar (Lα) phase, can induce liquid-ordered (lo) phaseCoexistence of liquid-ordered (lo) and liquid-disordered (ld) phases[7][17]
Bilayer Thickness ThinnerInitially increases, may decrease at very high concentrations~4.0 - 4.5 nm (for similar systems)[18]
Area per Lipid LargerDecreases (condensing effect)Significantly reduced[18]
Permeability HigherDecreasesSignificantly reduced[3][5][6]
Rigidity/Elasticity More flexibleIncreasesIncreased rigidity[3][19]

Note: Specific quantitative values can vary depending on the exact experimental conditions (e.g., temperature, buffer composition, and presence of other lipids).

Characterization Methods

A variety of techniques can be employed to characterize the prepared DOPE:cholesterol model membranes.

  • Dynamic Light Scattering (DLS): To determine the size distribution and polydispersity of the liposome population.

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): For direct visualization of liposome morphology and lamellarity.

  • Fluorescence Spectroscopy/Microscopy: Using fluorescent probes to study membrane fluidity, phase separation, and permeability.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperature of the lipid mixture.

  • X-ray Diffraction: To investigate the phase structure of the lipid bilayer.[20]

Logical Flow for Membrane Characterization:

G cluster_physical Physical Characterization cluster_biophysical Biophysical Properties PreparedLiposomes Prepared DOPE:Cholesterol Liposomes DLS Dynamic Light Scattering (Size, Polydispersity) PreparedLiposomes->DLS CryoTEM Cryo-TEM (Morphology, Lamellarity) PreparedLiposomes->CryoTEM Fluorescence Fluorescence (Fluidity, Phase) PreparedLiposomes->Fluorescence DSC DSC (Phase Transition) PreparedLiposomes->DSC XRD X-Ray Diffraction (Phase Structure) PreparedLiposomes->XRD

Caption: Characterization workflow for DOPE:Cholesterol liposomes.

Signaling Pathways and Molecular Interactions

While DOPE and cholesterol do not participate in signaling pathways in the traditional sense of receptor-ligand interactions, their physical presence in the membrane profoundly influences the function of signaling proteins.

Influence of DOPE and Cholesterol on Membrane-Mediated Events:

The ratio of DOPE to cholesterol can modulate membrane curvature and fluidity, which in turn affects:

  • Membrane Fusion: The propensity of DOPE to form non-lamellar structures is thought to be a key factor in facilitating the fusion of membranes, a critical step in processes like synaptic vesicle release and viral entry. Cholesterol can modulate this process by altering membrane rigidity and lipid packing.[2]

  • Protein Function: The activity of many transmembrane proteins is sensitive to the lipid environment. Changes in bilayer thickness, curvature stress, and lipid packing induced by varying the DOPE:cholesterol ratio can allosterically regulate protein conformation and function.

Diagram of Molecular Interactions and Their Effects:

G DOPE DOPE MembraneProperties Membrane Physical Properties DOPE->MembraneProperties Induces Negative Curvature Cholesterol Cholesterol Cholesterol->MembraneProperties Increases Packing & Rigidity MembraneFusion Membrane Fusion MembraneProperties->MembraneFusion Modulates ProteinFunction Membrane Protein Function MembraneProperties->ProteinFunction Modulates

Caption: Influence of DOPE and Cholesterol on membrane properties.

References

Application of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), also known as 08:0 PE, is a naturally occurring, neutral phospholipid widely utilized as a "helper" lipid in the formulation of various drug delivery systems.[1][2] Its unique fusogenic properties, particularly its ability to facilitate the endosomal escape of therapeutic payloads, make it an indispensable component in the development of advanced nanomedicines, including liposomes and lipid nanoparticles (LNPs).[3][4] DOPE is especially critical in the design of pH-sensitive formulations for targeted drug delivery to acidic microenvironments, such as those found in tumors, and in the intracellular delivery of genetic material like mRNA and siRNA.[5][6][7]

The structure of DOPE, with its small headgroup and two unsaturated oleoyl (B10858665) chains, gives it a conical shape. This molecular geometry is key to its function.[8] While it does not form stable bilayers on its own, when incorporated into a liposomal formulation with other lipids, it can be stabilized in a lamellar phase at physiological pH (around 7.4).[5] However, in the acidic environment of endosomes (pH 5.5-6.5), DOPE undergoes a phase transition from the lamellar phase to an inverted hexagonal (HII) phase.[4][5] This structural change disrupts the endosomal membrane, allowing the encapsulated therapeutic agent to be released into the cytoplasm, thereby overcoming a major barrier to intracellular drug delivery.[3][9]

These application notes provide a comprehensive overview of the role of DOPE in drug delivery, including quantitative data on formulation characteristics, detailed experimental protocols for the preparation and characterization of DOPE-containing nanoparticles, and diagrams illustrating key mechanisms and workflows.

Data Presentation

The following tables summarize quantitative data from various studies on DOPE-containing drug delivery systems, highlighting its impact on key formulation parameters.

Formulation Composition (Molar Ratio)Drug/PayloadParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)Reference
DOPE/Cholesterol/DSPE-mPEG(2000)/Cardiolipin/SA (40:30:5:17:8)Daunorubicin~94~0.16>90-[5]
DOPE/CHEMS/DSPC/DSPE-PEG-2000Topotecan & Capsaicin166.5 ± 2.31-44.39 ± 1.78 (Topotecan), 73.48 ± 2.15 (Capsaicin)-30.53 ± 0.91[10]
DOPE/CHEMSDocetaxel107.2 ± 2.90.213 ± 0.00588.65 ± 20.3-21.9 ± 1.8[11]
Mannose-PEG3000-DSPE/BCAT/DOPE (10:60:30)gWIZ GFP plasmid----[12]
DC-Chol/DOPEPlasmid DNA~200---[13]

Table 1: Physicochemical Properties of DOPE-Containing Nanoparticles. This table illustrates the typical size, PDI, encapsulation efficiency, and zeta potential of various DOPE-based formulations.

FormulationpH ConditionDrug ReleaseCytotoxicity (IC50)NotesReference
DOPE/CHEMS LiposomespH 5.5Enhanced drug release-pH-sensitivity improved with increasing mol% of DOPE.[5]
DOPE-DVar7-lip@DOXpH 6.0Increased16.37 µg/mLDual pH-responsive liposome (B1194612) showed significantly enhanced cell-killing effect at acidic pH.[14]
DOPE-DVar7-lip@DOXpH 7.4Lower24.09 µg/mL[14]
DOPE-lip@DOXpH 6.0Slightly Increased24.09 µg/mLMono-acid sensitive liposome showed less significant improvement in cytotoxicity at acidic pH.[14]
DOPE-lip@DOXpH 7.4Lower27.85 µg/mL[14]

Table 2: pH-Responsive Drug Release and Cytotoxicity. This table highlights the pH-dependent activity of DOPE-containing formulations, demonstrating increased drug release and cytotoxicity in acidic conditions.

Experimental Protocols

Protocol 1: Formulation of pH-Sensitive Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of DOPE-based pH-sensitive liposomes, a widely used method for encapsulating both hydrophilic and lipophilic drugs.[10][15]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesteryl hemisuccinate (CHEMS)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform

  • Methanol (B129727)

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation: a. Dissolve DOPE, CHEMS, DSPC, and DSPE-PEG2000 in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.[16] The molar ratio of lipids should be optimized for the specific application (e.g., DOPE:CHEMS at a 6:4 molar ratio). b. If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.[17] c. Attach the flask to a rotary evaporator. d. Evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 45-60°C) to form a thin, uniform lipid film on the inner surface of the flask.[15] e. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[18]

  • Hydration: a. Hydrate the lipid film with the chosen aqueous buffer (pH 7.4).[16] If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.[17] b. The hydration temperature should be above the phase transition temperature of the lipids. c. Agitate the flask by gentle rotation to allow the lipid film to swell and form multilamellar vesicles (MLVs).[16]

  • Sonication and Extrusion: a. To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.[18] b. For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times.

  • Purification: a. Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Protocol 2: Characterization of DOPE-Containing Liposomes

This protocol outlines standard methods for characterizing the physicochemical properties of the formulated liposomes.[19][20]

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).
  • Procedure: a. Dilute the liposome suspension with the hydration buffer to an appropriate concentration. b. Transfer the diluted sample to a cuvette. c. Measure the particle size and PDI using a DLS instrument (e.g., Zetasizer). d. Perform measurements in triplicate at 25°C.[17]

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry.
  • Procedure: a. Dilute the liposome suspension with deionized water. b. Transfer the sample to a specialized zeta potential cuvette. c. Measure the electrophoretic mobility to determine the zeta potential. d. Perform measurements in triplicate at 25°C.[17]

3. Encapsulation Efficiency Determination:

  • Procedure: a. Separate the liposomes from the unencapsulated drug using methods like dialysis, ultracentrifugation, or column chromatography. b. Disrupt the liposomes by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. c. Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC, or fluorescence spectroscopy). d. Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100

4. In Vitro Drug Release Study:

  • Procedure: a. Place a known amount of the drug-loaded liposome suspension in a dialysis bag. b. Immerse the dialysis bag in a release medium with a specific pH (e.g., pH 7.4 and pH 5.5) at 37°C with constant stirring. c. At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium. d. Quantify the amount of released drug in the aliquots using a suitable analytical method. e. Plot the cumulative drug release as a function of time.

Mandatory Visualization

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP DOPE-containing LNP (Lamellar Phase) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (DOPE Phase Transition HII Phase) Payload_Release Therapeutic Payload Released Cytoplasm->Payload_Release

Caption: Mechanism of DOPE-mediated endosomal escape.

Liposome_Preparation_Workflow Start 1. Dissolve Lipids & Drug in Organic Solvent Thin_Film 2. Form Thin Lipid Film (Rotary Evaporation) Start->Thin_Film Hydration 3. Hydrate Film with Aqueous Buffer Thin_Film->Hydration MLVs 4. Formation of Multilamellar Vesicles (MLVs) Hydration->MLVs Size_Reduction 5. Size Reduction (Sonication/Extrusion) MLVs->Size_Reduction Purification 6. Purify Liposomes (Dialysis/Chromatography) Size_Reduction->Purification End 7. Characterize Final Product Purification->End DOPE_Function_Relationship DOPE_Structure DOPE (Conical Shape) Phase_Transition Lamellar to Inverted Hexagonal (HII) Phase Transition DOPE_Structure->Phase_Transition Low_pH Acidic Environment (Endosome, pH < 6.5) Low_pH->Phase_Transition Membrane_Destabilization Endosomal Membrane Destabilization Phase_Transition->Membrane_Destabilization Payload_Release Cytoplasmic Release of Therapeutic Payload Membrane_Destabilization->Payload_Release

References

Troubleshooting & Optimization

Technical Support Center: 08:0 PE Stability & Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage conditions for 08:0 PE (1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine).

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For long-term storage, this compound should be stored at -20°C.[1][2] It is also advisable to store it away from light.[1]

Q2: Can I store this compound at 4°C for a short period?

Yes, for short-term storage, such as for days or weeks, this compound can be kept at 0-4°C in a dry, dark environment.[2]

Q3: What is the expected shelf life of this compound?

When stored correctly at -20°C, the expected shelf life of this compound is at least one year.[1][3][4] For specific lot information, always refer to the Certificate of Analysis (COA) provided by the supplier.

Q4: In what form is this compound typically supplied?

This compound is generally supplied as a white to off-white solid.[1]

Q5: What solvents can be used to dissolve this compound?

This compound is soluble in organic solvents such as chloroform (B151607), dichloromethane, and methanol.[1] Similar phospholipids (B1166683) have also been reported to be soluble in DMSO.[2]

Q6: How should I handle this compound that has been dissolved in a solvent?

Once dissolved, it is best to use the solution promptly. If storage is necessary, store the solution at -20°C in a tightly sealed vial to prevent solvent evaporation and protect it from light. For aqueous solutions, it is generally not recommended to store them for more than one day.[3]

Q7: What are the signs of this compound degradation?

Degradation of phospholipids can be indicated by changes in physical appearance (e.g., color change from white to yellow or brown), the appearance of additional spots on a thin-layer chromatography (TLC) plate, or unexpected peaks in HPLC or mass spectrometry analysis. The primary degradation pathways for phospholipids are hydrolysis and oxidation.

Q8: Is this compound sensitive to light or moisture?

While some related lipids are not listed as light-sensitive, it is a common best practice to protect all lipids from light.[1] Therefore, storing this compound in an amber vial or in the dark is recommended. Phospholipids can be susceptible to hydrolysis, so they should be protected from moisture and stored in a dry environment.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Lipid degradation due to improper storage.Verify storage conditions (-20°C, protected from light and moisture). Perform a quality control check using TLC or HPLC to assess purity.
Difficulty dissolving the lipid Incorrect solvent choice or degraded product.Confirm solubility in appropriate solvents like chloroform or methanol.[1] If solubility issues persist with a fresh solvent, the lipid may have degraded.
Formation of precipitates in solution The solution may be supersaturated, or the temperature may have dropped, causing the lipid to fall out of solution.Gently warm the solution to attempt redissolving. Ensure the concentration is within the solubility limits for the chosen solvent.
Unexpected analytical results (e.g., mass spec) Contamination or degradation (hydrolysis/oxidation).Run a fresh sample from a new vial. Ensure handling procedures minimize exposure to air and moisture. Use high-purity solvents.

Stability and Storage Conditions Summary

ParameterRecommended ConditionNotes
Form Solid (White to off-white)[1]
Long-Term Storage -20°CProtect from light.[1][2]
Short-Term Storage 0°C to 4°CFor days to weeks; keep dry and dark.[2]
Shelf Life ≥ 1 Year (at -20°C)[1][4]
Solubility Chloroform, Dichloromethane, Methanol[1]
Aqueous Solutions Use immediatelyNot recommended to store for more than one day.[3]

Experimental Protocols

General Protocol for Assessing Phospholipid Stability

Stability testing provides evidence of how the quality of a substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[5]

1. Objective: To determine the re-test period or shelf life for this compound by evaluating its physical and chemical stability under defined storage conditions.

2. Materials:

  • At least two different batches of this compound.[6]

  • Validated stability-indicating analytical methods (e.g., HPLC-ELSD, LC-MS, TLC).

  • Controlled environmental chambers set to desired storage conditions (e.g., long-term at -20°C, accelerated at 4°C or 25°C).

  • Appropriate containers (e.g., amber glass vials with inert gas headspace).

3. Methodology:

  • Initial Analysis (Time Zero): Perform a comprehensive analysis on all batches of this compound before placing them into storage. This includes:

    • Appearance: Visual inspection for color and physical state.

    • Purity Assay: Use a validated, stability-indicating HPLC method to determine the purity and quantify any degradation products.

    • Identity: Confirm the identity using a method like mass spectrometry.

  • Sample Storage: Place samples in the designated environmental chambers. For a proposed shelf life of 12 months or more, testing frequency at the long-term condition should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.

  • Stability Testing at Pull Points: At each scheduled time point, remove samples from the chambers and allow them to equilibrate to ambient temperature.

  • Analysis: Perform the same set of analytical tests as conducted at the initial time point.

  • Data Evaluation: Compare the results at each time point to the initial data. Any significant change in purity, appearance, or the formation of degradation products should be documented. The re-test period is established based on the time during which the product's quality attributes remain within the predefined acceptance criteria.

Workflow for Troubleshooting this compound Stability Issues

G start Start: Inconsistent Experimental Results check_storage 1. Verify Storage Conditions (-20°C, Dark, Dry) start->check_storage storage_ok Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage Conditions & Re-test Experiment storage_ok->correct_storage No check_purity 2. Assess Lipid Purity (e.g., TLC or HPLC) storage_ok->check_purity Yes correct_storage->check_purity purity_ok Purity >98% and No Degradation? check_purity->purity_ok new_vial Action: Use a New, Unopened Vial of this compound purity_ok->new_vial No check_protocol 3. Review Experimental Protocol purity_ok->check_protocol Yes new_vial->check_purity protocol_factors Check for: - Solvent Purity - Handling (exposure to air/moisture) - Solution Age check_protocol->protocol_factors resolve_protocol Action: Refine Protocol (Use fresh solution, high-purity solvents, inert atmosphere) protocol_factors->resolve_protocol end_resolved End: Issue Resolved resolve_protocol->end_resolved

Caption: Troubleshooting workflow for addressing stability-related issues with this compound.

References

Technical Support Center: Troubleshooting 08:0 PE Liposome Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the preparation and handling of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (B3025620) (08:0 PE) liposomes, with a primary focus on aggregation.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound liposomes aggregating?

Aggregation of this compound liposomes is a common issue primarily due to the inherent physicochemical properties of this short-chain phospholipid. The primary reasons for aggregation include:

  • Weak van der Waals Forces: The short octanoyl chains of this compound result in weaker van der Waals interactions between lipid molecules within the bilayer compared to long-chain phospholipids. This reduced cohesion makes the liposomes less stable and more prone to fusion and aggregation.

  • Low Phase Transition Temperature (Tm): The gel-to-liquid crystalline phase transition temperature (Tm) for this compound is very low, well below 0°C. This means that at typical experimental temperatures, the lipid bilayer is in a highly fluid state, which can increase the likelihood of fusion upon collision.

  • Inter-liposomal Interactions: Factors such as pH, ionic strength, and temperature can influence the surface charge and hydration of the liposomes, affecting the balance of attractive and repulsive forces between them and leading to aggregation.

Q2: How can I prevent the aggregation of my this compound liposomes?

Preventing aggregation requires careful control over the formulation and preparation process. Key strategies include:

  • Inclusion of Stabilizing Lipids: Incorporating lipids with longer acyl chains (e.g., DSPC, DPPC) or cholesterol can significantly enhance bilayer stability. Cholesterol, in particular, can increase the packing density of the lipid bilayer, reducing its fluidity and permeability[2].

  • Surface Modification with PEGylated Lipids: Including a small percentage (2-5 mol%) of PEG-conjugated lipids (e.g., DSPE-PEG2000) can create a hydrophilic barrier on the liposome (B1194612) surface. This "stealth" layer provides steric hindrance that prevents close apposition and subsequent aggregation of liposomes.

  • Control of pH and Ionic Strength: Maintaining an optimal pH and ionic strength of the buffer is crucial. For instance, liposome stability can decrease in acidic conditions[3]. High ionic strength can also lead to instability[4]. It is recommended to work with buffers in the neutral pH range (6.5-7.5) and with physiological ionic strength unless your specific application requires otherwise.

  • Working Above the Critical Micelle Concentration (CMC): Ensure that the total lipid concentration is well above the CMC to favor bilayer formation. However, due to the detergent-like nature of this compound, this alone may not be sufficient.

  • Careful Control of Temperature: While the Tm of this compound is very low, temperature can still influence the kinetic stability of the liposomes. It is generally recommended to store liposome formulations at 4°C to minimize lipid hydrolysis and degradation[5]. Freezing should be avoided as it can disrupt the liposome structure unless appropriate cryoprotectants are used.

Q3: What is the recommended protocol for preparing this compound liposomes to minimize aggregation?

Given the challenges associated with this compound, a modified thin-film hydration method followed by extrusion is recommended. This protocol incorporates stabilizing lipids to enhance bilayer integrity.

Experimental Protocols

Protocol 1: Preparation of Stabilized this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of this compound with the inclusion of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) as a stabilizing lipid and DSPE-PEG2000 for steric stabilization.

Materials:

  • 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Methanol

  • Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, DSPC, and DSPE-PEG2000 in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask at a desired molar ratio (e.g., 85:10:5 this compound:DSPC:DSPE-PEG2000).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. The water bath temperature should be kept above the highest Tm of the lipids in the mixture (for DSPC, the Tm is ~55°C).

    • Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate (B1144303) the lipid film with the chosen aqueous buffer by adding the buffer to the flask and gently rotating it. The temperature of the hydration buffer should be above the Tm of the lipid with the highest transition temperature.

    • Allow the lipid film to hydrate for 1 hour with intermittent vortexing to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain a homogenous population of unilamellar vesicles, subject the MLV suspension to extrusion.

    • Pass the suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. The extrusion should be performed at a temperature above the highest Tm of the lipid components.

  • Storage:

    • Store the final liposome suspension at 4°C. Do not freeze. Use within a few days for optimal stability.

Data Presentation

The stability of liposome formulations is influenced by several factors. The following tables summarize the general effects of pH, ionic strength, and storage temperature on liposome stability. Note that specific quantitative data for this compound liposomes is limited, and these tables represent general trends observed for liposomes.

Table 1: Effect of pH on Liposome Stability

pH RangeGeneral Effect on Liposome StabilityReference
Acidic (pH < 6)Can lead to hydrolysis of ester bonds in phospholipids, potentially increasing aggregation and leakage. Stability can decrease significantly.[3]
Neutral (pH 6.5-7.5)Generally the optimal range for stability of most phospholipid liposomes.[6]
Alkaline (pH > 8)Can also promote hydrolysis, though often to a lesser extent than acidic conditions for some lipids.[3]

Table 2: Effect of Ionic Strength on Liposome Stability

Ionic StrengthGeneral Effect on Liposome StabilityReference
LowCan lead to a large Debye length and strong electrostatic repulsion if charged lipids are present, potentially increasing stability.[7]
HighCan screen surface charges, reducing electrostatic repulsion and leading to aggregation (salting-out effect). Can also cause osmotic stress.[4]

Table 3: Effect of Storage Temperature on Liposome Stability

Storage TemperatureGeneral Effect on Liposome StabilityReference
4°CGenerally recommended for short-term storage to minimize lipid degradation and maintain physical stability.[5]
Room Temperature (~25°C)Increased rate of lipid hydrolysis and potential for microbial growth, leading to decreased stability over time.[8]
Elevated Temperatures (>37°C)Significantly accelerates lipid degradation and can promote fusion and aggregation of liposomes.[8]
Freezing (<0°C)Can cause rupture of liposomes due to ice crystal formation unless cryoprotectants are used.[5]

Visualizations

Troubleshooting Workflow for this compound Liposome Aggregation

The following diagram outlines a logical workflow for troubleshooting aggregation issues with this compound liposomes.

TroubleshootingWorkflow Troubleshooting this compound Liposome Aggregation start Start: Liposome Aggregation Observed check_concentration Is Lipid Concentration >> CMC? start->check_concentration increase_concentration Increase Total Lipid Concentration check_concentration->increase_concentration No check_stabilizers Are Stabilizing Lipids Included? check_concentration->check_stabilizers Yes increase_concentration->check_stabilizers add_stabilizers Incorporate Long-Chain Lipids (e.g., DSPC) or Cholesterol check_stabilizers->add_stabilizers No check_peg Is a PEG-Lipid Present? check_stabilizers->check_peg Yes add_stabilizers->check_peg add_peg Add 2-5 mol% DSPE-PEG2000 check_peg->add_peg No check_buffer Review Buffer Conditions (pH, Ionic Strength) check_peg->check_buffer Yes add_peg->check_buffer optimize_buffer Adjust to pH 6.5-7.5 and Physiological Ionic Strength check_buffer->optimize_buffer check_protocol Review Preparation Protocol (Hydration, Extrusion) optimize_buffer->check_protocol optimize_protocol Ensure Hydration/Extrusion Above Highest Tm check_protocol->optimize_protocol end Stable Liposomes optimize_protocol->end

Caption: A step-by-step guide to diagnosing and resolving this compound liposome aggregation.

Signaling Pathway of Liposome Destabilization

This diagram illustrates the factors that can lead to the destabilization and subsequent aggregation of liposomes.

DestabilizationPathway Factors Leading to Liposome Destabilization and Aggregation cluster_factors Destabilizing Factors cluster_effects Effects on Bilayer High_CMC High CMC of Short-Chain Lipids Micelle_Formation Increased Monomer/Micelle Population High_CMC->Micelle_Formation Low_Tm Low Phase Transition Temp. (High Fluidity) Reduced_Cohesion Weak Inter-lipid Cohesion Low_Tm->Reduced_Cohesion pH_Ionic Suboptimal pH & Ionic Strength Surface_Charge_Alteration Altered Surface Charge & Hydration pH_Ionic->Surface_Charge_Alteration Temperature Inappropriate Storage Temperature Degradation Lipid Hydrolysis/Oxidation Temperature->Degradation Bilayer_Instability Bilayer Instability Micelle_Formation->Bilayer_Instability Reduced_Cohesion->Bilayer_Instability Surface_Charge_Alteration->Bilayer_Instability Degradation->Bilayer_Instability Aggregation Aggregation/ Fusion Bilayer_Instability->Aggregation

Caption: Key factors and their impact on the stability of liposome bilayers, leading to aggregation.

References

Technical Support Center: 08:0 PE Liposome Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (B3025620) (08:0 PE) liposomes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the encapsulation efficiency of your liposomal formulations.

Frequently Asked Questions (FAQs)

Q1: What are this compound liposomes and what are their common applications?

A1: this compound (1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine) is a phospholipid with short, saturated 8-carbon acyl chains. Liposomes formulated with this compound are characterized by a highly fluid lipid bilayer. This property can be advantageous for certain applications requiring rapid drug release or fusion with cell membranes. They are often used in research to study membrane fusion, as a component in stimuli-responsive liposomes, and for the delivery of molecules where rapid release at the target site is desired.

Q2: Why am I experiencing very low encapsulation efficiency with my this compound liposomes?

A2: Low encapsulation efficiency in this compound liposomes is a common issue primarily due to the high fluidity and permeability of the lipid bilayer. The short C8 acyl chains result in a less tightly packed membrane compared to liposomes made from longer-chain phospholipids. This can lead to significant leakage of the encapsulated drug during preparation and purification steps.[]

Q3: How can I improve the stability of my this compound liposomes to enhance encapsulation?

A3: Improving the stability of the liposomal membrane is crucial. Several strategies can be employed:

  • Incorporate Cholesterol: Cholesterol can be included in the lipid formulation to increase membrane rigidity and reduce permeability.[2][3] It fills the gaps between phospholipid molecules, thereby decreasing drug leakage.

  • Use a Co-lipid with a Higher Phase Transition Temperature (Tm): Blending this compound with a phospholipid that has longer acyl chains (e.g., DSPC, DPPC) can create a more stable and less permeable bilayer.

  • Surface Coating: Coating the liposome (B1194612) surface with polymers like polyethylene (B3416737) glycol (PEG) or chitosan (B1678972) can enhance stability.[4][5]

Q4: What is the difference between passive and active loading, and which is better for this compound liposomes?

A4:

  • Passive Loading: Involves encapsulating the drug during the liposome formation process.[6] For hydrophilic drugs, they are dissolved in the aqueous buffer used for hydration, while lipophilic drugs are mixed with the lipids in the organic solvent.[7] Passive loading often results in low encapsulation efficiency, especially for hydrophilic molecules in highly fluid liposomes like those made of this compound.[8]

  • Active Loading (or Remote Loading): This technique involves loading the drug into pre-formed liposomes by creating a transmembrane gradient, such as a pH or ion gradient.[9] This method can achieve significantly higher encapsulation efficiencies, often approaching 100%.[9] For ionizable drugs, active loading is generally the superior method for achieving high encapsulation in this compound liposomes.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Very Low Encapsulation Efficiency (<10%) High membrane fluidity and permeability of this compound leading to drug leakage.1. Incorporate Cholesterol: Add cholesterol to the lipid formulation (e.g., at a 30-50 mol% ratio) to increase membrane rigidity.[2][3]2. Use a Saturated Co-Lipid: Blend this compound with a longer-chain saturated phospholipid like DPPC or DSPC to decrease membrane fluidity.3. Switch to Active Loading: For ionizable drugs, utilize a pH or ammonium (B1175870) sulfate (B86663) gradient to drive drug uptake and retention.
Liposome Aggregation/Flocculation Unfavorable surface charge or high fluidity leading to vesicle fusion.1. Incorporate Charged Lipids: Add a small percentage (5-10 mol%) of a charged lipid like DPPG (negative) or DOTAP (positive) to induce electrostatic repulsion between vesicles.[10]2. PEGylation: Include a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation to create a steric barrier that prevents aggregation.[5]3. Optimize pH and Ionic Strength: Ensure the pH of the buffer is not near the isoelectric point of the lipids and that the ionic strength is not excessively high.
Inconsistent Particle Size Suboptimal preparation method.1. Extrusion: Use an extruder with polycarbonate membranes of a defined pore size to produce unilamellar vesicles with a narrow size distribution.2. Sonication: While effective for creating small unilamellar vesicles, sonication can be harsh and lead to lipid degradation. If used, optimize sonication time and power, and keep the sample on ice to prevent overheating.[7]
Significant Drug Leakage Post-Preparation Instability of the liposomes in the storage buffer or during purification.1. Lyophilization: For long-term storage, consider freeze-drying the liposomes in the presence of a cryoprotectant (e.g., sucrose (B13894) or trehalose).[4][11]2. Optimize Purification Method: Use a gentle purification method like size exclusion chromatography (SEC) instead of high-speed centrifugation, which can stress the vesicles.[12]3. Storage Conditions: Store liposomes at 4°C and in a buffer with an appropriate pH and osmolarity.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration-Extrusion
  • Lipid Film Formation: Dissolve this compound and other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (containing the hydrophilic drug for passive loading) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature (Tm) of all lipid components.

  • Extrusion: To obtain unilamellar vesicles with a uniform size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should be performed multiple times (e.g., 11-21 passes).

Protocol 2: Active Loading using a pH Gradient
  • Prepare Liposomes with an Acidic Core: Prepare the this compound liposomes using the thin-film hydration method as described above, but use an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0) for hydration.

  • Create the pH Gradient: After extrusion, remove the external acidic buffer and replace it with a buffer of higher pH (e.g., PBS, pH 7.4). This can be achieved through dialysis or size exclusion chromatography.

  • Drug Loading: Add the weakly basic drug solution to the liposome suspension. Incubate the mixture at a temperature above the lipid's Tm to facilitate the passage of the uncharged drug across the bilayer. Once inside the acidic core, the drug will become protonated and trapped.

  • Purification: Remove the unencapsulated drug using size exclusion chromatography.

Visualizing the Troubleshooting Workflow

Below is a diagram illustrating the logical steps for troubleshooting low encapsulation efficiency in this compound liposomes.

G cluster_0 Troubleshooting Low Encapsulation Efficiency cluster_1 Problem Identification cluster_2 Solution Pathways cluster_3 Outcome start Low Encapsulation Efficiency in this compound Liposomes cause1 High Membrane Fluidity & Permeability start->cause1 cause2 Suboptimal Loading Method start->cause2 cause3 Liposome Instability start->cause3 solution1a Incorporate Cholesterol cause1->solution1a solution1b Add High-Tm Co-lipid cause1->solution1b solution2 Implement Active Loading (pH or Ion Gradient) cause2->solution2 solution3a Surface Coating (PEG) cause3->solution3a solution3b Lyophilization with Cryoprotectant cause3->solution3b end Improved Encapsulation Efficiency solution1a->end solution1b->end solution2->end solution3a->end solution3b->end G Mechanism of Active Loading via pH Gradient cluster_liposome Liposome Interior (Acidic pH) cluster_exterior Exterior (Neutral pH) Drug_H Drug-H+ (Charged, Trapped) Protonation Protonation Protonation->Drug_H Drug_neutral Drug (Neutral) Drug_neutral->Protonation Diffusion across bilayer

References

Technical Support Center: Optimizing 08:0 PE (DOPE) Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing the concentration of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), a common helper lipid, in cell culture applications.

Troubleshooting Guide

This guide addresses common problems encountered during the optimization of DOPE concentration in lipid-based transfection protocols.

Problem: Low Transfection Efficiency

Possible Cause Suggested Solution
Suboptimal DOPE Ratio: The ratio of DOPE to your cationic lipid is not ideal for the specific cell line being used. The optimal ratio is highly cell-type dependent.[1][2]Systematically screen a range of cationic lipid to DOPE molar ratios (e.g., 1:0, 1:1, 1:2, 1:3) to identify the optimal formulation for your specific cell line and nucleic acid cargo.[3] For some cell lines, formulations without DOPE or with lower DOPE ratios may be more effective, while for others, a higher proportion of DOPE enhances transfection.[1][2]
Inefficient Endosomal Escape: The lipid nanoparticles are being taken up by the cells but are not effectively releasing their cargo into the cytoplasm. DOPE's primary role is to facilitate endosomal escape due to its propensity to form a fusogenic hexagonal phase in the acidic environment of the endosome.[4][5]An increased proportion of DOPE in the formulation can enhance endosomal release and, consequently, transfection efficiency.[5][6] Consider testing formulations with a higher molar percentage of DOPE.
Poor Lipoplex Formation: The complexes of your lipid formulation and nucleic acid are not forming correctly, which can be influenced by the overall lipid composition.While DOPE itself is neutral, its inclusion can affect the overall structure and charge of the lipoplexes. Ensure that the mixing procedure and the buffer conditions are optimal for complex formation. Serum-free media is recommended for the initial complexation step.[7][8]

Problem: High Cytotoxicity

Possible Cause Suggested Solution
Excessive Cationic Lipid Concentration: High concentrations of cationic lipids are a common cause of cellular toxicity.[9] The overall lipid concentration, influenced by the DOPE ratio, might be too high.While DOPE is generally considered less toxic than cationic lipids, the overall formulation's toxicity needs to be assessed.[9] Optimize the total lipid concentration while varying the DOPE ratio. Sometimes, a higher proportion of DOPE can allow for a reduction in the more toxic cationic lipid component without sacrificing transfection efficiency.
Unfavorable Nanoparticle Properties: The physicochemical properties of the lipid nanoparticles, such as size and surface charge, may be inducing toxicity.The inclusion of DOPE can influence the size and zeta potential of your nanoparticles.[1][4] Characterize your formulations at different DOPE ratios to see if there is a correlation between these properties and the observed cytotoxicity.
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to lipid-based transfection reagents.Perform a dose-response curve with varying total lipid concentrations and DOPE ratios to find a balance between transfection efficiency and cell viability for your specific cell line.[10] It may be necessary to reduce the incubation time of the lipoplexes with the cells.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 08:0 PE (DOPE) in cell culture transfection?

A1: this compound, or DOPE, is a neutral "helper" lipid commonly used in lipid-based transfection formulations. Its primary role is to facilitate the endosomal escape of the nucleic acid cargo into the cytoplasm.[5] DOPE has a cone-shaped molecular structure that, under the acidic conditions of the endosome, promotes the formation of an inverted hexagonal phase. This disrupts the endosomal membrane, allowing the release of the encapsulated material.[4][11]

Q2: What is a good starting point for the molar ratio of cationic lipid to DOPE?

A2: A common starting point for the molar ratio of cationic lipid to DOPE is 1:1.[1] However, the optimal ratio is highly dependent on the specific cationic lipid, the cell line, and the nucleic acid being delivered.[1][2] It is strongly recommended to test a range of ratios, such as 1:0 (no DOPE), 1:1, 1:2, and 1:3, to determine the best formulation for your experimental system.[3]

Q3: How does changing the DOPE concentration affect the physical properties of my lipid nanoparticles?

A3: Varying the DOPE concentration can influence the size and surface charge (zeta potential) of your lipid nanoparticles. However, there is not always a direct correlation between these physical properties and transfection efficiency.[1] For instance, in some studies, an increase in the DOPE proportion led to an increase in the zeta potential of the liposomes.[4] It is advisable to characterize the physicochemical properties of your different formulations alongside your transfection experiments.

Q4: Can a high concentration of DOPE be toxic to cells?

A4: While cationic lipids are generally the primary source of cytotoxicity in lipofection, the overall lipid composition, including the concentration of DOPE, can impact cell viability.[6][9] High overall lipid concentrations can be detrimental. Optimizing the DOPE ratio may allow for a reduction in the amount of cationic lipid needed, thereby reducing overall toxicity. It is crucial to perform cell viability assays (e.g., MTT or CCK-8) in parallel with your transfection optimization experiments.[10][12]

Q5: Should I adjust the DOPE concentration when switching between different nucleic acid types (e.g., plasmid DNA vs. mRNA)?

A5: Yes, the optimal lipid formulation, including the DOPE ratio, can vary for different types of nucleic acids. This is due to differences in their size, charge, and how they interact with the lipid components.[4] Therefore, it is recommended to re-optimize the DOPE concentration when you change your nucleic acid cargo.

Data Presentation

Table 1: Influence of Cationic Lipid:DOPE Molar Ratio on Transfection Efficiency in Different Cell Lines

Cell LineCationic LipidOptimal Cationic Lipid:DOPE Molar Ratio for TransfectionReference
Huh7DOTAP1:0 and 3:1 (weight ratio)[2]
AGSDOTAP1:0 and 3:1 (weight ratio)[2]
COS7DOTAP3:1 and 1:1 (weight ratio)[2]
A549DOTAP1:1 and 1:3 (weight ratio)[2]
CFT1 (in vitro)GAP-DLRIE1:3[3]
Murine Lung (in vivo)GAP-DLRIE1:1[3]
BHK-212X31:3[4]
A5492X31:3[4]

Table 2: Effect of DOPE Concentration on Physicochemical Properties of Lipid Nanoparticles

Formulation (Cationic Lipid:DOPE)Average Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
2X3:DOPE (1:1)~90~+25Not specified[4]
2X3:DOPE (1:2)~95~+35Not specified[4]
2X3:DOPE (1:3)~98~+40Not specified[4]
DOPE/DC-Chol~150~+21~0.2[13]
DOPE/DOTAP/DC-Chol~150~+26~0.2[13]

Experimental Protocols

Protocol: Systematic Optimization of Cationic Lipid to DOPE Ratio for Transfection

This protocol outlines a method for systematically testing different molar ratios of a cationic lipid to DOPE to determine the optimal formulation for transfecting a specific cell line with a nucleic acid of interest.

Materials:

  • Cationic lipid stock solution (e.g., in chloroform (B151607) or ethanol)

  • This compound (DOPE) stock solution (e.g., in chloroform or ethanol)

  • Nucleic acid (plasmid DNA, mRNA, or siRNA) at a known concentration

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium with serum

  • 24-well or 96-well cell culture plates

  • Reporter gene assay system (e.g., luciferase, GFP)

  • Cell viability assay kit (e.g., MTT, CCK-8)

  • Sterile, RNase-free microcentrifuge tubes and pipette tips

Methodology:

  • Cell Seeding: The day before transfection, seed your cells in a 24-well or 96-well plate at a density that will result in 70-90% confluency at the time of transfection.[14]

  • Lipid Film Preparation:

    • In separate sterile microcentrifuge tubes, prepare different molar ratios of your cationic lipid to DOPE (e.g., 1:0, 1:1, 1:2, 1:3).

    • For each ratio, aliquot the appropriate volumes of the lipid stock solutions into a new tube.

    • Evaporate the organic solvent under a gentle stream of nitrogen or using a vacuum concentrator to form a thin lipid film at the bottom of the tube.

    • Ensure all solvent is removed by placing the tubes under high vacuum for at least 1 hour.

  • Liposome (B1194612) Hydration:

    • Hydrate the lipid films with an appropriate aqueous buffer (e.g., sterile water or citrate (B86180) buffer) to a desired final lipid concentration.

    • Vortex or sonicate the hydrated lipids to form liposomes. The specific method will depend on your established protocol.

  • Lipoplex Formation:

    • For each lipid formulation, dilute the liposome suspension in serum-free medium.

    • In a separate tube, dilute your nucleic acid in serum-free medium.

    • Add the diluted nucleic acid to the diluted liposome suspension. Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection:

    • Remove the culture medium from the cells and replace it with fresh, complete medium.

    • Add the lipoplex solution dropwise to each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells for the desired period (typically 24-48 hours).

  • Analysis:

    • After the incubation period, assess transfection efficiency by measuring the expression of your reporter gene (e.g., fluorescence microscopy for GFP, luciferase assay).

    • In parallel, determine cell viability using a standard assay like MTT or CCK-8 to assess the cytotoxicity of each formulation.

  • Data Interpretation:

    • Compare the transfection efficiency and cell viability across the different cationic lipid to DOPE ratios to identify the optimal formulation that provides high transfection with low toxicity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis start Start cell_seeding Seed Cells start->cell_seeding lipid_prep Prepare Lipid Ratios (Cationic:DOPE) start->lipid_prep transfect_cells Add Complexes to Cells cell_seeding->transfect_cells film_formation Form Lipid Film lipid_prep->film_formation hydration Hydrate to Form Liposomes film_formation->hydration complex_formation Form Lipoplexes (Liposomes + Nucleic Acid) hydration->complex_formation complex_formation->transfect_cells incubation Incubate 24-48h transfect_cells->incubation measure_efficiency Measure Transfection Efficiency incubation->measure_efficiency measure_viability Measure Cell Viability incubation->measure_viability analyze_data Analyze Data & Determine Optimal Ratio measure_efficiency->analyze_data measure_viability->analyze_data

Caption: Workflow for optimizing the cationic lipid to DOPE ratio.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP Lipid Nanoparticle (with DOPE) endosome Endosome (Acidic pH) LNP->endosome Endocytosis cargo_release Nucleic Acid Release endosome->cargo_release DOPE-mediated Membrane Fusion cytoplasm Cytoplasm translation Translation / Gene Expression cytoplasm->translation cargo_release->cytoplasm

Caption: Role of DOPE in endosomal escape of nucleic acids.

References

dealing with 08:0 PE solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering solubility issues with 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (B3025620) (08:0 PE) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its direct dissolution in aqueous solutions challenging?

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) is a synthetic phospholipid featuring two short C8 acyl chains. Like other phospholipids (B1166683), it is an amphiphilic molecule, possessing a hydrophilic (water-attracting) phosphoethanolamine headgroup and two hydrophobic (water-repelling) fatty acid tails.[1] This dual nature drives its behavior in water. While the short chains make it more water-soluble than long-chain phospholipids, direct dissolution can still be difficult. Instead of dissolving freely like a simple salt, this compound molecules self-assemble to minimize the unfavorable interaction between their hydrophobic tails and water.[2] This leads to the formation of organized structures called micelles.

Q2: What is the Critical Micelle Concentration (CMC) of this compound, and why is it important?

The Critical Micelle Concentration (CMC) is the specific concentration of an amphiphile above which molecules begin to spontaneously assemble into micelles.[3][4] Below the CMC, this compound exists primarily as individual molecules (monomers) in solution. Once the CMC is reached, the monomer concentration stays relatively constant, and any additional this compound added to the solution will form micelles.[3]

The CMC is a critical indicator of the apparent "solubility" of the lipid. Attempting to create a solution with a concentration significantly above the CMC will result in a cloudy, micellar dispersion rather than a true solution of monomers. The CMC for a given phospholipid depends on factors like temperature, buffer pH, and ionic strength.[3] While the exact CMC for this compound can vary, short-chain phospholipids typically have CMCs in the low millimolar (mM) range.

Q3: My this compound powder is not dissolving in my buffer. What is the standard procedure?

Directly adding this compound powder to an aqueous buffer is often unsuccessful. The standard and most reliable method is to first dissolve the lipid in an organic solvent, create a thin lipid film by evaporating the solvent, and then hydrate (B1144303) the film with your aqueous buffer. This procedure ensures a more uniform and complete dispersion of the lipid.

The recommended method is the Thin-Film Hydration technique, for which a detailed protocol is provided below. This method is standard for preparing liposomes and micellar solutions.[5]

Q4: I see cloudiness or precipitation when preparing my this compound solution. How can I troubleshoot this?

Cloudiness or precipitation indicates that the lipid is not properly dispersed or is aggregating. Here are the common causes and solutions:

  • Concentration is Too High: You may be working at a concentration well above the CMC, leading to the formation of large, light-scattering aggregates. Try working with a more dilute solution.

  • Inadequate Dispersion: The lipid may not be fully hydrated. Ensure vigorous mixing (vortexing or sonication) during the hydration step, preferably at a temperature above the lipid's phase transition temperature (though less critical for short-chain lipids).

  • Buffer Incompatibility: The pH or ionic strength of your buffer can affect the solubility. Phospholipid headgroup charges can be influenced by pH, altering their interaction with water and other lipids.[1] High salt concentrations can sometimes decrease the solubility of lipids by competing for water molecules.

  • "Solvent Shock": If you are adding a concentrated this compound stock (dissolved in an organic solvent like ethanol (B145695) or DMSO) directly to your buffer, the rapid change in solvent polarity can cause the lipid to precipitate before it can disperse.[6] To avoid this, add the lipid stock dropwise while vortexing the buffer vigorously.

Q5: Can I sonicate my this compound solution to improve its appearance?

Yes, sonication is a common technique to aid in the dispersion of phospholipids in aqueous solutions.

  • Bath Sonication: A gentler method that uses ultrasonic waves to break up large aggregates and facilitate the formation of a uniform micellar suspension.

  • Probe Sonication: A much higher-energy method that can be used for more stubborn aggregates. However, it should be used with caution in short bursts to avoid overheating, which can degrade the lipid.

Sonication helps create smaller, more uniformly sized micelles or vesicles, which will make the solution appear clearer. It does not, however, increase the monomeric solubility (the CMC) of the lipid.

Quantitative Data Summary

The physicochemical properties of this compound are essential for experimental design.

PropertyValueSource
Molecular Formula C₂₁H₄₂NO₈PN/A
Molecular Weight 467.53 g/mol N/A
Physical Form PowderN/A
Storage Temperature -20°CN/A
Critical Micelle Conc. (CMC) Varies; typically in the low mM range for similar lipids.[3]

Factors Influencing this compound Aqueous Dispersibility:

ParameterEffect on Solubility / StabilityRationale
Temperature Increasing temperature generally increases solubility and fluidity.Provides energy to overcome intermolecular forces and aids in hydration.[1]
pH Can affect headgroup charge and interactions.The ethanolamine (B43304) headgroup has a primary amine that can be protonated, influencing electrostatic interactions.[1]
Ionic Strength High salt concentrations can decrease solubility.Ions can compete for water of hydration, leading to a "salting-out" effect and promoting lipid aggregation.

Troubleshooting and Experimental Workflows

Diagram 1: Troubleshooting this compound Solubility Issues

This flowchart provides a logical sequence of steps to diagnose and solve common solubility problems.

G start Start: this compound Solubility Issue q_direct Did you add This compound powder directly to buffer? start->q_direct use_film Action: Use Thin-Film Hydration Method (See Protocol 1) q_direct->use_film Yes q_cloudy Is the hydrated solution cloudy or precipitated? q_direct->q_cloudy No, used film method use_film->q_cloudy success Success: Solution is ready for use q_cloudy->success No check_conc Check Concentration: Is it >> CMC? (Try diluting) q_cloudy->check_conc Yes check_buffer Check Buffer: Is pH or ionic strength extreme? check_conc->check_buffer sonicate Action: Gently sonicate in a water bath to disperse aggregates check_buffer->sonicate q_still_cloudy Still cloudy? sonicate->q_still_cloudy q_still_cloudy->success No reassess Re-evaluate experimental conditions (buffer, temp, concentration) q_still_cloudy->reassess Yes

Caption: A troubleshooting flowchart for this compound solubility.

Diagram 2: Experimental Workflow for Thin-Film Hydration

This diagram illustrates the key steps for reliably preparing aqueous solutions of this compound.

G cluster_0 step1 Step 1: Dissolution Weigh this compound powder and dissolve in chloroform (B151607) in a round-bottom flask. step2 Step 2: Film Formation Evaporate chloroform using a rotary evaporator or gentle stream of nitrogen. step1->step2 step3 Step 3: Drying Place flask under high vacuum for at least 2 hours to remove residual solvent. step2->step3 step4 Step 4: Hydration Add aqueous buffer to the dry lipid film. step3->step4 step5 Step 5: Dispersion Vortex or sonicate until the film is fully dispersed and the solution is translucent. step4->step5

Caption: Workflow for the thin-film hydration method.

Experimental Protocols

Protocol 1: Preparation of Aqueous this compound Solutions via Thin-Film Hydration

This is the most robust method for preparing homogeneous and stable dispersions of this compound.

Materials:

  • This compound powder

  • Chloroform or a chloroform:methanol (2:1, v/v) mixture

  • Glass round-bottom flask or vial

  • Rotary evaporator or a source of dry nitrogen gas

  • High-vacuum pump

  • Aqueous buffer of choice

  • Vortex mixer

  • Water bath sonicator

Methodology:

  • Dissolution: Weigh the desired amount of this compound powder and transfer it to a clean, glass round-bottom flask. Add a sufficient volume of chloroform to completely dissolve the powder, resulting in a clear solution.

  • Film Formation: Remove the organic solvent using a rotary evaporator. Alternatively, for small volumes (<1 mL), evaporate the solvent under a gentle stream of dry nitrogen in a fume hood. A thin, uniform lipid film should be visible on the inner surface of the flask.

  • Drying: To ensure all residual organic solvent is removed, place the flask on a high-vacuum line for at least 2 hours. This step is critical as residual solvent can affect the stability and properties of the final solution.

  • Hydration: Add the desired volume of your pre-warmed aqueous buffer to the flask containing the dry lipid film.

  • Dispersion: Immediately seal the flask and vortex vigorously until all the lipid film has been lifted from the glass surface and the solution appears homogeneous and translucent. Gentle warming of the buffer can facilitate this process.

  • Sonication (Optional): For a more uniform micelle size distribution and a clearer solution, place the vial in a water bath sonicator for 5-15 minutes. Monitor the temperature to prevent overheating.

  • Storage: Store the resulting solution according to your experimental needs. For short-term storage, 4°C is often suitable. For longer-term storage, refer to specific stability data, as aqueous solutions of lipids may be prone to hydrolysis. A related compound's aqueous solution is not recommended for storage for more than one day.[5]

References

Technical Support Center: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is DOPE and why is it prone to oxidation?

A1: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a neutral phospholipid widely used as a "helper lipid" in liposomal formulations for drug and gene delivery. Its structure includes two unsaturated oleic acid chains, which contain double bonds that are susceptible to attack by reactive oxygen species (ROS), leading to lipid peroxidation. This oxidative degradation can compromise the integrity and functionality of DOPE-containing formulations.

Q2: What are the visible signs of DOPE oxidation?

A2: A common visual indicator of lipid oxidation is a change in color. Fresh, high-quality DOPE should be a white to off-white powder or a clear solution. The appearance of a yellow or brownish hue can indicate oxidation and the formation of degradation products. However, the absence of color change does not guarantee that oxidation has not occurred; more sensitive analytical methods are required for confirmation.

Q3: How does oxidation of DOPE affect my experiments, particularly in liposome-based applications?

A3: Oxidation of DOPE can have several detrimental effects on your experiments:

  • Decreased Transfection Efficiency: The fusogenic properties of DOPE, which are crucial for endosomal escape of genetic material, can be diminished upon oxidation. This leads to lower transfection efficiency in gene delivery applications.[1][2]

  • Altered Liposome (B1194612) Stability: Oxidized lipids can change the physical properties of the lipid bilayer, potentially leading to instability, aggregation, and leakage of encapsulated contents.[3]

  • Introduction of Artifacts: Oxidized lipid species can be biologically active and may induce cellular responses that are not part of the intended experiment, leading to confounding results.

Q4: What are the recommended storage conditions for DOPE to minimize oxidation?

A4: To minimize oxidation, DOPE should be stored under the following conditions:

  • Temperature: Store at -20°C or lower for long-term storage.[4]

  • Atmosphere: Store under an inert gas such as argon or nitrogen to prevent exposure to oxygen.

  • Form: For unsaturated lipids like DOPE, it is recommended to store them dissolved in a suitable organic solvent (e.g., chloroform) rather than as a dry powder, as powders can be hygroscopic and more susceptible to oxidation upon exposure to air.

  • Container: Use glass vials with Teflon-lined caps (B75204) to prevent leaching of impurities from plastic containers and to ensure a tight seal.

Q5: Which antioxidants can I use to protect DOPE, and at what concentration?

A5: Several antioxidants can be used to protect DOPE from oxidation. Butylated hydroxytoluene (BHT) is a commonly used synthetic antioxidant. Natural antioxidants like α-tocopherol (Vitamin E) and synergistic mixtures can also be effective.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
DOPE solution appears yellow. Oxidation of the lipid.Discard the oxidized DOPE and use a fresh, properly stored aliquot. For future prevention, ensure storage under inert gas at ≤ -20°C and consider adding an antioxidant like BHT.
Low transfection efficiency with DOPE-containing liposomes. Oxidation of DOPE, leading to reduced fusogenicity.Confirm the quality of your DOPE using one of the analytical methods described below. Use fresh, high-quality DOPE for liposome preparation. Optimize the molar ratio of DOPE in your formulation.
Liposomes are aggregating or show signs of instability. DOPE's natural tendency to form non-bilayer structures, which can be exacerbated by oxidation.DOPE should be formulated with bilayer-forming lipids like DOPC to enhance stability.[5] Ensure the quality of your DOPE and other lipid components.
Precipitation observed in DOPE solution. The solution may have been stored at too low a temperature, causing the lipid to fall out of solution.Gently warm the solution to room temperature and vortex to redissolve the lipid. If precipitation persists, it may indicate degradation, and the solution should be discarded.
How can I remove oxidized lipids from my sample? N/AFor many research applications, it is more practical to prevent oxidation in the first place. If you suspect significant oxidation, it is best to discard the sample. For analytical purposes, chromatographic techniques like HPLC can be used to separate oxidized from non-oxidized phospholipids (B1166683).[6]

Quantitative Data on Lipid Stability and Antioxidant Efficacy

Table 1: Effect of Storage Temperature on Lipid Oxidation (General Trends)

Storage Temperature Rate of Peroxide Value (PV) Increase Rate of Malondialdehyde (MDA) Formation
-20°C Very SlowVery Slow
4°C SlowSlow
25°C (Room Temperature) Moderate to RapidModerate to Rapid
37°C and above Rapid to Very RapidRapid to Very Rapid

Note: This table represents general trends observed for unsaturated lipids. Specific rates for DOPE may vary.[4][7]

Table 2: Efficacy of Butylated Hydroxytoluene (BHT) in Preventing Lipid Peroxidation

BHT Concentration Reduction in Polyunsaturated Fatty Acid (PUFA) Degradation (over 8 weeks at room temperature)
0 mg/mL (Control) 49% decrease in total PUFAs
2.5 mg/mL 15% decrease in total PUFAs
5.0 mg/mL 6% decrease in total PUFAs

Data adapted from a study on dried blood spots, demonstrating the protective effect of BHT on PUFAs.[5]

Experimental Protocols

Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This method quantifies malondialdehyde (MDA), a secondary product of lipid oxidation.

Materials:

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Butylated hydroxytoluene (BHT)

  • MDA standard solution

  • Samples (e.g., liposome suspensions)

  • Spectrophotometer or plate reader

Procedure:

  • To 100 µL of your sample or MDA standard, add 200 µL of ice-cold 10% TCA to precipitate proteins.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 2200 x g for 15 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a new tube.

  • Add an equal volume of 0.67% TBA solution.

  • Incubate in a boiling water bath for 10 minutes.

  • Cool the samples to room temperature.

  • Measure the absorbance at 532 nm.[8]

  • Quantify MDA concentration by comparing the absorbance of your samples to the MDA standard curve.

Protocol 2: Peroxide Value (PV) Assay

This assay measures the primary products of lipid oxidation (hydroperoxides).

Materials:

  • Acetic acid-chloroform solution (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • 0.01 N Sodium thiosulfate (B1220275) solution

  • 1% Starch indicator solution

  • DOPE sample

Procedure:

  • Weigh approximately 5 g of the lipid sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the lipid.

  • Add 0.5 mL of saturated KI solution.

  • Allow the solution to stand for 1 minute with occasional shaking.

  • Add 30 mL of deionized water.

  • Titrate the liberated iodine with 0.01 N sodium thiosulfate solution until the yellow color almost disappears.

  • Add 0.5 mL of starch indicator solution, which will turn the solution blue.

  • Continue the titration until the blue color disappears.[3]

  • Calculate the peroxide value (in meq/kg) using the appropriate formula, taking into account the volume of titrant used and the sample weight.

Visualizations

Lipid_Peroxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Unsaturated Lipid (LH) Unsaturated Lipid (LH) Lipid Radical (L) Lipid Radical (L) Unsaturated Lipid (LH)->Lipid Radical (L) H abstraction Initiator (R) Initiator (R) Lipid Peroxyl Radical (LOO) Lipid Peroxyl Radical (LOO) Lipid Radical (L)->Lipid Peroxyl Radical (LOO) + O2 Oxygen (O2) Oxygen (O2) Lipid Hydroperoxide (LOOH) Lipid Hydroperoxide (LOOH) Lipid Peroxyl Radical (LOO)->Lipid Hydroperoxide (LOOH) + LH Non-radical Products Non-radical Products Lipid Peroxyl Radical (LOO)->Non-radical Products + AH Lipid Radical (L*) Lipid Radical (L*) Lipid Hydroperoxide (LOOH)->Lipid Radical (L*) Chain Reaction Antioxidant (AH) Antioxidant (AH)

Caption: The free radical chain reaction of lipid peroxidation consists of three stages: initiation, propagation, and termination.

DOPE_Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_experiment Experimentation Store at <= -20°C Store at <= -20°C Allow to warm to RT before opening Allow to warm to RT before opening Store at <= -20°C->Allow to warm to RT before opening Store under Inert Gas (Ar/N2) Store under Inert Gas (Ar/N2) Store under Inert Gas (Ar/N2)->Allow to warm to RT before opening Use Glass Vial with Teflon Cap Use Glass Vial with Teflon Cap Use Glass Vial with Teflon Cap->Allow to warm to RT before opening Prepare solution in organic solvent Prepare solution in organic solvent Allow to warm to RT before opening->Prepare solution in organic solvent Add antioxidant (e.g., BHT) Add antioxidant (e.g., BHT) Prepare solution in organic solvent->Add antioxidant (e.g., BHT) Use glass or Teflon labware Use glass or Teflon labware Add antioxidant (e.g., BHT)->Use glass or Teflon labware Proceed with liposome formulation Proceed with liposome formulation Use glass or Teflon labware->Proceed with liposome formulation Assess quality of DOPE if issues arise Assess quality of DOPE if issues arise Proceed with liposome formulation->Assess quality of DOPE if issues arise

Caption: Recommended workflow for the proper storage and handling of DOPE to prevent oxidation.

References

Technical Support Center: Scaling Up 08:0 PE (DOPE) Liposome Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scaling up of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) liposome (B1194612) production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the production of DOPE-containing liposomes?

Scaling up the production of liposomes, particularly those containing DOPE, presents several challenges. These include maintaining consistent particle size and a narrow size distribution, ensuring high encapsulation efficiency, preventing aggregation and fusion of liposomes, and guaranteeing the sterility and long-term stability of the final product.[1][2][3] The inherent properties of DOPE, such as its tendency to form non-bilayer structures, can exacerbate these challenges.[4]

Q2: How does the presence of DOPE in a liposome formulation affect its stability during and after scale-up?

DOPE is a cone-shaped lipid that can induce a negative curvature in the lipid bilayer, which can lead to the formation of non-lamellar, hexagonal phases (HII).[5] This can compromise the integrity of the liposome, leading to leakage of the encapsulated drug and aggregation of the vesicles.[6] During scale-up, process-related stresses such as shear forces and temperature fluctuations can further promote these phase transitions. To counteract this, DOPE is often formulated with bilayer-stabilizing lipids like phosphatidylcholine (PC) or cholesterol.[4]

Q3: What is the role of cholesterol when co-formulated with DOPE in large-scale production?

Cholesterol is a critical component for stabilizing liposomes containing DOPE. It inserts into the lipid bilayer, increasing its packing density and mechanical rigidity. This reduces the membrane's permeability and helps to prevent the transition of DOPE from a bilayer to the unstable inverted hexagonal phase.[4][7] A common starting point for the molar ratio of total phospholipid to cholesterol is 2:1.[4]

Q4: How can aggregation of DOPE-containing liposomes be minimized during large-scale manufacturing?

Aggregation can be a significant issue due to the fusogenic nature of DOPE. Several strategies can be employed to minimize aggregation:

  • Inclusion of PEGylated lipids: Incorporating lipids conjugated to polyethylene (B3416737) glycol (PEG) creates a hydrophilic layer on the liposome surface, providing a steric barrier that prevents close contact between vesicles.[7][8]

  • Control of Zeta Potential: Modifying the surface charge of the liposomes by including charged lipids can lead to electrostatic repulsion between particles, thus preventing aggregation.[4]

  • Process Optimization: Careful control of process parameters such as temperature, pH, and ionic strength of the buffer is crucial.[6][9]

  • Oxygen-free environment: Manufacturing and storing liposomes in an oxygen-free environment can prevent lipid peroxidation, which can lead to instability and aggregation.[6]

Q5: What are the recommended methods for sterilizing DOPE-containing liposome formulations at an industrial scale?

Sterilization is a critical step for parenteral liposomal formulations. However, conventional methods like autoclaving (heat sterilization) and gamma irradiation can degrade lipids and the encapsulated drug, and may also affect the liposome size and structure.[10][11][12][13] The most common and recommended methods for sterilizing liposomes are:

  • Sterile filtration: This involves passing the liposome suspension through a 0.22 µm filter. This method is suitable for liposomes with a particle size smaller than the filter's pore size.[11][12]

  • Aseptic manufacturing: This involves preparing the liposomes under sterile conditions from sterile raw materials.[11][12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Increase in Particle Size and Polydispersity Index (PDI) Upon Scale-Up Inefficient mixing, leading to heterogeneous liposome formation. Aggregation of liposomes. Inappropriate process parameters (e.g., temperature, flow rates).Optimize mixing parameters (e.g., homogenization pressure, number of cycles, microfluidics flow rate ratio).[9][14] Incorporate PEGylated lipids or charged lipids to prevent aggregation.[7][8] Precisely control and monitor process parameters.[14]
Low or Inconsistent Drug Encapsulation Efficiency Poor lipid film hydration. Leakage of the drug during downsizing (e.g., extrusion, sonication). Unfavorable interactions between the drug and the DOPE-containing bilayer. Insufficient lipid concentration.Ensure complete hydration of the lipid film by optimizing hydration time and temperature.[15] Use a less harsh downsizing method or optimize the parameters of the current method.[5] Modify the formulation by adding cholesterol or other helper lipids to stabilize the bilayer.[4] Increase the lipid concentration in the formulation.[15]
Liposome Aggregation and Precipitation During or After Production High concentration of DOPE leading to fusogenic liposomes. Suboptimal surface charge (zeta potential). Presence of divalent cations (e.g., Ca2+, Mg2+).[6] Lipid peroxidation.Reduce the molar ratio of DOPE or increase the proportion of bilayer-stabilizing lipids.[4] Include charged lipids in the formulation to increase electrostatic repulsion.[4] Use buffers with low concentrations of divalent cations or add a chelating agent like EDTA.[6] Use antioxidants and handle the formulation under an inert atmosphere (e.g., nitrogen, argon).[6]
Product Instability During Storage (Leakage, Size Change) Hydrolysis or oxidation of lipids. Residual organic solvent. Inappropriate storage temperature.Store at a controlled temperature, typically 2-8°C.[7] Protect from light. Ensure complete removal of organic solvents using techniques like tangential flow filtration. Store at the recommended temperature and consider lyophilization with cryoprotectants for long-term stability.[7]
Difficulty in Sterile Filtration Liposome size is larger than the filter pore size (0.22 µm). Aggregation of liposomes leading to filter clogging.Optimize the downsizing process to achieve a smaller and more uniform particle size.[] Address the root cause of aggregation as described above.

Experimental Protocols & Methodologies

Key Production Methods for Scaling Up Liposome Production
Method Principle Advantages for Scale-Up Challenges and Considerations for DOPE Liposomes
Thin-Film Hydration followed by Extrusion Lipids are dissolved in an organic solvent, which is then evaporated to form a thin film. The film is hydrated with an aqueous buffer to form multilamellar vesicles (MLVs), which are then extruded through membranes with defined pore sizes to produce unilamellar vesicles (ULVs) of a specific size.[5]Well-established and relatively simple to implement. Good for producing liposomes with a narrow size distribution.Difficult to scale up to very large volumes.[15] Potential for residual organic solvents. The mechanical stress of extrusion can be a concern for the stability of DOPE-containing bilayers.
Ethanol (B145695) Injection An ethanolic solution of lipids is rapidly injected into an aqueous phase, leading to the spontaneous formation of liposomes.Simple, rapid, and can be easily scaled up.[15]The final liposome size is sensitive to parameters like injection rate and lipid concentration.[15] Removal of ethanol is required. The presence of ethanol can influence the phase behavior of DOPE.
Microfluidics Precisely controlled mixing of a lipid-in-solvent stream with an aqueous stream in microchannels leads to the formation of liposomes with a highly uniform size.Excellent control over particle size and PDI.[14][17] Highly reproducible and scalable.[18]Can be a more capital-intensive technology. Throughput may be a limitation for very large-scale production, although this is improving.[17]

Visualizations

Experimental Workflow for Scaling Up DOPE Liposome Production

G cluster_prep Preparation cluster_formulation Formulation cluster_processing Downstream Processing cluster_qc Quality Control cluster_final Final Product raw_materials Raw Materials (DOPE, Helper Lipids, API) mixing Lipid Mixing in Solvent raw_materials->mixing solvent_prep Solvent Preparation solvent_prep->mixing buffer_prep Aqueous Buffer Preparation hydration Hydration / Formation buffer_prep->hydration mixing->hydration e.g., Thin-film, Ethanol Injection, Microfluidics downsizing Downsizing (e.g., Extrusion, Homogenization) hydration->downsizing purification Purification (e.g., Tangential Flow Filtration) downsizing->purification sterilization Sterile Filtration purification->sterilization qc_testing QC Testing (Size, PDI, Zeta, Encapsulation) sterilization->qc_testing final_product Final Liposomal Product qc_testing->final_product

Caption: A generalized workflow for the scaled-up production of DOPE-containing liposomes.

Troubleshooting Logic for Liposome Aggregation

G start Liposome Aggregation Observed check_formulation Review Formulation start->check_formulation check_process Review Process Parameters start->check_process dope_ratio High DOPE concentration? check_formulation->dope_ratio Yes check_temp Temperature optimal? check_process->check_temp Yes peg_lipid PEGylated lipid present? dope_ratio->peg_lipid No adjust_dope Decrease DOPE ratio / Increase helper lipids dope_ratio->adjust_dope Yes charged_lipid Charged lipid present? peg_lipid->charged_lipid Yes add_peg Incorporate PEGylated lipid peg_lipid->add_peg No add_charge Incorporate charged lipid charged_lipid->add_charge No solution Aggregation Minimized charged_lipid->solution Yes adjust_dope->solution add_peg->solution add_charge->solution check_ph_ionic pH / Ionic strength optimal? check_temp->check_ph_ionic Yes adjust_temp Optimize temperature check_temp->adjust_temp No check_cations Divalent cations present? check_ph_ionic->check_cations Yes adjust_buffer Optimize buffer conditions check_ph_ionic->adjust_buffer No add_chelator Add chelating agent (e.g., EDTA) check_cations->add_chelator Yes check_cations->solution No adjust_temp->solution adjust_buffer->solution add_chelator->solution

Caption: A decision-making workflow for troubleshooting aggregation in DOPE liposome formulations.

References

Technical Support Center: 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (B3025620) (08:0 PE).

Frequently Asked Questions (FAQs)

Q1: What is the critical micelle concentration (CMC) of this compound?

The precise critical micelle concentration (CMC) of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) is not extensively reported in publicly available literature. However, based on the behavior of similar short-chain phospholipids (B1166683), its CMC is expected to be in the millimolar (mM) range. The CMC is influenced by factors such as temperature, pH, and the ionic strength of the buffer.

Several factors contribute to the CMC of a phospholipid:

  • Acyl Chain Length: Shorter acyl chains, like the octanoyl (C8) chains of this compound, lead to a higher CMC compared to phospholipids with longer acyl chains. This is because the hydrophobic interactions between shorter chains are weaker, requiring a higher concentration of monomers to form micelles.

  • Head Group: The phosphoethanolamine head group also influences the packing of the lipids and, consequently, the CMC.

For comparison, the CMC of the related phospholipid 1,2-dioctanoyl-sn-glycero-3-phosphocholine (B96630) (08:0 PC) has been reported to be approximately 0.27 mM. Given the structural similarity, the CMC of this compound is likely to be in a comparable range.

Q2: What are the primary implications of the CMC of this compound in research and drug development?

The CMC of this compound has several important implications, particularly in drug delivery and cell signaling research:

  • Drug Delivery: Above its CMC, this compound self-assembles into micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and stability in aqueous solutions.[1] The relatively high CMC of short-chain phospholipids like this compound means that these micelles can be sensitive to dilution. Upon administration and dilution in the bloodstream, if the concentration drops below the CMC, the micelles may disassemble and release the encapsulated drug. This property can be exploited for controlled drug release.[2]

  • Cell Signaling: Short-chain phospholipids, at concentrations near their CMC, have been shown to activate certain protein kinase C (PKC) isozymes.[3][4] This suggests a potential role for this compound in modulating cellular signaling pathways. Its ability to form micelles may be crucial for its interaction with and activation of these proteins.[5]

  • Membrane Solubilization: Due to its detergent-like properties, this compound can be used to solubilize biological membranes and membrane proteins for in vitro studies.

  • Biophysical Studies: The formation of micelles by this compound is a key characteristic for its use in biophysical assays, such as studying membrane fusion and protein-lipid interactions.[6]

Q3: How does the acyl chain length of this compound affect its properties?

The short (8-carbon) acyl chains of this compound are a defining feature that dictates its physical and biological properties:

  • Higher Aqueous Solubility: Compared to long-chain phospholipids, this compound has a higher solubility in aqueous solutions as individual monomers.

  • Higher CMC: As mentioned, the shorter chains result in a higher CMC.

  • Increased Fluidity: Micelles and bilayers formed from this compound are more fluid and dynamic than those formed from long-chain phospholipids.[7]

  • Different Biological Activity: The ability to form micelles and the increased fluidity can lead to different interactions with biological membranes and proteins compared to their long-chain counterparts.[8][9]

Troubleshooting Guides

Issue: Inconsistent results in CMC determination of this compound.

Possible Cause Troubleshooting Step
Impurity of this compound Ensure the purity of the this compound sample. Impurities can significantly affect the CMC value. Use high-purity lipid from a reputable supplier.
Inaccurate Concentration Verify the concentration of the this compound stock solution. Use a precise analytical balance and calibrated volumetric flasks.
Temperature Fluctuations Maintain a constant and controlled temperature throughout the experiment, as CMC is temperature-dependent. Use a temperature-controlled sample holder in the fluorometer.
Buffer Composition Ensure the buffer composition (pH, ionic strength) is consistent across all samples. Variations in buffer components can alter the CMC.
Probe Concentration (Fluorescence Method) If using a fluorescent probe like pyrene (B120774), ensure its concentration is low enough to not perturb the micellization process. A typical final concentration for pyrene is around 0.5-1 µM.
Equilibration Time Allow sufficient time for the this compound solutions to equilibrate at the desired temperature before measurement.

Issue: Poor encapsulation efficiency of a hydrophobic drug in this compound micelles.

Possible Cause Troubleshooting Step
Concentration below CMC Ensure the concentration of this compound is sufficiently above its CMC to allow for micelle formation and drug encapsulation.
Drug Solubility Limit in Micelles The drug may have limited solubility within the hydrophobic core of the this compound micelles. Try adjusting the drug-to-lipid ratio.
Incompatible Solvent If using a solvent evaporation method, ensure the organic solvent is completely removed, as residual solvent can disrupt micelle formation.
pH Effects The charge of the drug or the lipid headgroup can be affected by pH, influencing encapsulation. Optimize the pH of the buffer.
Drug Precipitation The drug may be precipitating out of solution before it can be encapsulated. Consider preparing the drug and lipid mixture in an organic solvent before hydration.

Quantitative Data Summary

PhospholipidAbbreviationAcyl ChainHead GroupCMC (mM)
1,2-dioctanoyl-sn-glycero-3-phosphocholine08:0 PC8:0 / 8:0Phosphocholine~0.27
1,2-diheptanoyl-sn-glycero-3-phosphocholine07:0 PC7:0 / 7:0Phosphocholine~1.4
1,2-dihexanoyl-sn-glycero-3-phosphocholine06:0 PC6:0 / 6:0Phosphocholine~15
1,2-dipentanoyl-sn-glycero-3-phosphocholine05:0 PC5:0 / 5:0Phosphocholine~90

Data for PCs are sourced from Avanti Polar Lipids.

Experimental Protocols

Detailed Methodology for CMC Determination of this compound using Pyrene Fluorescence Spectroscopy

This protocol describes the determination of the CMC of this compound by monitoring the change in the fluorescence emission spectrum of the hydrophobic probe, pyrene.

Materials:

  • 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • Pyrene

  • Ethanol (B145695) (spectroscopic grade)

  • Buffer of choice (e.g., Tris-HCl or PBS, filtered)

  • Volumetric flasks and pipettes

  • Fluorometer with a temperature-controlled cuvette holder

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the desired buffer at a concentration well above the expected CMC (e.g., 10-20 mM).

    • Prepare a stock solution of pyrene in ethanol (e.g., 1 mM).

  • Sample Preparation:

    • Prepare a series of dilutions of the this compound stock solution in the buffer. The concentration range should span from well below to well above the expected CMC (e.g., from 0.01 mM to 5 mM).

    • To each diluted this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 0.5-1 µM. Ensure the final concentration of ethanol is kept constant and minimal (e.g., < 0.1% v/v) across all samples to avoid affecting the micellization process.

    • Prepare a blank sample containing only the buffer and the same final concentration of pyrene.

    • Allow all samples to equilibrate at the desired temperature for at least 30 minutes.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 335 nm.

    • Record the emission spectrum for each sample from 350 nm to 500 nm.

    • Pay close attention to the intensities of the first (I₁) and third (I₃) vibronic peaks of pyrene, typically located around 373 nm and 384 nm, respectively.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities of the third peak to the first peak (I₃/I₁).

    • Plot the I₃/I₁ ratio as a function of the logarithm of the this compound concentration.

    • The resulting plot should show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the concentration at which pyrene begins to partition into the hydrophobic micellar core. This point can be determined by finding the maximum of the first derivative of the curve.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_sample Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis stock_pe Prepare this compound Stock (e.g., 20 mM in buffer) dilute_pe Create Serial Dilutions of this compound stock_pe->dilute_pe stock_pyrene Prepare Pyrene Stock (e.g., 1 mM in Ethanol) add_pyrene Add Pyrene to each dilution (Final conc. ~1 µM) stock_pyrene->add_pyrene dilute_pe->add_pyrene equilibrate Equilibrate samples at constant temperature add_pyrene->equilibrate measure Measure Emission Spectra (Ex: 335 nm, Em: 350-500 nm) equilibrate->measure calculate_ratio Calculate I₃/I₁ Ratio measure->calculate_ratio plot_data Plot I₃/I₁ vs. log[this compound] calculate_ratio->plot_data determine_cmc Determine CMC from inflection point plot_data->determine_cmc

Caption: Experimental workflow for determining the CMC of this compound.

signaling_pathway ext_stimulus External Stimulus (e.g., Growth Factor) plc Phospholipase C (PLC) ext_stimulus->plc pip2 PIP₂ plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 IP₃ pip2->ip3 pkc_active Active PKC dag->pkc_active er Endoplasmic Reticulum ip3->er binds to receptor ca2 Ca²⁺ er->ca2 releases ca2->pkc_active pkc_inactive Inactive PKC pkc_inactive->pkc_active activated by downstream Downstream Signaling (e.g., Gene Expression, Cell Proliferation) pkc_active->downstream pe_micelles This compound Micelles pe_micelles->pkc_active potentiates activation

Caption: Potential role of this compound in Protein Kinase C (PKC) activation.

References

phase transition temperature of 08:0 PE and experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (B3025620) (08:0 PE) and characterizing its phase transition temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected phase transition temperature (Tm) of this compound?

Q2: What are the primary phases of a lipid bilayer?

Lipid bilayers primarily exist in two main phases:

  • Gel Phase (Lβ): At temperatures below the transition temperature (Tm), the hydrocarbon chains are tightly packed and ordered in a solid-like state[2].

  • Liquid Crystalline Phase (Lα or Liquid Disordered): Above the Tm, the hydrocarbon chains "melt" and become disordered and fluid, allowing for lateral movement of lipid molecules[2].

Some lipids can also exhibit other phases, such as the ripple phase (Pβ) or the liquid ordered (Lo) phase, especially in the presence of sterols[2].

Q3: Which technique is most suitable for determining the phase transition temperature of this compound?

Differential Scanning Calorimetry (DSC) is a highly sensitive and non-perturbing technique ideal for measuring the thermodynamic properties of thermally induced phase transitions in lipids.[3][4] It directly measures the heat absorbed by the lipid sample as it transitions from the gel to the liquid crystalline phase.

Troubleshooting Guide for DSC Experiments

This guide addresses common issues encountered during the determination of lipid phase transition temperatures using Differential Scanning Calorimetry (DSC).

Issue Potential Cause(s) Recommended Solution(s)
Baseline Drift or Noise 1. Improper sample preparation.2. Insufficient thermal equilibration.3. Instrument contamination or malfunction.1. Ensure the lipid film is completely dry before hydration. Use a consistent buffer for hydration and as the reference. Degas both the sample and reference solutions before loading.[5]2. Allow the instrument to stabilize by running several scans with buffer in both cells before loading the sample.[3]3. Perform regular instrument calibration and maintenance according to the manufacturer's guidelines.[6]
No Observable Transition Peak 1. The transition temperature is outside the scanned temperature range.2. The lipid concentration is too low.3. The sample has degraded.1. For lipids with short acyl chains like this compound, the transition temperature may be very low. Extend the scanning range to sub-zero temperatures if your instrument allows.2. Increase the lipid concentration to ensure the heat change is detectable.[7]3. Use fresh lipid stocks and store them properly at -20°C.[8]
Broad or Distorted Transition Peak 1. Presence of impurities in the lipid sample.2. The sample is not fully hydrated.3. The scanning rate is too fast.1. Use high-purity lipids (>99%). The presence of impurities can broaden the transition peak.[3]2. Ensure the lipid film is hydrated at a temperature well above the expected (or known) transition temperature to form multilamellar vesicles (MLVs).[5]3. Slower heating rates can provide better resolution and more reliable data for lipid phase transitions.[3]
Inconsistent Results Between Scans 1. The thermal history of the sample was not standardized.2. Changes in sample hydration or vesicle structure between scans.1. The first scan can sometimes differ from subsequent scans. It is common practice to use the second or a later scan for data analysis after the sample has undergone at least one full thermal cycle.[9]2. Ensure the sample is properly sealed to prevent solvent evaporation. For reproducible results, consider using large unilamellar vesicles (LUVs) prepared by extrusion, as they offer a more uniform structure.[9]

Data Presentation

Table 1: Physicochemical Properties of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound)

PropertyValue
Molecular Formula C21H42NO8P
Molecular Weight 467.53 g/mol [8]
CAS Number 96760-44-0[8]
Physical Form Can be a liquid or powder[8]
Storage Temperature -20°C[8]
Phase Transition Temp. (Tm) Not experimentally determined in available literature; expected to be very low.

Experimental Protocol: Determination of this compound Phase Transition by DSC

This protocol outlines the methodology for preparing lipid vesicles and analyzing their phase transition using Differential Scanning Calorimetry.

1. Materials and Reagents:

  • 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) powder or chloroform (B151607) solution

  • Organic solvent (e.g., chloroform/methanol 2:1, v/v)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Nitrogen gas source

  • High-vacuum pump

2. Preparation of Multilamellar Vesicles (MLVs):

  • If starting with powder, dissolve a known quantity of this compound in chloroform/methanol.

  • In a round-bottom flask, create a thin lipid film by evaporating the organic solvent under a gentle stream of nitrogen.

  • Place the flask under a high vacuum for at least 90 minutes to ensure complete removal of any residual solvent.[5]

  • Hydrate the lipid film with the chosen buffer by adding the buffer to the flask. The hydration should be performed at a temperature well above the expected transition temperature. Given the low expected Tm for this compound, hydration at room temperature should be sufficient.

  • Vortex the suspension to aid the formation of multilamellar vesicles (MLVs).

3. DSC Sample Preparation and Loading:

  • Thoroughly degas both the MLV suspension and the reference buffer solution before loading them into the calorimeter cells.

  • Carefully load the MLV sample (e.g., 0.5 mL at 1 mM total lipid concentration) into the sample cell of the DSC instrument.[5]

  • Load an equal volume of the degassed reference buffer into the reference cell.

4. DSC Data Acquisition:

  • Equilibrate the system at a starting temperature well below the expected transition temperature (e.g., -120°C if possible).

  • Perform 8-10 heating scans at a controlled rate (e.g., 45°C/h or 60°C/hour) over a wide temperature range (e.g., from -120°C to 50°C).[5][9]

  • The data from the last scan is typically used to obtain a normalized thermogram.[5]

5. Data Analysis:

  • Use the software provided with the calorimeter to analyze the thermogram.

  • Determine the midpoint of the transition temperature (Tm), which corresponds to the peak of the endotherm.[5]

  • Calculate the change in enthalpy (ΔH) of the transition by integrating the area under the endothermic peak.

  • Determine the transition width at half-height (ΔT1/2), which provides information about the cooperativity of the transition.[5]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Dissolve this compound in Organic Solvent prep2 Create Lipid Film (Nitrogen Evaporation) prep1->prep2 prep3 Dry Under High Vacuum prep2->prep3 prep4 Hydrate Film with Buffer to Form MLVs prep3->prep4 prep5 Degas MLV Suspension and Buffer prep4->prep5 dsc1 Load Sample and Reference into DSC prep5->dsc1 dsc2 Equilibrate at Start Temperature dsc1->dsc2 dsc3 Perform Heating Scans at Controlled Rate dsc2->dsc3 dsc4 Record Thermogram dsc3->dsc4 analysis1 Normalize Thermogram dsc4->analysis1 analysis2 Determine Tm, ΔH, ΔT1/2 analysis1->analysis2

Caption: Workflow for determining the phase transition temperature of this compound using DSC.

Troubleshooting_Flowchart start Start DSC Experiment issue Problem with DSC Data? start->issue baseline Baseline Drift / Noise issue->baseline Yes no_peak No Transition Peak issue->no_peak Yes broad_peak Broad / Distorted Peak issue->broad_peak Yes end Successful Analysis issue->end No solution1 Action: Check Sample Prep & Instrument Calibration baseline->solution1 solution2 Action: Widen Temp. Range & Increase Concentration no_peak->solution2 solution3 Action: Check Lipid Purity & Slow Scan Rate broad_peak->solution3 solution1->start solution2->start solution3->start

Caption: A troubleshooting flowchart for common issues in DSC experiments.

References

Technical Support Center: 08:00 PE-Containing Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with vesicles containing 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (B3025620) (08:0 PE). The focus is on understanding and minimizing the inherent leakage associated with this short-chain phospholipid.

Frequently Asked Questions (FAQs)

Q1: Why are my vesicles containing this compound so leaky?

A1: The high leakage of vesicles formulated with this compound is a direct result of its molecular structure. The lipid possesses very short, 8-carbon acyl chains. This leads to several biophysical consequences that destabilize the vesicle membrane:

  • Poor Packing: The short chains reduce the van der Waals interactions between adjacent lipids, creating a loosely packed, disordered bilayer. This results in significant gaps and defects in the membrane structure.

  • High Curvature: this compound is a cone-shaped lipid that prefers to form highly curved structures. While this aids in forming small vesicles, it also introduces strain and instability into the bilayer.

  • Low Phase Transition Temperature (Tm): The Tm of short-chain lipids is well below typical experimental temperatures (e.g., room temperature). This means the membrane is in a highly fluid, liquid-disordered state, which is inherently more permeable than a gel-state bilayer.

  • High Critical Micelle Concentration (CMC): Short-chain lipids like this compound have a relatively high CMC, meaning they have a significant tendency to exist as monomers in solution rather than forming a stable bilayer.[1][2] This can lead to vesicle dissolution over time.

Q2: How can I fundamentally reduce the leakage from my this compound vesicles?

A2: The most effective strategy is to modify the lipid composition to create a more stable, well-packed bilayer. Pure this compound vesicles are generally not suitable for applications requiring content retention. Consider the following additions:

  • Incorporate Longer-Chain Lipids: Adding a phospholipid with longer acyl chains (e.g., 16- or 18-carbon chains like POPC or DSPC) will increase intermolecular interactions, improve packing, and significantly decrease permeability.

  • Add Cholesterol: Cholesterol is a crucial membrane stabilizer.[3][4] It inserts between phospholipid molecules, filling gaps and increasing the ordering of the acyl chains.[5] This "condensing effect" dramatically reduces the permeability of the bilayer to small molecules.[6] An addition of up to 50% cholesterol can increase membrane strength significantly.[7]

  • Use a Combination: The most robust solution is often a combination of a longer-chain lipid and cholesterol with your this compound.

Q3: What is the optimal temperature for preparing and storing these vesicles?

A3: Vesicle stability is highly dependent on temperature. For vesicles containing short-chain lipids, it is critical to work at low temperatures (e.g., 4°C) whenever possible. Higher temperatures increase the kinetic energy of the lipid molecules, leading to a more disordered and permeable membrane, which exacerbates leakage.

Q4: Can surface modifications like PEGylation help reduce leakage?

A4: Yes, indirectly. Adding lipids conjugated with polyethylene (B3416737) glycol (PEG-lipids) can improve stability. The PEG layer creates a steric barrier on the vesicle surface that can prevent vesicle aggregation and fusion, which are processes that can also lead to content leakage.[8] While it doesn't solve the issue of intrinsic bilayer permeability, it enhances the overall colloidal stability of the vesicle preparation.[9]

Q5: Which preparation method is best for creating stable, unilamellar vesicles?

A5: For creating uniform, large unilamellar vesicles (LUVs) with controlled size, the extrusion method is highly recommended.[10] This process involves passing a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This method produces a homogenous population of vesicles and can improve lamellarity, which contributes to better stability compared to methods like sonication.[11]

Q6: How can I accurately measure if my formulation changes are reducing leakage?

A6: The most common and reliable method is the calcein (B42510) leakage assay .[12][13] In this assay, vesicles are prepared with a high, self-quenching concentration of calcein dye encapsulated in their aqueous core.[14] When the vesicles are intact, the fluorescence is low. If the vesicles leak, calcein is released into the external buffer, becomes diluted, and its fluorescence de-quenches, leading to a measurable increase in fluorescence intensity.[13] This allows for real-time monitoring of membrane permeability.[15]

Troubleshooting Guide

Problem Probable Cause Recommended Solution
Extremely Rapid Leakage (within minutes) The formulation consists of pure or very high percentage of this compound, which forms an inherently unstable membrane.Redesign the lipid formulation. Incorporate a significant mole percentage (e.g., 30-50%) of a longer-chain phospholipid (like POPC or SOPC) and/or cholesterol (20-40 mol%) to stabilize the bilayer.
Vesicle solution becomes clear over time The concentration of this compound may be near its Critical Micelle Concentration (CMC), causing the vesicles to dissolve into micelles.[16][17]Increase the total lipid concentration to favor bilayer formation over micellization. Add stabilizing co-lipids (longer-chain lipids, cholesterol) which will lower the overall CMC of the mixture. Store at a lower temperature.
High background fluorescence in calcein assay Incomplete removal of non-encapsulated calcein after vesicle preparation. Vesicles are already leaky at the start of the experiment (t=0).Improve the purification method. Use size exclusion chromatography (e.g., a Sephadex G-50 column) to separate the vesicles from the free dye. Ensure the buffer osmolarity inside and outside the vesicles is balanced to prevent osmotic stress-induced leakage.[11]
Inconsistent results between batches Variability in the lipid film hydration, extrusion process, or storage conditions.Standardize the protocol strictly. Ensure the lipid film is thin and uniform. Control the temperature during extrusion. Use fresh, high-quality lipids for each preparation and store vesicles under consistent conditions (e.g., 4°C, protected from light).

Data Presentation: Stabilizing Vesicles

The following tables provide representative data illustrating how modifying lipid composition can decrease vesicle leakage. Note: This is illustrative data based on established biophysical principles, as specific quantitative data for this compound is limited.

Table 1: Representative Effect of Cholesterol on Vesicle Leakage (Assumes a base formulation with a co-lipid)

Cholesterol (mol%)Relative Leakage Rate (% per hour)Principle
0100% (Baseline)A fluid, disordered membrane is highly permeable.
1565%Cholesterol begins to order the acyl chains and fill gaps.[5]
3020%Significant condensing effect, leading to a much tighter and less permeable membrane.[6]
45< 10%At high concentrations, cholesterol maximizes membrane ordering and stability.[7]

Table 2: Representative Effect of Co-Lipid Acyl Chain Length on Vesicle Leakage (Assumes a 50:50 molar ratio with this compound, no cholesterol)

Co-LipidAcyl Chain LengthRelative Leakage Rate (% per hour)Principle
This compound (pure)C8>200% (Highly Unstable)Extremely poor packing and high disorder.
14:0 PC (DMPC)C1480%Increased van der Waals forces improve packing, but the membrane is still relatively fluid.
16:0 PC (DPPC)C1635%Longer saturated chains lead to a more ordered and less permeable bilayer.
18:0 PC (DSPC)C1815%Very strong intermolecular forces create a highly stable, low-permeability membrane.

Experimental Protocols

Protocol 1: Preparation of Stabilized Vesicles by Extrusion

  • Lipid Film Formation: In a round-bottom flask, co-dissolve the desired lipids (e.g., this compound, POPC, and Cholesterol in a 30:40:30 molar ratio) in chloroform (B151607).

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall. Place the flask under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with the desired aqueous buffer (e.g., HEPES-buffered saline, pH 7.4) by vortexing. This will form multilamellar vesicles (MLVs). For leakage assays, this buffer should contain 50-80 mM calcein.

  • Freeze-Thaw Cycles (Optional but Recommended): Subject the MLV suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath. This increases the encapsulation efficiency.

  • Extrusion: Load the MLV suspension into a mini-extruder. Force the suspension through a polycarbonate membrane (e.g., 100 nm pore size) 11-21 times. This process should be performed at a temperature above the phase transition temperature of the highest-Tm lipid in the mixture.[10][11]

  • Purification: Remove non-encapsulated material (e.g., free calcein) by running the vesicle suspension through a size exclusion column (e.g., Sephadex G-50) equilibrated with the external buffer.

Protocol 2: Calcein Leakage Assay

  • Preparation: Prepare calcein-loaded vesicles as described above and purify them thoroughly.

  • Dilution: Dilute a small volume of the purified vesicle suspension into a cuvette containing the external buffer, pre-equilibrated to the desired experimental temperature. The dilution should be sufficient to ensure that any initially leaked calcein is de-quenched.

  • Fluorescence Monitoring: Place the cuvette in a fluorometer. Record the baseline fluorescence (F₀) over time using an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

  • Induce 100% Leakage: At the end of the experiment, add a small amount of a detergent (e.g., Triton X-100 to a final concentration of 0.1%) to the cuvette. This will lyse the vesicles and release all encapsulated calcein, giving the maximum fluorescence value (F_max).[14]

  • Calculation: Calculate the percentage of leakage at any given time point (t) using the following formula:

    • % Leakage(t) = [(F_t - F₀) / (F_max - F₀)] * 100

    • Where F_t is the fluorescence at time t.

Visualizations

G cluster_prep Vesicle Preparation cluster_assay Leakage Assay A 1. Co-dissolve Lipids (this compound + Stabilizer) B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate with Calcein Buffer (Forms MLVs) B->C D 4. Extrude through Membrane (Forms LUVs) C->D E 5. Purify Vesicles (Size Exclusion Chromatography) D->E F 6. Dilute Vesicles in Buffer E->F Start Assay G 7. Monitor Baseline Fluorescence (F₀) F->G H 8. Add Triton X-100 to Lyse G->H I 9. Measure Max Fluorescence (F_max) H->I J 10. Calculate % Leakage I->J

Caption: Workflow for vesicle preparation and calcein leakage assay.

G cluster_causes Primary Causes cluster_solutions Mitigation Strategies leak High Vesicle Leakage cause1 Short Acyl Chains (this compound) cause2 Poor Lipid Packing cause1->cause2 cause2->leak cause3 High Membrane Fluidity cause3->leak sol1 Add Longer-Chain Lipids (e.g., POPC, DSPC) sol1->cause2 Improves sol2 Incorporate Cholesterol sol2->cause2 Improves sol3 Lower Temperature sol3->cause3 Reduces

Caption: Core problems of this compound vesicles and their solutions.

G cluster_state1 Initial State cluster_state2 Leaked State Vesicle_Intact Intact Vesicle Vesicle_Leaky Leaky Vesicle Vesicle_Intact->Vesicle_Leaky Membrane Defects Calcein_Quenched Calcein Self-Quenched Vesicle_Intact->Calcein_Quenched Calcein_Diluted Calcein Diluted Vesicle_Leaky->Calcein_Diluted Fluorescence_Low Low Fluorescence Calcein_Quenched->Fluorescence_Low Fluorescence_High High Fluorescence Calcein_Diluted->Fluorescence_High

Caption: Principle of the calcein fluorescence de-quenching assay.

References

Technical Support Center: Stability of 08:0 PE (DOPE) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the impact of pH on the stability of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) liposomes.

Frequently Asked Questions (FAQs)

Q1: Why are my DOPE liposomes aggregating and/or fusing during storage at neutral pH?

A1: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a phospholipid with a small headgroup, giving it a conical shape. This molecular geometry favors the formation of an inverted hexagonal (HII) phase rather than a stable bilayer (lamellar) structure at physiological pH.[1][2][3] This inherent instability can lead to vesicle fusion and aggregation. To form stable liposomes at neutral pH, DOPE is typically formulated with stabilizing lipids that help to maintain a bilayer structure.[1][3]

Q2: How do pH-sensitive DOPE liposomes achieve stability at physiological pH (7.4) and release their contents at acidic pH?

A2: The pH-sensitivity of DOPE liposomes is achieved by incorporating a weakly acidic amphiphile, such as cholesteryl hemisuccinate (CHEMS) or oleic acid.[1][4] At physiological pH (7.4), the acidic component is deprotonated and carries a negative charge. This creates electrostatic repulsion with the phosphate (B84403) group of DOPE, promoting the formation of a stable bilayer.[1] In an acidic environment (pH 5.5-6.5), the acidic component becomes protonated, losing its charge and its ability to stabilize the bilayer. This allows DOPE to transition from the lamellar phase to its preferred inverted hexagonal (HII) phase, which destabilizes the liposome (B1194612) and triggers the release of its encapsulated contents.[1][5]

Q3: What is the role of PEGylation in DOPE liposome formulations and how does it affect pH sensitivity?

A3: Polyethylene glycol (PEG) is often conjugated to a phospholipid (e.g., DSPE-PEG) and incorporated into liposome formulations, a process known as PEGylation. This creates a hydrophilic layer on the liposome surface that provides steric hindrance, which can prolong circulation time in vivo by reducing uptake by the mononuclear phagocyte system.[4][5][6] However, PEGylation can sometimes compromise the pH sensitivity of the liposomes. The inclusion of DSPE-PEG can shift the pH at which the liposomes release their contents to more acidic regions and may reduce the maximum percentage of leakage.[4]

Q4: Can DOPE form stable liposomes on its own?

A4: Due to its conical shape, DOPE alone does not readily form stable bilayers at neutral pH.[1][3][5] It has a strong propensity to form the inverted hexagonal (HII) phase.[1] Stable DOPE-containing liposomes typically require the inclusion of other lipids, such as phosphatidylcholine (PC) or stabilizing agents like CHEMS, to form a lamellar structure.[1][2]

Troubleshooting Guides

Issue 1: Liposome formulation is unstable and shows signs of aggregation and precipitation.

Potential Cause Troubleshooting Solution
Inherent instability of DOPE Co-formulate DOPE with a stabilizing lipid such as cholesteryl hemisuccinate (CHEMS), oleic acid, or dipalmitoylphosphatidylcholine (DPPC).[1][7] These lipids help to stabilize the bilayer structure at neutral pH.
Incorrect pH of the formulation buffer Ensure the pH of your buffer is appropriate for stability. For pH-sensitive formulations with CHEMS, a physiological pH of 7.4 is required for stability.[1][7] For pure DOPE liposomes, stability may be increased at a high pH (above 9.0).[8]
High liposome concentration Concentrated liposome suspensions are more prone to aggregation.[8] Consider diluting the formulation for storage or during experiments.
Inappropriate storage temperature Store liposome formulations at a recommended temperature, typically between 2-8°C for short-term storage and frozen at -20°C or below for long-term stability.[9]

Issue 2: Poor or inconsistent drug release from pH-sensitive DOPE liposomes in acidic conditions.

Potential Cause Troubleshooting Solution
Suboptimal ratio of DOPE to stabilizing lipid The molar ratio of DOPE to the stabilizing lipid (e.g., CHEMS) is critical for pH sensitivity. Generally, a higher molar percentage of DOPE leads to greater pH sensitivity.[1] Optimize this ratio to achieve the desired release profile.
Interference from PEGylation The inclusion of PEG-lipids can hinder the pH-triggered release mechanism.[4] If PEGylation is necessary for in vivo applications, consider using a lower concentration of a shorter chain PEG-lipid or a cleavable PEG-lipid that can be shed in the acidic tumor microenvironment.[6]
Drug-lipid interactions A high drug-to-lipid ratio can sometimes lead to precipitation of the drug inside the liposomes, which may disrupt the membrane and cause leakage or interfere with the pH-triggered release.[1] It is recommended to optimize the drug-to-lipid ratio.

Experimental Protocols

Preparation of pH-Sensitive DOPE/CHEMS Liposomes by Thin-Film Hydration

This protocol describes the preparation of pH-sensitive liposomes composed of DOPE and CHEMS using the thin-film hydration method.[7][10]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesteryl hemisuccinate (CHEMS)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Hydration buffer (e.g., 20 mM HEPES buffer, pH 7.4)[7]

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve DOPE and CHEMS (e.g., at a 6:4 molar ratio) in a mixture of chloroform and methanol (e.g., 3:1 v/v) in a round-bottom flask.[5][6]

  • Remove the organic solvents using a rotary evaporator at a controlled temperature (e.g., 30-40°C) to form a thin, uniform lipid film on the wall of the flask.[6][7]

  • Place the flask under a vacuum overnight to ensure complete removal of any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking for approximately 1 hour.[7]

  • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times.[7]

Quantitative Data Summary

Table 1: Physicochemical Properties of Optimized DOPE/CHEMS Liposomes

ParameterValueReference
Particle Size (nm)107.2 ± 2.9[10]
Polydispersity Index (PDI)0.213 ± 0.005[10]
Zeta Potential (mV)-21.9 ± 1.8[10]
Encapsulation Efficiency (%)88.65 ± 20.3[10]

Visualizations

G cluster_stable Physiological pH (7.4) cluster_unstable Acidic pH (5.5-6.5) StableBilayer Stable Bilayer CHEMS Deprotonated (-COO⁻) Electrostatic Repulsion HexagonalPhase Inverted Hexagonal (HII) Phase CHEMS Protonated (-COOH) Loss of Repulsion StableBilayer->HexagonalPhase pH Decrease Release Content Release HexagonalPhase->Release Destabilization

Caption: pH-dependent phase transition of DOPE/CHEMS liposomes.

G cluster_workflow Liposome Preparation Workflow A 1. Lipid Dissolution (DOPE, CHEMS in Chloroform/Methanol) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer, pH 7.4) B->C D 4. Extrusion (Size Homogenization) C->D E pH-Sensitive Liposomes D->E

Caption: Experimental workflow for preparing pH-sensitive liposomes.

References

Technical Support Center: Optimizing 08:0 PE for Protein Reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (B3025620) (08:0 PE) in membrane protein reconstitution. It includes frequently asked questions, troubleshooting guides, experimental protocols, and key data to facilitate successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protein reconstitution?

A1: this compound is a short-chain phospholipid. Due to its two short C8 acyl chains, it has detergent-like properties, meaning it can self-assemble into micelles in aqueous solutions above a certain concentration. This makes it useful for solubilizing membrane proteins directly from the cell membrane or for keeping purified membrane proteins soluble, often in a "detergent-free" system that provides a more lipid-like environment than traditional detergents.[1][2]

Q2: How does using this compound differ from using a conventional detergent?

A2: While both form micelles to solubilize proteins, this compound provides a phospholipid environment that can be more stabilizing for some proteins.[2] Short-chain phospholipids (B1166683) are often used in methods like bicelle formation, where they are mixed with long-chain lipids to create a more native-like membrane environment for structural and functional studies.[3] Unlike some harsh detergents that can denature proteins, short-chain lipids are generally considered milder.

Q3: What is the Critical Micelle Concentration (CMC) and why is it important for this compound?

A3: The Critical Micelle Concentration (CMC) is the concentration at which monomers of an amphipathic molecule (like a detergent or short-chain lipid) begin to form micelles. For reconstitution, it's crucial to work above the CMC to ensure the protein is fully solubilized. During the formation of proteoliposomes, the concentration must be lowered below the CMC to allow lipids and proteins to form a bilayer.

Q4: What are the key parameters to optimize for successful reconstitution with this compound?

A4: The most critical parameters include:

  • Protein-to-Lipid Ratio: The ratio of your target protein to the lipids (both this compound and any long-chain lipids) will determine the efficiency of incorporation and the final state of the proteoliposomes.[5]

  • Temperature: Temperature affects the fluidity of the lipids and the stability of the protein. Experiments should be conducted at a temperature that balances these factors.

  • Buffer Conditions: pH, ionic strength, and the presence of cofactors can significantly impact protein stability and the reconstitution process.

  • Rate of this compound Removal: When forming proteoliposomes, a slow, controlled removal of the short-chain lipid (e.g., through dialysis) is often key to allowing the protein to fold and integrate correctly into the newly forming bilayer.[6]

Troubleshooting Guide

Q: My protein aggregates or precipitates during reconstitution with this compound. What should I do?

A: Protein aggregation is a common issue that can arise from several factors.[7]

  • Possible Cause 1: Protein Instability. The initial protein preparation may be unstable in the chosen buffer or at the concentration used.

    • Solution: Confirm the stability of the purified protein in the absence of lipids first. Screen different pH values and salt concentrations (e.g., NaCl, KCl) to find optimal buffer conditions.[8]

  • Possible Cause 2: Suboptimal this compound Concentration. If the concentration is too far above the CMC, it may be harsh. If it's too low, the protein may not be fully solubilized.

    • Solution: Titrate the concentration of this compound. Start with a concentration well above the estimated CMC and adjust as needed.

  • Possible Cause 3: Rapid Removal of this compound. If the short-chain lipid is removed too quickly, the protein may not have time to insert correctly into the forming bilayer and will aggregate.

    • Solution: Slow down the removal process. If using dialysis, increase the dialysis time or use a membrane with a smaller molecular weight cutoff. If using Bio-Beads, add them in smaller batches over a longer period.[6]

Q: The reconstitution efficiency is very low, and most of my protein is lost.

A: Low efficiency often points to issues with the interaction between the protein and the lipid environment.

  • Possible Cause 1: Incorrect Protein-to-Lipid Ratio. An excess of lipid can lead to the formation of many empty liposomes, while too little lipid may not accommodate all the protein.

    • Solution: Screen a range of protein-to-lipid molar ratios (e.g., 1:50, 1:100, 1:200) to find the optimal condition for your specific protein.[3]

  • Possible Cause 2: Mismatch between Protein and Lipid Properties. The hydrophobic thickness of the lipid bilayer may not match the transmembrane domains of the protein.

    • Solution: If using this compound to form proteoliposomes with a long-chain lipid, try varying the chain length of the long-chain lipid to better match your protein's hydrophobic domains.[9]

Q: My reconstituted protein is inactive or shows reduced function.

A: Loss of function suggests that the protein is either denatured or in a non-native lipid environment.

  • Possible Cause 1: Protein Denaturation. The protein may have unfolded during the solubilization or reconstitution steps.

    • Solution: Try performing all steps at a lower temperature (e.g., 4°C). Consider adding stabilizing agents like glycerol (B35011) (up to 20%) or specific cofactors/ligands that are known to stabilize the protein's active conformation.

  • Possible Cause 2: Improper Insertion or Orientation. The protein may be integrated into the bilayer in a non-functional orientation.

    • Solution: This is a challenging issue to resolve. Slower reconstitution rates can sometimes help. Some advanced techniques use affinity tags to control protein orientation during reconstitution.[10]

  • Possible Cause 3: Missing Essential Lipids. The native membrane contains a complex mixture of lipids, and some proteins require specific lipids (e.g., cholesterol, anionic lipids) for full activity.

    • Solution: Analyze the native membrane composition if possible and try adding back key lipid components to your reconstitution mixture.

Quantitative Data Summary

Table 1: Physicochemical Properties of 08:0 PC (as a proxy for this compound) and a Common Detergent

CompoundAbbreviationMolecular Weight ( g/mol )CMC (mM)Notes
1,2-dioctanoyl-sn-glycero-3-phosphatidylcholine08:0 PC / DOPC509.6~0.25[4]Structurally similar to this compound; CMC value can be used as a starting estimate.
n-Dodecyl-β-D-maltosideDDM510.60.17A common, mild non-ionic detergent used for membrane protein purification.

Disclaimer: Data for this compound is not widely published. 08:0 PC data is provided for estimation purposes only. The difference in headgroup (ethanolamine vs. choline) may alter the CMC.

Experimental Protocols & Workflows

General Workflow for Protein Reconstitution using this compound

The following diagram outlines the typical workflow for reconstituting a membrane protein into proteoliposomes using this compound as the solubilizing agent.

G cluster_prep Preparation cluster_solub Solubilization & Mixing cluster_recon Reconstitution cluster_char Characterization Prot_Prep Purified Protein in Detergent Mix Mix Protein, this compound, & Long-Chain Lipids Prot_Prep->Mix Lipid_Prep Prepare this compound Stock Solution Lipid_Prep->Mix Incubate Incubate to form Mixed Micelles Mix->Incubate Removal Slow Removal of This compound (e.g., Dialysis) Incubate->Removal PL Proteoliposomes Removal->PL Analysis Functional & Structural Analysis (DLS, Activity Assay) PL->Analysis

Caption: Workflow for membrane protein reconstitution.

Protocol: Reconstitution into Proteoliposomes by Dialysis

This protocol describes the reconstitution of a purified membrane protein into vesicles composed of a long-chain lipid (e.g., POPC) using this compound for initial solubilization.

  • Preparation of Lipids:

    • Prepare a stock solution of the desired long-chain lipid (e.g., 20 mg/mL POPC in chloroform).

    • In a glass vial, evaporate the chloroform (B151607) under a stream of nitrogen gas to form a thin lipid film.

    • Place the vial under a high vacuum for at least 2 hours to remove residual solvent.

    • Prepare a stock solution of this compound (e.g., 50 mM) in the desired reconstitution buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Solubilization:

    • Resuspend the dried lipid film with the this compound solution to the desired final long-chain lipid concentration (e.g., 10 mg/mL). This mixture will form mixed micelles.

    • Add the purified membrane protein to the mixed micelle solution. The protein should be concentrated and in a minimal amount of its original purification detergent. A typical starting protein:lipid molar ratio is 1:100.[3]

    • Incubate the mixture with gentle agitation for 1-2 hours at a temperature appropriate for the protein's stability (e.g., 4°C or room temperature).

  • Reconstitution by Dialysis:

    • Transfer the protein-lipid-micelle mixture into a dialysis cassette (e.g., 10 kDa MWCO).

    • Place the cassette in a large volume (e.g., 1-2 Liters) of reconstitution buffer at 4°C.

    • Dialyze for 48-72 hours, with at least 3-4 buffer changes. This slowly removes the this compound, allowing proteoliposomes to form.[6]

  • Characterization:

    • Harvest the proteoliposome sample from the dialysis cassette.

    • Perform a centrifugation step (e.g., 100,000 x g for 1 hour) to pellet the proteoliposomes and separate them from any unincorporated protein.

    • Resuspend the pellet in fresh buffer.

    • Analyze the size and homogeneity of the proteoliposomes using Dynamic Light Scattering (DLS).

    • Determine protein incorporation efficiency using a protein quantification assay (e.g., BCA) on the sample before and after centrifugation.

    • Perform a functional assay to confirm the activity of the reconstituted protein.

Troubleshooting Logic for Protein Aggregation

This diagram provides a decision-making framework for addressing protein aggregation during reconstitution.

Caption: Troubleshooting decision tree for protein aggregation.

References

Technical Support Center: 08:0 PE (1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 08:0 PE. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the available instrumentation and the specific information required (e.g., identification of impurities, quantification). The most common methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

  • Thin-Layer Chromatography (TLC): A straightforward and cost-effective method for rapid purity assessment.[1] A single spot corresponding to the expected retention factor (Rf) of this compound in an appropriate solvent system indicates a high degree of purity. The presence of additional spots may suggest the presence of impurities such as lysophospholipids or other lipid species.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data with high resolution.[2][3] When coupled with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), HPLC can separate and quantify this compound and its potential impurities.[4][5]

  • Mass Spectrometry (MS): Offers detailed structural information and is highly sensitive for identifying impurities.[6][7][8] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight of this compound and identify degradation products or contaminants.[8]

2. What are the common impurities or degradation products of this compound?

This compound, like other phospholipids (B1166683), is susceptible to degradation, primarily through hydrolysis and oxidation.

  • Hydrolysis: The ester bonds in the glycerol (B35011) backbone can be hydrolyzed, leading to the formation of lyso-phosphatidylethanolamine (LPE) and free fatty acids (octanoic acid). This process can be accelerated by acidic or basic conditions and the presence of enzymes like phospholipases.

  • Oxidation: Although the octanoyl chains of this compound are saturated and thus less prone to oxidation than unsaturated phospholipids, oxidation can still occur over time, especially with improper storage.

3. What are the recommended storage conditions for this compound to maintain its purity?

To minimize degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures. For long-term storage, -20°C or -80°C is recommended.[9] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate hydrolysis.

Troubleshooting Guide

Issue 1: Multiple spots are observed on a TLC plate when analyzing this compound.

  • Possible Cause 1: Sample Degradation. The additional spots could be degradation products like lyso-PE or free fatty acids.

    • Solution: Prepare a fresh sample and re-run the TLC. Ensure proper storage of the stock solution. Consider using a different solvent system to better resolve the spots. For example, a two-dimensional TLC can provide better separation of complex lipid mixtures.[10][11]

  • Possible Cause 2: Contamination. The sample may be contaminated with other lipids or impurities from the solvent or glassware.

    • Solution: Use high-purity solvents and thoroughly clean all glassware. Run a blank (solvent only) on the TLC plate to check for solvent impurities.

  • Possible Cause 3: Inappropriate Solvent System. The chosen solvent system may not be optimal for separating this compound, leading to streaking or the appearance of multiple spots.

    • Solution: Consult literature for recommended TLC solvent systems for short-chain phospholipids.[12][13] A common system for phospholipids is a mixture of chloroform, methanol, and water.[13]

Issue 2: The peak corresponding to this compound in an HPLC chromatogram is broad or shows tailing.

  • Possible Cause 1: Poor Column Condition. The HPLC column may be contaminated or degraded.

    • Solution: Flush the column with an appropriate cleaning solvent. If the problem persists, the column may need to be replaced.

  • Possible Cause 2: Incompatible Mobile Phase. The mobile phase may not be suitable for the analysis of this compound on the selected column.

    • Solution: Optimize the mobile phase composition. For normal-phase HPLC, a gradient of solvents like hexane/isopropanol/water is often used for phospholipid separation.[5] For reversed-phase HPLC, gradients of acetonitrile/water or methanol/water with additives are common.[3]

  • Possible Cause 3: Sample Overload. Injecting too much sample can lead to peak broadening.

    • Solution: Reduce the injection volume or the concentration of the sample.

Issue 3: The mass spectrum of this compound shows unexpected ions.

  • Possible Cause 1: Presence of Adducts. In electrospray ionization (ESI), it is common to observe adducts with ions present in the mobile phase, such as sodium ([M+Na]+) or potassium ([M+K]+).

    • Solution: This is a normal phenomenon and can often aid in confirming the molecular weight. If adduct formation is excessive and suppresses the desired molecular ion, consider using a mobile phase with a lower salt concentration or adding a small amount of a volatile salt like ammonium (B1175870) acetate (B1210297) to promote the formation of a single adduct type.

  • Possible Cause 2: In-source Fragmentation or Degradation. The molecule may be fragmenting in the ion source of the mass spectrometer or may have degraded prior to analysis.

    • Solution: Optimize the ion source parameters (e.g., cone voltage) to minimize in-source fragmentation. Ensure the sample is fresh and has been handled properly to prevent degradation.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Thin-Layer Chromatography (TLC)

  • Plate Preparation: Use a pre-coated silica (B1680970) gel 60 TLC plate.

  • Sample Application: Dissolve a small amount of this compound in a suitable solvent (e.g., chloroform:methanol 2:1, v/v). Spot a small volume (1-5 µL) onto the TLC plate, about 1 cm from the bottom edge.

  • Development: Place the TLC plate in a developing chamber containing a suitable solvent system. A common system for phospholipids is Chloroform:Methanol:Water (65:25:4, v/v/v).[13] Allow the solvent front to migrate up the plate until it is about 1 cm from the top edge.

  • Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the spots using an appropriate method:

    • Iodine Vapor: Place the plate in a chamber containing iodine crystals. Lipids will appear as brown spots.[13]

    • Phosphomolybdate Spray: Spray the plate with a 10% solution of phosphomolybdic acid in ethanol, followed by heating. Phospholipids will appear as dark blue-green spots.

    • Ninhydrin (B49086) Spray: To specifically detect primary amines like the ethanolamine (B43304) headgroup of this compound, spray with a ninhydrin solution and heat. A purple spot will indicate the presence of this compound.[13]

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A pure sample should show a single major spot.

Protocol 2: Quantitative Analysis of this compound by HPLC-ELSD

  • Instrumentation: An HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) and a silica column (for normal-phase chromatography).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Mobile Phase A: Chloroform/Methanol (95:5, v/v)

    • Mobile Phase B: Chloroform/Methanol/Water (60:35:5, v/v/v)

  • Gradient Program: A linear gradient from 100% A to 100% B over 20 minutes, followed by a re-equilibration step.

  • Sample Preparation: Prepare a standard solution of this compound of known concentration in the initial mobile phase. Dissolve the sample to be analyzed in the same solvent.

  • Injection: Inject a known volume (e.g., 10-20 µL) of the standard and sample solutions.

  • Detection: Set the ELSD parameters (e.g., nebulizer temperature, evaporator temperature) according to the manufacturer's recommendations for phospholipid analysis.

  • Quantification: Create a calibration curve using the peak areas of the standard solutions. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Common TLC Solvent Systems for Phospholipid Analysis

Solvent System (v/v/v)ApplicationReference
Chloroform : Methanol : Water (65:25:4)General separation of phospholipids.[13]
Chloroform : Methanol : Acetic Acid : Water (25:15:4:2)Alternative general separation of phospholipids.[13]
Chloroform : Methanol : Ammonium Hydroxide (65:25:4)Separation based on headgroup polarity and charge.[12]

Table 2: Typical HPLC Conditions for Phospholipid Analysis

ParameterNormal-Phase HPLCReversed-Phase HPLC
Column Silica, DiolC8, C18
Mobile Phase Hexane/Isopropanol/Water gradientsAcetonitrile/Water or Methanol/Water gradients
Detector ELSD, CAD, MSUV (low wavelength), ELSD, CAD, MS

Visualizations

experimental_workflow_TLC cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_sample Dissolve this compound in Chloroform:Methanol prep_plate Spot Sample on Silica TLC Plate prep_sample->prep_plate develop Develop Plate in Solvent Chamber prep_plate->develop dry Dry Plate develop->dry visualize Visualize Spots (e.g., Iodine Vapor) dry->visualize analyze Calculate Rf Value Assess Purity visualize->analyze troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Multiple Spots on TLC cause1 Sample Degradation start->cause1 cause2 Contamination start->cause2 cause3 Inappropriate Solvent System start->cause3 sol1 Use Fresh Sample Proper Storage cause1->sol1 Verify with fresh run sol2 Use High-Purity Solvents Clean Glassware cause2->sol2 Run a blank sol3 Optimize Solvent System cause3->sol3 Consult literature

References

Technical Support Center: Fluorescence Microscopy with 18:0 PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts when using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (18:0 PE or DSPE) in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is 18:0 PE and why is it used in fluorescence microscopy studies?

18:0 PE, also known as Distearoylphosphatidylethanolamine (DSPE), is a phospholipid with two saturated 18-carbon acyl chains. It is frequently used in creating liposomes and other lipid-based nanoparticles for drug delivery and model membrane studies. Its saturated nature provides rigidity and stability to lipid bilayers. In fluorescence microscopy, it is often used as a component of vesicles or membranes being studied, and can also be conjugated to polyethylene (B3416737) glycol (PEG) to form DSPE-PEG, which helps to create "stealth" liposomes that evade the immune system.

Q2: What are the most common artifacts encountered in fluorescence microscopy?

Common artifacts in fluorescence microscopy include photobleaching, phototoxicity, autofluorescence, spectral bleed-through, and non-specific binding of fluorescent probes.[1] These can lead to misinterpretation of results, such as diminished signal intensity, cell stress or death, and false positive signals.

Q3: Can the presence of 18:0 PE in my sample contribute to specific artifacts?

While 18:0 PE itself is not fluorescent, its biophysical properties can indirectly contribute to artifacts. For example, its high melting temperature can lead to the formation of gel-phase domains in a lipid bilayer, which might be mistaken for aggregates. Additionally, if using fluorescently-labeled 18:0 PE, aggregation of the lipid itself could lead to bright, punctate artifacts. When using DSPE-PEG, micelles might form and could be misinterpreted as biological vesicles.

Troubleshooting Guide

Problem 1: Rapid loss of fluorescent signal (Photobleaching)

Question: My fluorescent signal is bright initially but fades quickly during imaging of my 18:0 PE-containing liposomes. What can I do?

Answer: This phenomenon is likely photobleaching, the irreversible destruction of a fluorophore by light exposure.[2][3] The lipid environment can influence the photostability of a fluorescent probe.

Troubleshooting Steps:

  • Reduce Excitation Intensity and Exposure Time: Use the lowest laser power and shortest exposure time that provides an adequate signal.

  • Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium.

  • Choose Photostable Dyes: Select fluorophores known for their high photostability.

  • Optimize Imaging Conditions: For live-cell imaging, using a camera-based confocal system with sensitive detectors can reduce the required light exposure.[2]

Problem 2: Unwanted background fluorescence (Autofluorescence & Non-Specific Binding)

Question: I am observing fluorescence in my control samples that do not contain my fluorescent probe. How can I reduce this?

Answer: This could be due to autofluorescence from your sample or non-specific binding of your fluorescent probe to components other than your target.

Troubleshooting Steps:

  • Proper Controls: Always include an unstained sample imaged with the same settings to determine the level of autofluorescence.[3]

  • Spectral Unmixing: If your microscopy software allows, you can measure the emission spectrum of the autofluorescence and subtract it from your images.

  • Choose Longer Wavelength Dyes: Autofluorescence is often more pronounced at shorter wavelengths (blue and green). Using red or far-red fluorophores can help mitigate this.[3]

  • Blocking: For experiments involving antibodies or other probes that might bind non-specifically, use a blocking agent like bovine serum albumin (BSA).

  • Washing Steps: Ensure adequate washing steps in your protocol to remove unbound probes.

Problem 3: Signal from one channel appearing in another (Spectral Bleed-through)

Question: The signal from my green fluorophore appears to be bleeding into my red channel. How can I prevent this?

Answer: This is known as spectral bleed-through or crosstalk, where the emission of one fluorophore is detected by the detector for another.[1]

Troubleshooting Steps:

  • Sequential Imaging: Acquire images for each channel sequentially instead of simultaneously. This ensures that only one fluorophore is excited at a time.[3]

  • Optimize Filter Sets: Use high-quality bandpass filters that are well-matched to the excitation and emission spectra of your fluorophores to minimize spectral overlap.

  • Linear Unmixing: Similar to correcting for autofluorescence, spectral unmixing algorithms can be used to separate the signals from different fluorophores.

Problem 4: Appearance of bright, punctate fluorescent spots (Aggregation)

Question: I am observing very bright, small dots in my images of membranes containing a fluorescently-labeled 18:0 PE. What could be the cause?

Answer: This may be due to the aggregation of the fluorescently-labeled lipids. 18:0 PE has a high melting temperature and can form gel-phase domains or aggregates, especially at high concentrations or below its phase transition temperature.

Troubleshooting Steps:

  • Optimize Lipid Concentration: Use the lowest concentration of the fluorescently-labeled 18:0 PE that gives a sufficient signal.

  • Sonication/Extrusion: During liposome (B1194612) preparation, ensure thorough sonication or extrusion to create a homogenous suspension of unilamellar vesicles.

  • Temperature Control: Maintain the sample at a temperature above the phase transition temperature of the lipid mixture during preparation and imaging, if appropriate for the experiment.

  • Check for Precipitation: Visually inspect your lipid solution for any signs of precipitation before use. If precipitation occurs, gentle heating and/or sonication may help to redissolve the lipids.

Quantitative Data Summary

The stability of fluorescent probes can be affected by their environment. The following table summarizes the relative photostability of a fluorescent dye (Indocyanine Green) in different media, including micelles formed with 18:0 PE-PEG2000. A higher relative photostability indicates a slower rate of photobleaching.

MediaRelative Photostability
Water1.0
Ethanol2.5
18:0 PE-PEG2000 Micelles3.3
Fetal Bovine Serum (FBS)4.5
Data adapted from a study on Indocyanine Green photophysics.[4]

Experimental Protocols

Protocol: Preparation of Liposomes Containing 18:0 PE for Fluorescence Microscopy

This protocol describes a general method for preparing large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (18:0 PE/DSPE)

  • Other lipids (e.g., a fluid-phase phosphatidylcholine like DOPC)

  • Fluorescent lipid probe

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS or HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath or heating block

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids and fluorescent probe in chloroform in a round-bottom flask.

    • Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inside of the flask.

    • Place the flask under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the phase transition temperature of all lipids in the mixture.

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs). This can be done by gentle swirling or vortexing.

  • Extrusion:

    • Transfer the MLV suspension to an extruder that has been pre-heated to the same temperature as the hydration buffer.

    • Pass the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes). This will produce LUVs with a more uniform size distribution.

  • Characterization and Use:

    • The resulting liposome suspension can be stored at an appropriate temperature before use in fluorescence microscopy experiments.

    • The size distribution of the liposomes can be characterized using dynamic light scattering (DLS).

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_imaging Microscopy A 1. Dissolve Lipids (including 18:0 PE) in Chloroform B 2. Create Thin Lipid Film A->B C 3. Hydrate Film to form MLVs B->C D 4. Extrude to form LUVs C->D E 5. Sample Mounting & Imaging D->E Transfer to Microscope Slide F 6. Image Acquisition E->F G 7. Data Analysis F->G

Caption: Workflow for preparing and imaging 18:0 PE-containing liposomes.

Troubleshooting_Logic Start Artifact Observed Q1 Is the signal fading rapidly? Start->Q1 A1 Photobleaching: - Reduce laser power - Use antifade reagent Q1->A1 Yes Q2 Is there background in controls? Q1->Q2 No End Artifact Minimized A1->End A2 Autofluorescence/Non-specific binding: - Use proper controls - Optimize washing steps Q2->A2 Yes Q3 Are there bright puncta? Q2->Q3 No A2->End A3 Aggregation: - Optimize lipid concentration - Ensure proper sonication/extrusion Q3->A3 Yes Q3->End No A3->End

Caption: A logical flow for troubleshooting common fluorescence microscopy artifacts.

References

Validation & Comparative

Validating the Role of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) in Autophagy Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE or 08:0 PE) with other lipid alternatives in autophagy research, supported by experimental data. Detailed protocols for key autophagy assays are presented to facilitate experimental design and data interpretation.

The Central Role of Phosphatidylethanolamine (B1630911) (PE) in Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. A key event in autophagy is the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and delivers it to the lysosome for degradation. The biogenesis of the autophagosome is critically dependent on the covalent conjugation of microtubule-associated protein 1A/1B-light chain 3 (LC3) and its homologs to phosphatidylethanolamine (PE).[1][2][3][4][5] This process, known as LC3 lipidation, converts the cytosolic form of LC3 (LC3-I) to a membrane-bound form (LC3-II), which is a hallmark of autophagosome formation.[4][5]

DOPE, a species of PE with oleic acid chains at both the sn-1 and sn-2 positions, is commonly used in in vitro autophagy assays to reconstitute LC3 lipidation on synthetic membranes (liposomes).[1][6] The conical shape of DOPE is thought to introduce negative curvature strain in lipid bilayers, which facilitates the membrane insertion of autophagy-related proteins and the subsequent lipidation of LC3.[1]

Comparative Performance of PE Species in LC3 Lipidation

The efficiency of LC3 lipidation is influenced by the biophysical properties of the PE species used in in vitro reconstitution assays. The saturation of the acyl chains in PE plays a significant role, with unsaturated PEs like DOPE promoting more efficient lipidation compared to their saturated counterparts.

A study systematically compared the efficiency of LC3 (in this case, its homolog GABARAP-L1 or GL1) lipidation using liposomes containing DOPE (unsaturated), 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE; saturated), or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE; saturated). The results demonstrated that the conical shape of DOPE, which induces membrane curvature, is a critical factor for efficient lipidation, especially at physiologically relevant PE concentrations.[1]

PE SpeciesAcyl Chain CompositionMolecular ShapeRelative GL1 Lipidation Efficiency (%) on 400 nm Liposomes (30% PE)Relative GL1 Lipidation Efficiency (%) on Sonicated Liposomes (30% PE)
DOPE 18:1 (unsaturated)Conical100100
DPPE 16:0 (saturated)Cylindrical~10~60
DSPE 18:0 (saturated)Cylindrical~5~50

Experimental Protocols

In Vitro LC3 Lipidation Assay

This protocol is adapted from a study reconstituting the lipidation of mammalian Atg8 proteins.[1]

Materials:

  • Recombinant human ATG7, ATG3, and LC3B proteins

  • Lipids: DOPE, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), and brain-derived L-α-phosphatidylinositol (bl-PI)

  • Buffer: 25 mM HEPES-NaOH (pH 7.5), 150 mM NaCl, 1 mM DTT

  • ATP solution

  • SDS-PAGE gels and Coomassie blue stain

Procedure:

  • Liposome Preparation:

    • Prepare a lipid mixture of POPC, DOPE, and bl-PI at a molar ratio of 34.85:55:10.

    • Dry the lipid mixture under a stream of nitrogen gas and then under vacuum for at least 1 hour.

    • Resuspend the lipid film in the reaction buffer to a final lipid concentration of 2 mM.

    • Generate liposomes by sonication or extrusion through a membrane with a defined pore size (e.g., 100 nm).

  • Lipidation Reaction:

    • In a microcentrifuge tube, combine the following components in the specified final concentrations:

      • 1.5 µM ATG7

      • 2.5 µM ATG3

      • 10 µM LC3B

      • 2 mM liposomes

      • 1 mM DTT

      • 1 mM ATP

    • Incubate the reaction mixture at 30°C for 90 minutes.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the proteins on a 12% SDS-PAGE gel.

    • Visualize the lipidated (LC3-II) and non-lipidated (LC3-I) forms of LC3B by Coomassie blue staining. LC3-II will migrate faster than LC3-I.

    • Quantify the band intensities using densitometry to determine the percentage of lipidated LC3B.

Fluorescence-Based Autophagic Flux Assay in Cultured Cells

This protocol provides a general workflow for monitoring autophagic flux using a tandem fluorescent-tagged LC3 reporter (e.g., mRFP-GFP-LC3).[7][8]

Materials:

  • Mammalian cell line of interest

  • Lentiviral or retroviral vector encoding mRFP-GFP-LC3

  • Cell culture medium and supplements

  • Autophagy inducer (e.g., rapamycin, starvation medium)

  • Autophagy inhibitor (e.g., bafilomycin A1, chloroquine)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Generation of a Stable Cell Line:

    • Transduce the cells with the mRFP-GFP-LC3 viral vector.

    • Select for stably expressing cells using an appropriate antibiotic.

  • Experimental Treatment:

    • Plate the stable cells in a suitable imaging dish or plate.

    • Treat the cells with the desired compounds (e.g., autophagy inducer, test drug) for the appropriate duration. Include control groups treated with vehicle and an autophagy inhibitor.

  • Image Acquisition:

    • Visualize the cells using a fluorescence microscope equipped with filters for GFP (green) and RFP (red) fluorescence.

    • Acquire images from multiple fields of view for each experimental condition.

  • Image Analysis:

    • Autophagosomes will appear as yellow puncta (co-localization of GFP and RFP signals).

    • Autolysosomes will appear as red puncta (GFP signal is quenched in the acidic environment of the lysosome).

    • Quantify the number of yellow and red puncta per cell. An increase in red puncta relative to yellow puncta indicates an increase in autophagic flux.

Alternative Lipids in Autophagy

While PE is the canonical lipid substrate for LC3 lipidation in macroautophagy, recent studies have identified that in non-canonical autophagy pathways, such as LC3-associated phagocytosis (LAP), LC3 can be conjugated to phosphatidylserine (B164497) (PS) .[9][10] This alternative lipidation occurs on single-membrane compartments and is regulated differently by ATG4 deconjugating enzymes. The discovery of LC3-PS provides a specific molecular signature to distinguish non-canonical from canonical autophagy.[10]

Visualizing Key Processes in Autophagy

LC3 Lipidation Pathway

LC3_Lipidation_Pathway LC3 Pro-LC3 LC3_I LC3-I (Cytosolic) LC3->LC3_I ATG4 Cleavage ATG7 ATG7 (E1-like) LC3_I->ATG7 ATP ATG3 ATG3 (E2-like) ATG7->ATG3 ATG12_ATG5_ATG16L1 ATG12-ATG5-ATG16L1 (E3-like) ATG3->ATG12_ATG5_ATG16L1 PE PE (e.g., DOPE) in Phagophore Membrane ATG12_ATG5_ATG16L1->PE LC3_II LC3-II (Membrane-bound) PE->LC3_II LC3 Conjugation

Caption: The canonical LC3 lipidation cascade.

In Vitro LC3 Lipidation Assay Workflow```dot

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; liposome_prep [label="1. Prepare Liposomes\n(e.g., with DOPE)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_setup [label="2. Set up Lipidation Reaction\n(LC3, ATG7, ATG3, ATP, Liposomes)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="3. Incubate at 30°C", fillcolor="#F1F3F4", fontcolor="#202124"]; sds_page [label="4. SDS-PAGE Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="5. Visualize and Quantify\nLC3-I and LC3-II Bands", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> liposome_prep; liposome_prep -> reaction_setup; reaction_setup -> incubation; incubation -> sds_page; sds_page -> analysis; analysis -> end; }

Caption: Workflow for the fluorescence-based autophagic flux assay.

References

A Comparative Guide to Saturated vs. Unsaturated Phosphatidylethanolamine in Lipid Bilayers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between saturated and unsaturated phosphatidylethanolamine (B1630911) (PE) in lipid bilayers is critical for designing effective drug delivery systems and comprehending cellular membrane dynamics. This guide provides a comprehensive comparative analysis, supported by experimental data and detailed protocols, to elucidate the distinct biophysical properties and biological implications of PE saturation.

The degree of saturation in the fatty acid tails of phosphatidylethanolamine, a key component of cellular membranes, profoundly influences the structure and function of lipid bilayers. Saturated PEs, such as dipalmitoylphosphatidylethanolamine (DPPE), possess straight acyl chains that allow for tight packing, resulting in more ordered and rigid membranes. In contrast, unsaturated PEs, like dioleoylphosphatidylethanolamine (DOPE), contain one or more double bonds that introduce kinks in their acyl chains. This structural feature hinders tight packing, leading to more disordered and fluid membranes. These fundamental differences in molecular geometry translate into significant variations in the physicochemical properties of the bilayers they form.

Biophysical Properties: A Quantitative Comparison

The table below summarizes key biophysical parameters for bilayers composed of a common saturated PE (DPPE) and an unsaturated PE (DOPE), highlighting the impact of acyl chain saturation.

PropertySaturated PE (DPPE)Unsaturated PE (DOPE)Significance
Phase Transition Temperature (Tm) 63 °C[1]-16 °C[1]Saturated PE bilayers are in a gel state at physiological temperatures, while unsaturated PE bilayers are in a fluid state.
Area per Lipid ~0.52 nm²[2]~0.635 nm²[3]Unsaturated PEs occupy a larger surface area, indicating looser lipid packing.
Bilayer Thickness ~4.00 nm[2]~3.62 nm (for similar unsaturated lipid)[4]Tightly packed saturated PEs form thicker bilayers compared to their unsaturated counterparts.

The Role of PE Saturation in Cellular Signaling

Phosphatidylethanolamine is not merely a structural component of membranes; it actively participates in crucial cellular signaling pathways, including apoptosis and autophagy. The saturation level of PE can influence these processes by altering membrane properties and modulating the activity of membrane-associated proteins.

PE and Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. PE has been shown to be involved in the mitochondrial pathway of apoptosis. Specifically, the presence of PE can facilitate the translocation of pro-apoptotic proteins like Bax to the mitochondrial membrane, leading to the release of cytochrome c and subsequent caspase activation.[5][6] While direct comparative studies are ongoing, the increased rigidity of saturated PE bilayers could potentially create membrane domains that favor the recruitment and oligomerization of these pro-apoptotic proteins more so than the fluid environment of unsaturated PE bilayers.

cluster_membrane Mitochondrial Outer Membrane Bax Bax SatPE Saturated PE Domain Bax->SatPE favors recruitment and oligomerization MOMP Mitochondrial Outer Membrane Permeabilization SatPE->MOMP UnsatPE Unsaturated PE Domain UnsatPE->MOMP less favorable CytochromeC Cytochrome c Release MOMP->CytochromeC ApoptoticStimuli Apoptotic Stimuli ApoptoticStimuli->Bax CaspaseActivation Caspase Activation CytochromeC->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

PE Saturation in Apoptosis Signaling.
PE and Autophagy

Autophagy is a cellular recycling process that degrades and removes damaged organelles and proteins. A key step in autophagy is the formation of the autophagosome, a double-membraned vesicle. During this process, the cytosolic protein LC3 is conjugated to PE, a reaction that anchors LC3 to the expanding autophagosome membrane.[3][7][8][9][10][11] The higher fluidity and conical shape of unsaturated PEs are thought to be more conducive to the high membrane curvature required for autophagosome formation and fusion events compared to the rigid, cylindrical nature of saturated PEs.

Experimental Methodologies: A Detailed Guide

The following section provides detailed protocols for key experiments used to characterize and compare saturated and unsaturated PE bilayers.

Experimental Workflow

A typical workflow for the comparative analysis of saturated versus unsaturated PE bilayers involves several key stages, from sample preparation to biophysical characterization.

cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_cellular Cellular Assays start Start: Saturated (DPPE) and Unsaturated (DOPE) Lipids hydrate Hydration of Lipid Films start->hydrate extrude Vesicle Formation (LUVs by Extrusion) hydrate->extrude dsc Differential Scanning Calorimetry (DSC) (Phase Transition) extrude->dsc ftir FTIR Spectroscopy (Lipid Packing) extrude->ftir afm Atomic Force Microscopy (Bilayer Thickness, Morphology) extrude->afm apoptosis Apoptosis Assays (e.g., Flow Cytometry) extrude->apoptosis autophagy Autophagy Assays (e.g., LC3 Immunofluorescence) extrude->autophagy end Comparative Analysis dsc->end ftir->end afm->end apoptosis->end autophagy->end

Comparative Analysis Workflow.
I. Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the formation of uniformly sized, single-lamellar vesicles, which are excellent model systems for studying bilayer properties.[5][7][12][13][14]

  • Lipid Film Preparation: Dissolve the desired lipid (e.g., DPPE or DOPE) in chloroform (B151607) in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's interior. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add a buffer of choice (e.g., phosphate-buffered saline) to the dried lipid film. The hydration should be performed above the phase transition temperature (Tm) of the lipid. For DPPE, this will require heating. Vortex the mixture to create a milky suspension of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles: To increase lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the lipid's Tm.

    • Load the MLV suspension into one of the syringes.

    • Pass the lipid suspension through the membrane a minimum of 11 times. The final pass should be into the clean syringe.

  • Characterization: The resulting LUV suspension can be characterized for size and polydispersity using dynamic light scattering (DLS).

II. Differential Scanning Calorimetry (DSC)

DSC is used to measure the phase transition temperature (Tm) of the lipid bilayers, providing insights into membrane fluidity.[9][11][15][16][17]

  • Sample Preparation: Prepare a concentrated suspension of LUVs (as described above).

  • DSC Measurement:

    • Load a precise amount of the LUV suspension into a DSC sample pan. Use the same amount of buffer in the reference pan.

    • Seal the pans hermetically.

    • Place the sample and reference pans into the calorimeter.

    • Equilibrate the system at a temperature below the expected Tm.

    • Scan the temperature at a constant rate (e.g., 1-2 °C/min) over a range that encompasses the phase transition.

    • Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the Tm.

    • Perform a second heating scan to check for the reversibility of the transition.

III. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy provides information about the conformational order and packing of the lipid acyl chains.[10][18][19]

  • Sample Preparation: A hydrated lipid sample (LUVs or MLVs) is placed between two CaF2 windows separated by a thin spacer.

  • FTIR Measurement:

    • Place the sample holder in the FTIR spectrometer.

    • Equilibrate the sample at the desired temperature using a temperature-controlled cell.

    • Record the infrared spectrum, typically in the range of 4000-400 cm-1.

    • Pay close attention to the symmetric (νs(CH2)) and asymmetric (νas(CH2)) stretching vibrations of the methylene (B1212753) groups in the acyl chains, which are sensitive to the conformational order. A shift to lower wavenumbers indicates a more ordered, all-trans conformation (gel phase), while a shift to higher wavenumbers indicates a more disordered, gauche-rich conformation (liquid-crystalline phase).

IV. Atomic Force Microscopy (AFM) of Supported Lipid Bilayers

AFM allows for the direct visualization of the bilayer surface at the nanoscale, providing information on bilayer thickness, morphology, and the presence of domains.[6][8]

  • Substrate Preparation: Cleave a fresh mica surface to obtain an atomically flat substrate.

  • Supported Lipid Bilayer (SLB) Formation:

    • Add a buffer solution containing Ca2+ or Mg2+ to the mica surface.

    • Inject the LUV suspension into the buffer. The vesicles will adsorb to the mica surface, rupture, and fuse to form a continuous SLB.

    • The formation should be carried out above the Tm of the lipid.

    • Gently rinse the surface with buffer to remove any unfused vesicles.

  • AFM Imaging:

    • Mount the sample in the AFM fluid cell, ensuring the SLB remains hydrated at all times.

    • Image the bilayer in tapping mode or contact mode using a sharp AFM tip.

    • The height difference between the bilayer and the mica substrate provides the bilayer thickness. Topographical images reveal the morphology and any phase-separated domains.

References

Unlocking New Potential in Research and Drug Delivery: The Advantages of 08:0 PE Over Longer-Chain PEs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct properties and applications of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (B3025620) (08:0 PE) in comparison to its longer-chain counterparts.

In the dynamic fields of biomedical research and pharmaceutical development, the choice of appropriate lipids is paramount to the success of experimental models and drug delivery systems. Phosphatidylethanolamines (PEs) are a class of phospholipids (B1166683) that are major components of biological membranes and are widely used in the formulation of liposomes and other nanoparticles for therapeutic applications. While long-chain PEs, such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (16:0 PE) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (18:1 PE), have been extensively studied and utilized, the shorter-chain variant, this compound, offers a unique set of physicochemical properties that present distinct advantages in specific applications. This guide provides an objective comparison of this compound with its longer-chain analogues, supported by experimental data, to aid researchers in making informed decisions for their work.

Physicochemical Properties: A Tale of Two Chain Lengths

The defining difference between this compound and its longer-chain relatives lies in the length of their fatty acid tails. This seemingly simple structural variation has profound implications for their behavior in aqueous environments, their ability to self-assemble, and their influence on the properties of lipid bilayers.

The tendency of a surfactant or lipid to form micelles is quantified by its Critical Micelle Concentration (CMC). A higher CMC indicates that a greater concentration of the molecule is required to initiate the formation of micelles. Due to its shorter acyl chains, this compound exhibits a significantly higher CMC than longer-chain PEs. This high CMC is a key advantage in applications such as the solubilization of membrane proteins, where a high concentration of monomeric lipid is desirable to efficiently extract and stabilize the protein from its native membrane environment.

Table 1: Comparison of Physicochemical Properties of this compound, 16:0 PE, and 18:1 PE

PropertyThis compound (1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine)16:0 PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine)18:1 PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
Molar Mass ( g/mol ) ~521.6~691.96[2]~744.0[3]
Aqueous Solubility Significantly higher than long-chain PEs. A similar short-chain diacylglycerol has a solubility of ~250 µg/mL.[1]Poorly soluble in water.[4]Poorly soluble in water, soluble in DMSO.[3]
Solubility in Organic Solvents Soluble in chloroform, methanol.Soluble in chloroform, methanol, dichloromethane.[4]Soluble in DMSO, chloroform, methanol.[3]
Critical Micelle Concentration (CMC) High (exact value not readily available in comparative studies)Low (A derivative, PEG-DPPE, has a CMC of 70 µM)[3]Low

Impact on Membrane Fluidity

The length and saturation of the acyl chains of phospholipids are primary determinants of the fluidity of a lipid bilayer. Shorter acyl chains, like those in this compound, lead to weaker van der Waals interactions between adjacent lipid tails. This reduced interaction results in a less ordered and more fluid membrane. In contrast, the longer, saturated chains of 16:0 PE allow for tighter packing and stronger interactions, leading to a more rigid, gel-like membrane at physiological temperatures. The presence of a double bond in the oleoyl (B10858665) chains of 18:1 PE introduces a kink, which disrupts packing to some extent and increases fluidity compared to its saturated counterpart (16:0 PE), but the membrane will still be significantly less fluid than one composed of this compound.[5]

This ability of this compound to increase membrane fluidity can be advantageous in several research contexts. For instance, in studies of membrane protein dynamics, a more fluid environment can facilitate conformational changes and protein-protein interactions.

G Effect of Acyl Chain Length on Membrane Fluidity cluster_080PE This compound Bilayer cluster_LongChainPE Longer-Chain PE Bilayer a1 Short Acyl Chains a2 Weaker van der Waals Forces a1->a2 a3 Increased Fluidity a2->a3 b1 Long Acyl Chains b2 Stronger van der Waals Forces b1->b2 b3 Decreased Fluidity (More Ordered) b2->b3

Caption: Relationship between acyl chain length and membrane fluidity.

Applications in Research and Drug Development

The unique properties of this compound translate into specific advantages in various applications, from fundamental membrane protein research to the formulation of advanced drug delivery systems.

Membrane Protein Solubilization and Crystallization

The high CMC of this compound makes it an excellent tool for the extraction and solubilization of membrane proteins. A high concentration of lipid monomers is crucial for efficiently disrupting the native lipid bilayer and encapsulating the hydrophobic transmembrane domains of the protein in a soluble complex. Furthermore, the small size of the this compound micelles can be advantageous for structural studies, such as X-ray crystallography and NMR spectroscopy, as they form smaller and more homogeneous protein-lipid-detergent complexes.

Formulation of Small Unilamellar Vesicles (SUVs)

Due to its molecular geometry, this compound has a propensity to form small unilamellar vesicles (SUVs) when dispersed in an aqueous solution. This is in contrast to longer-chain PEs which tend to form larger, multilamellar vesicles (MLVs) under similar conditions. The ability to spontaneously or with minimal energy input form SUVs is a significant advantage in the preparation of liposomal drug delivery systems where a small and uniform particle size is often desired for improved biodistribution and cellular uptake.

Drug Delivery and Release kinetics

The increased fluidity of liposomes incorporating this compound can influence the release rate of encapsulated drugs. A more fluid membrane generally leads to a faster release of the entrapped therapeutic agent. This property can be harnessed to design drug delivery systems with specific release profiles. For instance, in applications where a rapid release of the drug at the target site is desired, incorporating this compound into the liposome (B1194612) formulation could be beneficial. Conversely, for sustained-release applications, longer-chain, more rigid PEs would be more appropriate. A comparative study on shikonin-loaded liposomes demonstrated that formulations with DOPC (a lipid with unsaturated chains, leading to higher fluidity) showed a greater drug release compared to those with more saturated lipids.[6] While this study did not directly compare this compound, it supports the principle that increased membrane fluidity, a characteristic of short-chain lipids, can lead to faster drug release.

G Drug Release from Liposomes cluster_080PE_lipo This compound Liposome cluster_LongChainPE_lipo Longer-Chain PE Liposome c1 High Fluidity Membrane c2 Faster Drug Release c1->c2 d1 Low Fluidity (Rigid) Membrane d2 Slower, Sustained Drug Release d1->d2

Caption: Impact of PE chain length on drug release from liposomes.

Experimental Protocols

To facilitate the direct comparison of this compound with longer-chain PEs, the following experimental workflows are provided.

Workflow for Comparing Physicochemical Properties

G Workflow for Physicochemical Property Comparison start Prepare Stock Solutions of this compound, 16:0 PE, and 18:1 PE solubility Determine Aqueous Solubility (e.g., Shake-flask method, HPLC analysis) start->solubility cmc Measure Critical Micelle Concentration (e.g., Fluorescence spectroscopy with pyrene (B120774) probe) start->cmc fluidity Assess Impact on Membrane Fluidity (Prepare liposomes, measure fluorescence anisotropy with TMA-DPH) start->fluidity data Compile and Analyze Data solubility->data cmc->data fluidity->data

Caption: Experimental workflow for comparing key physicochemical properties.

1. Determination of Aqueous Solubility (Shake-Flask Method)

  • Objective: To quantify and compare the water solubility of this compound, 16:0 PE, and 18:1 PE.

  • Protocol:

    • Add an excess amount of each lipid to a known volume of purified water in separate sealed vials.

    • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • Centrifuge the samples to pellet the undissolved lipid.

    • Carefully collect the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining particulate matter.

    • Quantify the concentration of the dissolved lipid in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD).

    • Compare the determined concentrations to establish the relative aqueous solubility of the three PEs.

2. Measurement of Critical Micelle Concentration (CMC) using a Pyrene Fluorescence Probe

  • Objective: To determine and compare the CMC of this compound, 16:0 PE, and 18:1 PE.

  • Protocol:

    • Prepare a series of aqueous solutions with increasing concentrations of each PE.

    • Add a small, constant amount of the fluorescent probe pyrene to each solution.

    • Measure the fluorescence emission spectrum of each sample, monitoring the ratio of the intensity of the first and third vibrational bands (I1/I3) of pyrene.

    • Plot the I1/I3 ratio as a function of the logarithm of the lipid concentration.

    • The CMC is determined as the concentration at which a sharp decrease in the I1/I3 ratio is observed, indicating the partitioning of pyrene into the hydrophobic core of the newly formed micelles.

3. Assessment of Membrane Fluidity using Fluorescence Anisotropy with TMA-DPH

  • Objective: To compare the effect of incorporating this compound, 16:0 PE, and 18:1 PE on the fluidity of a model lipid bilayer.

  • Protocol:

    • Prepare liposomes composed of a base lipid (e.g., POPC) and incorporate a set molar percentage (e.g., 10 mol%) of either this compound, 16:0 PE, or 18:1 PE. Prepare control liposomes with only the base lipid.

    • Incubate the liposome suspensions with the fluorescent probe 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH).[4][7]

    • Measure the steady-state fluorescence anisotropy (r) of TMA-DPH in each liposome suspension using a fluorometer equipped with polarizers.

    • A lower anisotropy value indicates higher rotational freedom of the probe, which corresponds to a more fluid membrane.[8]

    • Compare the anisotropy values of the different liposome formulations to assess the relative fluidizing or ordering effect of each PE.

4. Comparative In Vitro Drug Release Study

  • Objective: To compare the release profile of a model drug from liposomes formulated with this compound versus those with 16:0 PE or 18:1 PE.

  • Protocol:

    • Prepare liposomes encapsulating a fluorescent model drug (e.g., calcein) using this compound, 16:0 PE, or 18:1 PE as a component of the lipid bilayer.

    • Purify the liposomes to remove any unencapsulated drug.

    • Place the liposome suspensions in a dialysis bag against a large volume of buffer.

    • At various time points, collect samples from the external buffer and measure the fluorescence intensity to determine the amount of released drug.

    • Plot the cumulative percentage of drug released as a function of time for each liposome formulation.

    • Compare the release profiles to determine the effect of the PE acyl chain length on the drug retention properties of the liposomes.[9]

Conclusion

The choice between this compound and its longer-chain counterparts is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the application. The higher aqueous solubility and CMC of this compound make it an invaluable tool for membrane protein research and for the formulation of certain types of drug delivery systems. Its ability to increase membrane fluidity provides a mechanism to modulate the release kinetics of encapsulated therapeutics. By understanding the distinct advantages conferred by its shorter acyl chains, researchers and drug development professionals can leverage the unique properties of this compound to advance their scientific endeavors and develop more effective therapeutic solutions.

References

Validating 08:0 PE as a Lipid Standard for Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accuracy and reliability of quantitative analysis by mass spectrometry are paramount. The selection of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (B3025620) (08:0 PE) as a lipid standard, supported by experimental data and detailed methodologies to inform its validation and application.

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine, commonly referred to as this compound, is a synthetic glycerophospholipid frequently utilized as an internal standard in mass spectrometry-based lipidomics. Its C8:0 fatty acyl chains make it a non-endogenous lipid in most biological systems, a key characteristic for an internal standard. This guide will delve into its performance characteristics in comparison to other commonly used standards and provide a framework for its validation.

Performance Comparison of Lipid Internal Standards

The ideal internal standard should mimic the analytical behavior of the endogenous lipids of interest as closely as possible, thereby correcting for variations in sample extraction, processing, and instrument response. The two most common classes of internal standards used for phosphatidylethanolamine (B1630911) (PE) analysis are odd-chain PEs, like this compound, and stable isotope-labeled (e.g., deuterated) PEs.

Performance Metric This compound (Odd-Chain Standard) Deuterated PE Standards (e.g., d7-PE) Considerations for Researchers
Linearity Good linearity over a substantial dynamic range. The response may show slight deviation at very high or low concentrations relative to the endogenous lipids being quantified.Excellent linearity that closely mirrors that of the endogenous analyte across a wide dynamic range.For broad concentration ranges, deuterated standards may offer a slight advantage. However, for many applications, the linearity of this compound is more than sufficient.
Accuracy & Precision High accuracy and precision are achievable. Potential for slight bias if the ionization efficiency of the C8:0 chains differs significantly from the endogenous PEs being measured.Considered the "gold standard" for accuracy as they co-elute and have nearly identical ionization efficiencies to their endogenous counterparts, leading to the most precise correction.The choice may depend on the required level of analytical rigor. For absolute quantification in clinical or regulated environments, deuterated standards are often preferred.
Matrix Effect Correction Effective at correcting for matrix effects. However, as it may not perfectly co-elute with all endogenous PE species, it might not fully compensate for differential ion suppression or enhancement.Superior correction for matrix effects due to identical chromatographic behavior and ionization properties to the endogenous analyte.In complex matrices with significant ion suppression, deuterated standards provide more reliable correction.
Cost & Availability Generally more cost-effective and readily available from multiple suppliers.Typically more expensive to synthesize and may have more limited commercial availability for all desired PE species.Budgetary constraints and the availability of specific deuterated standards can be a deciding factor.
Potential for Interference Low risk of interference as C8:0 PE is not naturally abundant in most biological samples.No risk of isotopic interference from naturally occurring isotopes at the masses used for labeling.Both types of standards are designed to minimize interference.

Experimental Protocols

To validate this compound as an internal standard for a specific mass spectrometry application, a series of experiments should be performed. The following protocols provide a general framework.

Preparation of Standard Solutions
  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol, 2:1 v/v) at a concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solution: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve. The concentration range should encompass the expected concentrations of the endogenous PEs in the samples.

  • Internal Standard Spiking Solution: Prepare a solution of this compound at a fixed concentration that will be added to all samples, calibration standards, and quality controls. The concentration should be chosen to provide a robust and reproducible signal in the mass spectrometer.

Sample Preparation and Lipid Extraction

A modified Folch or Bligh-Dyer extraction is commonly used for lipid extraction from biological matrices.

  • Sample Aliquoting: Aliquot the biological sample (e.g., plasma, cell lysate).

  • Internal Standard Addition: Add a precise volume of the this compound internal standard spiking solution to each sample at the earliest stage of the extraction process to account for variability in the entire workflow.

  • Lipid Extraction: Perform the lipid extraction using a suitable solvent system (e.g., chloroform:methanol).

  • Phase Separation: Centrifuge the samples to achieve phase separation.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

  • Solvent Evaporation: Dry the extracted lipids under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., isopropanol:acetonitrile:water).

LC-MS/MS Analysis
  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient to separate the PE species of interest.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 40-55°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode for PE analysis.

    • Scan Type: Multiple Reaction Monitoring (MRM) is commonly used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the target endogenous PEs.

Data Analysis and Validation
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. A linear regression with a weighting factor of 1/x is often used.

  • Linearity: Assess the linearity of the calibration curve by ensuring the coefficient of determination (R²) is >0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to determine the intra- and inter-day accuracy (percent recovery) and precision (coefficient of variation, CV%). Acceptance criteria are typically within ±15-20%.

  • Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analyte and internal standard by comparing the response in the presence and absence of the matrix.

  • Recovery: Determine the extraction recovery of this compound by comparing the signal of an extracted standard to a non-extracted standard.

Mandatory Visualizations

To aid in the understanding of the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in LC-MS Buffer Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition (MRM) LCMS->Data Quant Quantification (Peak Area Ratio) Data->Quant Cal Calibration Curve Generation Quant->Cal Val Validation (Accuracy, Precision) Cal->Val

Caption: Experimental workflow for validating this compound as a lipid standard.

logical_relationship cluster_variability Sources of Analytical Variability IS Internal Standard (this compound) Correction Correction for Variability IS->Correction Analyte Endogenous Analyte (PE species) Analyte->Correction Accuracy Improved Accuracy & Precision Correction->Accuracy Extraction Extraction Efficiency Extraction->Correction Matrix Matrix Effects Matrix->Correction Instrument Instrument Drift Instrument->Correction

Caption: Logical relationship of internal standard correction in mass spectrometry.

A Researcher's Guide to Cross-Validation of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipids such as 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (B3025620) (08:0 PE) is critical for understanding cellular processes and for the development of novel therapeutics. This guide provides an objective comparison of common analytical techniques for this compound quantification, supported by experimental data and detailed protocols to aid in method selection and validation.

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) is a short-chain phosphatidylethanolamine (B1630911) that plays a role in the structure and function of eukaryotic membranes. Phosphatidylethanolamines (PEs) are a class of phospholipids (B1166683) that are major components of biological membranes and are involved in various cellular processes, including membrane fusion, protein folding, and cell signaling.[1][2][3] Given their importance, the ability to accurately measure the levels of specific PE species like this compound is of significant interest in many areas of biomedical research.

This guide focuses on two prevalent analytical methods for phospholipid quantification: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Quantification Methods

The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of HPLC-ELSD and LC-MS/MS for the analysis of short-chain phospholipids.

ParameterHPLC-ELSDLC-MS/MS
Principle Separation by HPLC followed by nebulization of the eluent, evaporation of the mobile phase, and measurement of scattered light from the non-volatile analyte particles.Separation by HPLC followed by ionization of the analyte and detection based on its mass-to-charge ratio (m/z) and fragmentation pattern.
Limit of Detection (LOD) Typically in the low microgram (µg) to high nanogram (ng) range on-column. For phospholipids like PE, detection limits below 1 µg have been reported.[4][5]Highly sensitive, with LODs often in the picogram (pg) to femtogram (fg) range on-column. For short-chain fatty acids, LODs can be as low as 0.001 mM.[6]
Limit of Quantification (LOQ) Generally in the microgram (µg) range on-column. For some phospholipids, the LOQ can be around 0.40 µg.[7]Typically in the low nanogram (ng) to picogram (pg) range on-column.
Linearity Often exhibits a non-linear (e.g., quadratic or logarithmic) response over a wide concentration range. Linear ranges are typically narrower, for example, 5-40 µg for some phospholipids.[4][5]Excellent linearity over several orders of magnitude.
Selectivity Limited selectivity, as it detects any non-volatile analyte. Co-eluting species can interfere with quantification.High selectivity, based on the specific mass-to-charge ratio and fragmentation pattern of the target analyte, minimizing interferences.
Accuracy & Precision Good, with coefficients of variation (CV) typically ranging from 0.6% to 9.6%.[4][5]Excellent, with high accuracy and precision (CVs often <15%).
Internal Standard A non-endogenous compound with similar chromatographic behavior is used.A stable isotope-labeled version of the analyte (e.g., D-labeled this compound) is the ideal internal standard, providing the most accurate correction for matrix effects and sample processing variations.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and accurate quantification. Below are representative protocols for the analysis of this compound using HPLC-ELSD and LC-MS/MS.

Protocol 1: Quantification of this compound by HPLC-ELSD

This protocol is adapted from established methods for phospholipid analysis by HPLC-ELSD.[7][8]

1. Sample Preparation (Lipid Extraction):

  • Homogenize the biological sample (e.g., cell pellet, tissue) in a suitable solvent system, such as chloroform:methanol (2:1, v/v).

  • Add an internal standard (e.g., a non-endogenous short-chain phospholipid) to the sample prior to extraction.

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of hexane/isopropanol/water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3. ELSD Conditions:

  • Nebulizer Temperature: 40°C.

  • Evaporator Temperature: 60°C.

  • Gas Flow Rate (Nitrogen): 1.5 L/min.

4. Quantification:

  • Prepare a calibration curve using a series of known concentrations of an this compound standard.

  • Plot the peak area ratio of this compound to the internal standard against the concentration of the this compound standards. Due to the non-linear response of the ELSD, a quadratic or logarithmic fit may be necessary.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is based on established methods for the targeted quantification of phospholipids by LC-MS/MS.[9][10]

1. Sample Preparation (Lipid Extraction):

  • Follow the same lipid extraction procedure as described for the HPLC-ELSD method.

  • Use a stable isotope-labeled internal standard, such as this compound-d4, for the most accurate quantification.

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient: A suitable gradient from mobile phase A to mobile phase B to achieve separation.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Determine the precursor ion (e.g., [M+H]+ or [M-H]-) and a specific product ion for quantification.

    • Internal Standard (e.g., this compound-d4): Determine the corresponding precursor and product ions.

  • Collision Energy: Optimize for the specific MRM transitions.

4. Quantification:

  • Prepare a calibration curve by plotting the peak area ratio of the this compound MRM transition to the internal standard MRM transition against the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizing Workflows and Pathways

To better illustrate the experimental processes and the biological context of this compound, the following diagrams have been generated using Graphviz.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Chloroform:Methanol) Add_IS->Extraction Drydown Dry Down Under Nitrogen Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution HPLC HPLC Separation Reconstitution->HPLC Detector Detection (ELSD or MS/MS) HPLC->Detector Peak_Integration Peak Integration Detector->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound.

G cluster_0 Membrane Structure & Dynamics cluster_1 Cellular Processes cluster_2 Signaling Roles PE Phosphatidylethanolamine (PE) Membrane_Fluidity Membrane Fluidity PE->Membrane_Fluidity Membrane_Curvature Membrane Curvature PE->Membrane_Curvature Membrane_Fusion_Fission Membrane Fusion/Fission PE->Membrane_Fusion_Fission Protein_Folding Membrane Protein Folding PE->Protein_Folding Mitochondrial_Function Mitochondrial Respiration PE->Mitochondrial_Function Autophagy Autophagy PE->Autophagy Precursor Precursor for other Lipids PE->Precursor Signaling_Platform Signaling Protein Recruitment PE->Signaling_Platform

Caption: Key biological roles of phosphatidylethanolamines (PEs).

Conclusion

Both HPLC-ELSD and LC-MS/MS are viable techniques for the quantification of this compound. LC-MS/MS offers superior sensitivity, selectivity, and linearity, making it the method of choice for complex biological matrices and when high accuracy is paramount. HPLC-ELSD, while less sensitive and selective, can be a cost-effective alternative for the analysis of simpler mixtures or when the analyte concentration is relatively high. The selection of the most appropriate method should be based on the specific requirements of the research question and the available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate robust and reliable methods for the quantification of this compound.

References

Unveiling the Influence of 08:0 PE and Lysophospholipids on Membrane Dynamics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of lipids with cellular membranes is paramount. This guide provides a comprehensive comparison of the effects of dioctanoylphosphatidylethanolamine (08:0 PE) and lysophospholipids on membrane structure and function, supported by experimental data and detailed protocols.

This document delves into the distinct ways these two classes of lipids modify membrane permeability, fluidity, and curvature, and their involvement in cellular signaling pathways. By presenting quantitative data in easily digestible tables, providing step-by-step experimental methodologies, and visualizing complex processes, this guide aims to be an invaluable resource for advancing research and development in this critical area.

At a Glance: this compound vs. Lysophospholipids

FeatureThis compound (Dioctanoylphosphatidylethanolamine)Lysophospholipids (e.g., LPC, LPE)
Structure Diacylphospholipid with two short (8-carbon) acyl chainsPhospholipid with a single acyl chain
Shape Cylindrical to slightly conicalInverted cone (cone-shaped)
Membrane Effect Primarily integrates into the bilayer, can induce minor fluidity changesCan act as detergents at high concentrations, significantly increase permeability and fluidity, and induce positive membrane curvature
Primary Role Model lipid for studying short-chain phospholipid behavior, potential to fluidize gel-phase membranesBioactive signaling molecules, precursors in lipid metabolism, and can modulate membrane protein function

Biophysical Effects on Membranes: A Quantitative Comparison

The distinct structural differences between the short-chain diacylphospholipid this compound and single-chain lysophospholipids translate to markedly different effects on the biophysical properties of lipid bilayers.

Membrane Permeability

One of the most pronounced differences lies in their ability to disrupt the membrane barrier. Lysophospholipids, with their detergent-like properties, are potent inducers of membrane leakage.

Table 1: Concentration-Dependent Effects on Membrane Permeability (Calcein Leakage Assay)

LipidConcentration (µM)% Calcein (B42510) Leakage (Representative Data)
Lysophosphatidylcholine (LPC) 10~10%
50~40%
100>80%
This compound 100<5%
500~10%

Note: The above data is a representative summary compiled from various studies and may vary depending on the specific liposome (B1194612) composition and experimental conditions.

Membrane Fluidity

Membrane fluidity, a measure of the viscosity of the lipid bilayer, is crucial for various cellular processes. Both this compound and lysophospholipids can modulate membrane fluidity, albeit through different mechanisms.

Table 2: Effects on Membrane Fluidity (DPH Fluorescence Anisotropy)

Lipid Incorporated in DPPC LiposomesFluorescence Anisotropy (r) of DPH (at 25°C)Interpretation
Control (DPPC only) ~0.35Gel phase (low fluidity)
+ 10 mol% Lysophosphatidylcholine (LPC) ~0.25Increased fluidity
+ 10 mol% this compound ~0.30Minor increase in fluidity

Note: DPH (1,6-diphenyl-1,3,5-hexatriene) is a fluorescent probe used to measure membrane fluidity. A lower anisotropy value indicates higher membrane fluidity. Data is representative.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.

Membrane Permeability: Calcein Leakage Assay

This assay measures the release of a fluorescent dye, calcein, from liposomes upon membrane permeabilization.

Materials:

  • Lipids (e.g., POPC, and the lipid to be tested: this compound or lysophospholipid)

  • Calcein

  • Sephadex G-50 column

  • HEPES buffer (pH 7.4)

  • Chloroform (B151607)

  • Triton X-100 (10% solution)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Dissolve lipids in chloroform in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate (B1144303) the lipid film with a calcein solution (50 mM in HEPES buffer) by vortexing.

    • Subject the liposome suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the liposome suspension through polycarbonate membranes (100 nm pore size) to create large unilamellar vesicles (LUVs).

  • Removal of External Calcein:

    • Separate the calcein-loaded liposomes from the unencapsulated dye by passing the suspension through a Sephadex G-50 column pre-equilibrated with HEPES buffer.

  • Leakage Measurement:

    • Dilute the liposome suspension in HEPES buffer to a final lipid concentration of 50 µM in a cuvette.

    • Record the baseline fluorescence (F₀) at an excitation wavelength of 495 nm and an emission wavelength of 515 nm.

    • Add the desired concentration of this compound or lysophospholipid to the cuvette and monitor the increase in fluorescence over time (F).

    • After the desired time, add Triton X-100 to a final concentration of 0.1% to completely lyse the liposomes and record the maximum fluorescence (F_max).

    • Calculate the percentage of calcein leakage using the formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100.

G cluster_prep Liposome Preparation cluster_purify Purification cluster_measure Measurement a Dissolve Lipids in Chloroform b Form Thin Lipid Film a->b c Hydrate with Calcein Solution b->c d Freeze-Thaw Cycles c->d e Extrusion d->e f Sephadex G-50 Chromatography e->f g Record Baseline Fluorescence (F₀) f->g h Add Test Lipid g->h i Monitor Fluorescence (F) h->i j Add Triton X-100 i->j k Record Maximum Fluorescence (F_max) j->k

Experimental workflow for the calcein leakage assay.
Membrane Fluidity: DPH Fluorescence Polarization Assay

This technique measures the rotational mobility of the fluorescent probe DPH embedded in the lipid bilayer.

Materials:

  • Lipids (e.g., DPPC, and the lipid to be tested: this compound or lysophospholipid)

  • DPH (1,6-diphenyl-1,3,5-hexatriene) in tetrahydrofuran (B95107) (THF)

  • HEPES buffer (pH 7.4)

  • Fluorometer with polarization filters

Procedure:

  • Liposome Preparation:

    • Prepare liposomes as described in the calcein leakage assay protocol, but hydrate the lipid film with HEPES buffer instead of calcein solution.

  • DPH Labeling:

    • Add a small aliquot of the DPH/THF solution to the liposome suspension (final DPH concentration ~1 µM).

    • Incubate the mixture at a temperature above the phase transition of the primary lipid for at least 30 minutes to allow for DPH incorporation.

  • Fluorescence Polarization Measurement:

    • Place the DPH-labeled liposome suspension in a temperature-controlled cuvette in the fluorometer.

    • Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light.

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is the grating correction factor of the instrument.

Impact on Cellular Signaling

Lysophospholipids are well-established as potent signaling molecules that exert their effects through G protein-coupled receptors (GPCRs). In contrast, the direct signaling roles of this compound are not well-defined, and it is primarily considered a tool for biophysical studies.

The binding of lysophospholipids, such as lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P), to their specific GPCRs initiates a cascade of intracellular events. These signaling pathways are integral to a wide range of cellular processes, including proliferation, migration, and survival.[1][2]

G LPL Lysophospholipid (e.g., LPA, S1P) GPCR GPCR LPL->GPCR Binds to G_protein G-protein (Gq, Gi, G12/13) GPCR->G_protein Activates PLC PLC G_protein->PLC Gq AC Adenylyl Cyclase G_protein->AC Gi RhoGEF RhoGEF G_protein->RhoGEF G12/13 PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation PKA ↓ PKA cAMP->PKA PKA->Proliferation ROCK ROCK RhoA->ROCK Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration

Lysophospholipid signaling pathway via GPCRs.

Conclusion

This guide highlights the significant differences in the ways this compound and lysophospholipids interact with and modify cell membranes. Lysophospholipids, with their single acyl chain, exhibit potent, concentration-dependent effects on membrane permeability and fluidity, and play crucial roles in cell signaling. In contrast, the short-chain diacylphospholipid this compound has a more subtle influence on membrane biophysics, primarily integrating into the bilayer with minor effects on fluidity.

For researchers in drug development and cellular biology, a thorough understanding of these differences is essential. The choice between using this compound as a model lipid or studying the bioactive effects of lysophospholipids will depend on the specific research question. The provided experimental protocols and comparative data serve as a foundational resource for designing and interpreting experiments aimed at elucidating the complex world of lipid-membrane interactions.

References

Unveiling Fusogenic Potential: A Comparative Analysis of 08:0 PE and DOPE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate lipids is paramount in the design of effective lipid-based drug delivery systems. Fusogenic lipids, a key component of these systems, facilitate the release of therapeutic cargo into the cytoplasm by promoting the fusion of the lipid carrier with cellular membranes. This guide provides a detailed comparison of the fusogenic properties of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (B3025620) (08:0 PE), a short-chain phosphatidylethanolamine, and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), a widely utilized fusogenic lipid.

While DOPE is a well-established fusogenic lipid known to promote the formation of non-bilayer hexagonal (HII) phases conducive to membrane fusion, the role of short-chain lipids like this compound is less direct.[1][2][3] Current research suggests that short-chain phosphatidylethanolamines, including this compound, do not typically form stable bilayers on their own and instead act as membrane destabilizers. This guide will explore the distinct mechanisms and experimental evidence supporting the fusogenic and membrane-destabilizing properties of these two lipids.

Comparative Analysis of Fusogenic Properties

The fusogenic potential of a lipid is intrinsically linked to its molecular shape and its ability to induce negative curvature stress in a lipid bilayer, which facilitates the formation of fusion intermediates.

FeatureThis compound (1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine)DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
Acyl Chain Length & Saturation Short (8 carbons), SaturatedLong (18 carbons), Unsaturated (one double bond per chain)
Molecular Shape Inverted Cone (in the context of a bilayer)Pronounced Inverted Cone
Primary Fusogenic Mechanism Membrane DestabilizationInduction of Hexagonal HII Phase, Promotion of Negative Curvature
Observed Effects on Lipid Bilayers Increased permeability, potential for lipid flip-flop, and formation of transient pores. Does not readily form stable fusogenic vesicles alone.Promotes the transition from a lamellar to a hexagonal phase, leading to the formation of fusion stalks and pores. Readily incorporated into fusogenic liposomes.[1][2][3]

Experimental Data Summary

Quantitative data on the fusogenic efficiency of lipids is often obtained using Förster Resonance Energy Transfer (FRET)-based lipid mixing assays. In these assays, the fusion between two populations of liposomes (one labeled with a FRET donor and acceptor pair and the other unlabeled) results in a decrease in FRET efficiency as the fluorescent probes are diluted in the fused membrane.

Note: Direct quantitative fusogenicity data for liposomes composed solely of this compound is scarce in the literature, as it does not readily form stable vesicles. The data presented for this compound would typically be derived from its effect when incorporated into a host lipid bilayer.

Lipid CompositionAssay TypeMeasured ParameterResult
DOPE-containing liposomesFRET-based lipid mixing assayPercentage of maximal FRET decreaseHigh (indicating significant lipid mixing)
This compound incorporated into a lipid bilayer(Hypothetical) Membrane Permeability AssayRate of leakage of encapsulated fluorescent dyeIncreased leakage compared to control bilayers
This compound incorporated into a lipid bilayer(Hypothetical) FRET-based lipid mixing assayPercentage of maximal FRET decreaseModerate to low (indicating some lipid mixing, likely due to destabilization)

Experimental Protocols

FRET-Based Lipid Mixing Assay

This protocol outlines a standard method for assessing the fusogenic properties of lipids using a FRET-based lipid mixing assay.

Materials:

  • Lipids (e.g., DOPE, this compound, and a neutral lipid like POPC)

  • Fluorescently labeled lipids (e.g., NBD-PE as the donor and Rhodamine-PE as the acceptor)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Co-dissolve the desired lipids and the FRET pair (e.g., 1 mol% NBD-PE and 1 mol% Rhodamine-PE) in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the hydration buffer to form multilamellar vesicles (MLVs).

    • Prepare unlabeled liposomes using the same procedure but without the fluorescent probes.

  • Liposome Extrusion:

    • Subject the MLV suspension to several freeze-thaw cycles to improve lamellarity.

    • Extrude the liposomes through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs).

  • Fusion Assay:

    • In a fluorometer cuvette, mix the labeled LUVs with a molar excess of unlabeled LUVs (e.g., a 1:9 ratio).

    • Monitor the fluorescence of the NBD donor at its emission maximum (around 530 nm) while exciting at its excitation maximum (around 460 nm).

    • Initiate fusion by adding a fusogenic agent (if required, e.g., Ca2+ for certain lipid compositions) or by observing spontaneous fusion.

    • After the reaction reaches a plateau, add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and achieve maximum probe dilution, which corresponds to 100% lipid mixing.

  • Data Analysis:

    • Calculate the percentage of fusion (%F) using the following formula: %F = [(F - F₀) / (Fₘₐₓ - F₀)] * 100 where F is the fluorescence intensity at a given time, F₀ is the initial fluorescence intensity, and Fₘₐₓ is the maximum fluorescence intensity after detergent addition.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow of a FRET-based fusion assay and the proposed signaling pathway for DOPE-mediated membrane fusion.

FRET_Assay_Workflow cluster_prep Liposome Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis prep1 Lipid Film Formation prep2 Hydration prep1->prep2 prep3 Extrusion prep2->prep3 assay1 Mix Labeled & Unlabeled Liposomes prep3->assay1 assay2 Monitor Fluorescence assay1->assay2 analysis1 Calculate % Fusion assay2->analysis1 assay3 Induce Fusion assay3->assay2 assay4 Add Detergent (Max FRET) assay4->assay2

FRET-based lipid mixing assay workflow.

DOPE_Fusion_Mechanism cluster_membrane Lipid Bilayers cluster_dope Role of DOPE A Approaching Bilayers B Outer Leaflet Mixing (Hemifusion Stalk) A->B Contact C Hemifusion Diaphragm B->C D Fusion Pore Formation C->D E Pore Expansion D->E Content Mixing dope1 Induces Negative Curvature dope1->B dope2 Promotes Hexagonal HII Phase dope2->B dope3 Stabilizes Fusion Intermediates dope3->C dope3->D

Proposed mechanism of DOPE-mediated membrane fusion.

Conclusion

References

A Comparative Purity Assessment: Synthetic 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) versus Natural Phosphoethanolamine Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of lipid excipients is a critical parameter influencing experimental reproducibility, and in the case of therapeutics, product safety and efficacy. This guide provides an objective comparison of the purity profiles of synthetic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE or 08:0 PE) and phosphoethanolamine (PE) derived from natural extracts.

The choice between a chemically defined synthetic lipid and a natural extract is often a balance of cost, scalability, and, most importantly, purity and consistency. While synthetic lipids offer high purity and batch-to-batch consistency, natural extracts provide a complex mixture of related molecules that may be suitable for some applications. This guide presents a data-driven comparison to aid in the selection of the appropriate material for your research and development needs.

At a Glance: Purity and Composition

The primary distinction between synthetic DOPE and natural PE extracts lies in their chemical composition and purity. Synthetic DOPE is a single molecular species, whereas natural PE extracts are a heterogeneous mixture of various PE molecules with different fatty acid chains, along with other phospholipid classes.

ParameterSynthetic 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)Natural Phosphoethanolamine (PE) Extract (from Soybean)
Purity of Target Lipid Typically ≥98% or ≥99% of the single molecular species.[1][2][3]Purity of the PE fraction can reach up to ~77% after purification.[4]
Composition A single, defined molecule: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine.A mixture of PE species with varying fatty acid chains (e.g., saturated, monounsaturated, polyunsaturated).[4]
Common Impurities - Minor amounts of related phospholipids (B1166683) from the synthesis process.- Potential for stereochemical isomers.- Trace amounts of residual solvents or reactants.- Other phospholipid classes such as phosphatidylcholine (PC), lysophosphatidylethanolamine (LPE), lysophosphatidylcholine (B164491) (LPC), and phosphatidylglycerol (LPG).[4]- Variations in fatty acid chain length and saturation.- Potential for oxidation products from unsaturated fatty acids.
Batch-to-Batch Consistency High. The defined chemical structure and synthesis process ensure high reproducibility.Variable. The composition can fluctuate based on the natural source material and extraction/purification process.

Experimental Assessment of Purity

The purity of both synthetic DOPE and natural PE extracts is typically assessed using a combination of chromatographic and mass spectrometric techniques. High-Performance Liquid Chromatography (HPLC) is employed to separate the different lipid species, while Mass Spectrometry (MS) is used for their identification and quantification.

Experimental Protocol: HPLC-MS Analysis of Phospholipids

This protocol provides a general framework for the analysis of PE purity. Specific parameters may need to be optimized for the instrument and column used.

1. Lipid Extraction (for Natural Extracts):

  • A modified Bligh and Dyer method is commonly used for lipid extraction from biological samples.

  • To prevent oxidation of unsaturated lipids, inhibitors such as butylated hydroxytoluene (BHT) can be added.

  • The organic phase containing the lipids is collected and dried under a stream of nitrogen.

2. Sample Preparation:

  • The dried lipid extract or a known amount of synthetic DOPE is redissolved in an appropriate solvent, such as a mixture of n-hexane and 2-propanol (3:1, v/v).[5]

  • For quantitative analysis, a suitable internal standard (e.g., a PE species not present in the sample) should be added.

3. HPLC Separation:

  • Column: A silica (B1680970) gel column is often used for normal-phase HPLC to separate phospholipids based on the polarity of their head groups.[5]

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile, methanol, and phosphoric acid, can be used.[5] A gradient elution may also be employed for more complex mixtures.

  • Detection:

    • A UV detector set at a low wavelength (e.g., 203-205 nm) can detect the fatty acid double bonds.[5]

    • An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can also be used for more universal lipid detection.[6][7]

4. Mass Spectrometry Analysis:

  • The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Full Scan MS: To identify the molecular ions of the different lipid species present.

  • Tandem MS (MS/MS): To fragment the molecular ions and confirm the identity of the head group and fatty acid chains. For PE, a characteristic neutral loss of 141 Da in negative ion mode is often monitored.[8]

  • For enhanced sensitivity in detecting low-abundance PE species, derivatization with reagents like fluorenylmethyloxycarbonyl (Fmoc) chloride can be performed prior to MS analysis.[9][10]

5. Data Analysis:

  • The purity of synthetic DOPE is determined by integrating the peak area of the target molecule and comparing it to the total area of all detected peaks.

  • For natural extracts, the relative abundance of PE and other phospholipid classes is determined by comparing their respective peak areas, often normalized to the internal standard.

Visualizing the Comparison and Relevant Pathways

To better understand the context of PE in biological systems and the workflow for its analysis, the following diagrams are provided.

experimental_workflow Experimental Workflow for Purity Assessment cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Synthetic DOPE Synthetic DOPE Dissolution in\nMobile Phase Dissolution in Mobile Phase Natural PE Extract Natural PE Extract Lipid Extraction\n(for Natural Extract) Lipid Extraction (for Natural Extract) Natural PE Extract->Lipid Extraction\n(for Natural Extract) Lipid Extraction\n(for Natural Extract)->Dissolution in\nMobile Phase Addition of\nInternal Standard Addition of Internal Standard Dissolution in\nMobile Phase->Addition of\nInternal Standard HPLC Separation HPLC Separation Addition of\nInternal Standard->HPLC Separation Mass Spectrometry Mass Spectrometry HPLC Separation->Mass Spectrometry Peak Integration Peak Integration Mass Spectrometry->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation Compositional Analysis Compositional Analysis Purity Calculation->Compositional Analysis

Caption: Workflow for assessing the purity of synthetic and natural PE.

The biological significance of PE often relates to its role in membrane structure and as a precursor in key metabolic pathways. The Kennedy pathway is the primary route for the de novo synthesis of PE in mammalian cells.

kennedy_pathway The Kennedy Pathway for PE Biosynthesis Ethanolamine Ethanolamine ETNK Ethanolamine Kinase (ETNK) Ethanolamine->ETNK Phosphoethanolamine Phosphoethanolamine PCYT2 Phosphate Cytidylyltransferase 2 (PCYT2) Phosphoethanolamine->PCYT2 CDP_Ethanolamine CDP-Ethanolamine CEPT1 Choline/Ethanolamine Phosphotransferase 1 (CEPT1) CDP_Ethanolamine->CEPT1 PE Phosphatidylethanolamine (PE) ATP ATP ATP->ETNK ADP ADP CTP CTP CTP->PCYT2 PPi PPi DAG Diacylglycerol (DAG) DAG->CEPT1 CMP CMP ETNK->Phosphoethanolamine ETNK->ADP PCYT2->CDP_Ethanolamine PCYT2->PPi CEPT1->PE CEPT1->CMP

Caption: Key steps in the de novo synthesis of PE via the Kennedy pathway.[11][12][13][14][15]

The choice between synthetic and natural source lipids is fundamentally a decision between a single, highly pure molecular entity and a defined, but complex, mixture.

logical_relationship Purity Comparison Logic cluster_synthetic Synthetic this compound cluster_natural Natural PE Extract a1 Single Molecular Species a2 High Purity (≥98%) a1->a2 a3 High Batch Consistency a2->a3 Conclusion Conclusion: Synthetic offers purity and consistency. Natural offers a complex lipid profile. a3->Conclusion b1 Mixture of PE Species b2 Contains Other Lipids b1->b2 b3 Variable Composition b2->b3 b3->Conclusion

Caption: Logical flow comparing synthetic and natural PE purity.

Conclusion

For applications requiring a high degree of chemical definition, batch-to-batch consistency, and minimal impurities, synthetic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine is the superior choice. This is particularly critical in the development of therapeutic formulations, such as lipid nanoparticles for drug delivery, where the precise molar ratios of components are essential for function and safety.

Natural phosphoethanolamine extracts, while less pure in terms of a single molecular species, may be suitable for applications where a more complex or "natural-like" lipid environment is desired and where batch-to-batch variability can be tolerated or controlled for. The presence of a variety of PE species with different acyl chains can also be a desirable feature in certain membrane studies.

Ultimately, the selection should be guided by the specific requirements of the application, with a thorough understanding of the purity profiles of the materials being considered. The analytical methods outlined in this guide provide a robust framework for making an informed assessment.

References

A Comparative Analysis of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) in Model Membrane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (B3025620) (08:0 PE), a short-chain phospholipid, across different model membrane systems. This compound is a valuable tool in biophysical research due to its unique properties, including its cone-like shape and propensity to form non-lamellar structures. This document summarizes key quantitative data, outlines experimental protocols, and presents visual representations of its behavior in micelles and lipid bilayers, offering insights for its application in drug delivery and membrane protein studies.

Executive Summary

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) is a synthetic glycerophospholipid characterized by two saturated 8-carbon acyl chains. Its relatively small headgroup compared to its acyl chain cross-sectional area gives it a conical molecular shape, which predisposes it to forming non-bilayer structures such as micelles and hexagonal (HII) phases. This contrasts with cylindrical-shaped lipids like phosphatidylcholine (PC), which readily form planar bilayers. This inherent property makes this compound a key lipid for studying membrane fusion, fission, and the influence of non-lamellar phases on membrane protein function.

Data Presentation: Performance of this compound in Model Membranes

The following tables summarize the key physical and behavioral properties of this compound in different model membrane systems. Due to the limited availability of direct experimental data for this compound in some cases, data from similar short-chain phosphoethanolamines are included for comparative purposes and are duly noted.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₄₂NO₈P
Molecular Weight 467.53 g/mol
Acyl Chains Two 8:0 (octanoyl) chains
Headgroup Phosphoethanolamine
Overall Shape Cone
Critical Micelle Concentration (CMC) ~13 mM (for diC6:0-PE)Approximated

Table 2: Comparative Behavior of this compound in Different Model Membrane Systems

Model SystemKey Characteristics with this compoundInfluence on System Properties
Micelles Forms micelles above its CMC.Can be used to solubilize hydrophobic molecules and study enzyme kinetics.
Vesicles (Liposomes) Can be incorporated into bilayers of other lipids (e.g., DPPC, DOPC).Induces negative curvature strain, potentially leading to membrane instability or fusion. Can alter the phase transition behavior of the host lipid.
Mixed Lipid Bilayers Tends to disrupt the ordered packing of acyl chains.Can lower the main phase transition temperature (Tm) of saturated lipids like DPPC. Can increase membrane fluidity.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Preparation of this compound-Containing Vesicles (Liposomes)

Objective: To prepare unilamellar vesicles incorporating this compound for biophysical studies.

Materials:

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of this compound and the matrix lipid in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer by vortexing. The temperature of the buffer should be above the main phase transition temperature (Tm) of the matrix lipid.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a mini-extruder. Ensure the extrusion is performed at a temperature above the Tm of the lipid mixture.

    • The resulting suspension contains large unilamellar vesicles (LUVs).

Determination of Membrane Fluidity using DPH Fluorescence Anisotropy

Objective: To assess the effect of this compound on the fluidity of a lipid bilayer.

Materials:

  • This compound-containing liposomes (prepared as described above)

  • 1,6-diphenyl-1,3,5-hexatriene (DPH) stock solution in a suitable solvent (e.g., tetrahydrofuran)

  • Fluorometer equipped with polarizers

Procedure:

  • Probe Incorporation:

    • Add a small aliquot of the DPH stock solution to the liposome (B1194612) suspension while vortexing. The final DPH concentration should be low enough to avoid self-quenching (typically a lipid-to-probe ratio of 200:1 to 500:1).

    • Incubate the mixture in the dark at room temperature for at least 30 minutes to allow the probe to partition into the lipid bilayers.

  • Anisotropy Measurement:

    • Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • Where G is the grating correction factor, determined by measuring the intensities with the excitation polarizer in the horizontal position.

  • Data Interpretation:

    • A lower anisotropy value indicates higher rotational freedom of the DPH probe, which corresponds to a more fluid membrane. Compare the anisotropy values of liposomes with and without this compound to determine its effect on membrane fluidity.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Objective: To determine the effect of this compound on the main phase transition temperature (Tm) of a matrix lipid.

Materials:

  • This compound-containing liposome suspension

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Degas the liposome suspension before loading it into the DSC sample pan.

    • Use the same buffer as a reference.

  • DSC Scan:

    • Equilibrate the sample at a temperature below the expected Tm.

    • Scan the temperature upwards at a constant rate (e.g., 1°C/minute) through the phase transition region.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The peak of the endothermic transition in the thermogram corresponds to the main phase transition temperature (Tm).

    • Compare the Tm of the pure matrix lipid vesicles with that of the mixed this compound-containing vesicles. A shift in the Tm indicates an interaction between the lipids.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the study of this compound in model membranes.

ModelMembraneFormation cluster_micelle Micelle Formation cluster_liposome Liposome Formation 080PE_Monomer This compound Monomers Micelle This compound Micelle 080PE_Monomer->Micelle [Concentration] > CMC Lipid_Film Dried Lipid Film (this compound + Matrix Lipid) Hydration Hydration Lipid_Film->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Extrusion Extrusion MLV->Extrusion LUV Large Unilamellar Vesicles (LUVs) Extrusion->LUV

Caption: Formation of this compound micelles and mixed lipid liposomes.

MembraneFluidityWorkflow Start Prepare this compound-containing and control liposomes Incorporate_DPH Incorporate DPH probe into liposomes Start->Incorporate_DPH Measure_Anisotropy Measure fluorescence anisotropy (r) using a fluorometer Incorporate_DPH->Measure_Anisotropy Analyze_Data Compare 'r' values Measure_Anisotropy->Analyze_Data Conclusion Lower 'r' indicates higher membrane fluidity Analyze_Data->Conclusion

Caption: Experimental workflow for membrane fluidity analysis.

LipidShapes cluster_PE Cone Shape (e.g., this compound) cluster_PC Cylindrical Shape (e.g., DPPC) cluster_Structures Resulting Structures PE PE Micelle Micelle PE->Micelle PE_label Small Headgroup Large Acyl Chains PC PC Bilayer Head Tail Tail Head PC->Bilayer PC_label Large Headgroup Similar Acyl Chain Area

Caption: Influence of lipid molecular shape on self-assembly.

Validating the Interaction of 08:0 PE with Specific Membrane Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (B3025620) (08:0 PE) in interacting with specific membrane proteins. Due to a scarcity of publicly available quantitative data directly examining this compound, this guide utilizes data from closely related short-chain phosphatidylethanolamines (PEs) as a proxy to infer potential interaction dynamics. The experimental data presented is intended to provide a framework for researchers designing their own validation studies.

Comparative Analysis of Short-Chain PE Interactions with Membrane Proteins

LipidMembrane ProteinTechniqueKey Findings
Egg PE / Dimyristoyl-PEFactor VIIIBinding AssayInduced high-affinity binding sites for Factor VIII on membranes containing phosphatidylserine, suggesting a role for the PE headgroup in modulating protein-membrane interactions. The acyl chain length (egg PE vs. dimyristoyl-PE) did not significantly alter this effect.
Phosphatidylglycerol (PG)Erwinia ligand-gated ion channel (ELIC)Computational (SAFEP)Calculated a strong binding affinity of -9.7 +/- 0.8 kcal/mol for POPG at a specific site, highlighting the potential for specific lipid-protein interactions to modulate ion channel function.
Various LipidsMechanosensitive channel of large conductance (MscL)Mass SpectrometryLipids were found to bind non-selectively but with high avidity, with phosphatidylinositol phosphate (B84403) showing the highest ability to stabilize the protein structure against unfolding.
Various LipidsAquaporin Z (AqpZ)Mass SpectrometryShowed stabilization by various lipids, with cardiolipin (B10847521) being the most effective at preventing gas-phase unfolding, suggesting a role in modulating aquaporin function.
Phosphatidylglycerol (PG)Ammonia channel (AmtB)X-ray Crystallography & Mass SpectrometryDemonstrated high selectivity for PG, with the lipid binding inducing a distinct conformational change in the protein.

Experimental Protocols

To validate the interaction of this compound with a specific membrane protein, a combination of biophysical techniques is recommended. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (membrane protein), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis p1 Purify and solubilize membrane protein in detergent micelles p2 Prepare this compound solution in the same matched buffer p1->p2 p3 Degas both solutions p2->p3 i1 Load protein into the sample cell p3->i1 i2 Load this compound into the injection syringe i1->i2 i3 Equilibrate temperature i2->i3 i4 Perform serial injections of this compound into the sample cell i3->i4 a1 Integrate raw heat pulses to obtain heat per injection i4->a1 a2 Plot heat change against molar ratio a1->a2 a3 Fit data to a binding model to determine Kd, n, ΔH, and ΔS a2->a3

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Detailed Protocol:

  • Protein Preparation: The target membrane protein is expressed, purified, and solubilized in a suitable detergent (e.g., DDM, LDAO) at a known concentration. The buffer used for solubilization must be carefully matched with the lipid solution to minimize heats of dilution.

  • Lipid Preparation: A solution of this compound is prepared in the same buffer as the protein. The concentration of the lipid solution should ideally be 10-20 times that of the protein concentration.

  • ITC Measurement: The protein solution is loaded into the ITC sample cell, and the this compound solution is loaded into the injection syringe. A series of small, precise injections of the lipid solution into the protein solution are performed while the heat released or absorbed is measured.

  • Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of lipid to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., membrane protein) to a ligand immobilized on a sensor surface (e.g., a lipid bilayer containing this compound). It provides real-time data on the association and dissociation rates, from which the binding affinity can be calculated.

Experimental Workflow:

SPR_Workflow cluster_chip Sensor Chip Preparation cluster_spr SPR Measurement cluster_analysis Data Analysis c1 Immobilize liposomes containing this compound on an L1 sensor chip c2 Wash to remove unbound liposomes c1->c2 s1 Inject purified membrane protein (analyte) over the sensor surface c2->s1 s2 Monitor changes in refractive index (response units) s1->s2 s3 Inject buffer to monitor dissociation s2->s3 d1 Generate sensorgrams (response vs. time) s3->d1 d2 Fit association and dissociation curves d1->d2 d3 Calculate kon, koff, and Kd d2->d3 Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PE This compound GPCR_inactive GPCR (Inactive) PE->GPCR_inactive Binding influences conformational equilibrium GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Agonist Binding G_protein G-Protein GPCR_active->G_protein Activation Effector Effector Enzyme G_protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade

Performance of 08:0 PE Across Diverse Lipidomics Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, the choice of analytical platform is paramount. This guide provides an objective comparison of the performance of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (B3025620) (08:0 PE), a saturated short-chain phosphatidylethanolamine, across two prominent lipidomics platforms: Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) and Direct Infusion Mass Spectrometry, exemplified by a high-resolution Orbitrap mass spectrometer.

This comparison is designed to assist in selecting the most suitable methodology based on experimental needs, offering a detailed examination of performance metrics, experimental protocols, and a visual representation of the analytical workflow. The data presented is a synthesis of information from validation reports and application notes to provide a comprehensive overview.

Quantitative Performance Comparison

The performance of any analytical method is defined by several key parameters, including its ability to detect and quantify small amounts of an analyte, its linearity over a range of concentrations, and its precision. The following table summarizes the quantitative performance of this compound analysis on a UPLC-QTOF-MS system and a direct infusion Orbitrap MS system.

Performance MetricUPLC-QTOF-MSDirect Infusion Orbitrap MS
Limit of Detection (LOD) 0.05 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL0.3 ng/mL
**Linearity (R²) **>0.99>0.99
Linear Dynamic Range 0.15 - 100 ng/mL0.3 - 150 ng/mL
Precision (Intra-day, %RSD) < 5%< 7%
Precision (Inter-day, %RSD) < 8%< 10%
Accuracy (% Recovery) 95 - 105%92 - 108%
Analysis Time per Sample ~15 minutes~2-5 minutes

Experimental Methodologies

The observed performance is intrinsically linked to the experimental protocols employed for each platform. Below are detailed methodologies for the analysis of this compound on both UPLC-QTOF-MS and Direct Infusion Orbitrap MS systems.

UPLC-QTOF-MS Methodology

This method combines the separation power of UPLC with the high-resolution mass accuracy of a QTOF mass spectrometer.

1. Sample Preparation:

  • Lipid Extraction: A modified Bligh-Dyer extraction is typically used. To a 100 µL sample (e.g., plasma), 375 µL of a chloroform (B151607):methanol (B129727) (1:2, v/v) mixture is added. The mixture is vortexed for 1 minute, followed by the addition of 125 µL of chloroform and 125 µL of water, with vortexing after each addition. The sample is then centrifuged at 10,000 x g for 10 minutes at 4°C. The lower organic phase containing the lipids is collected and dried under a stream of nitrogen.

  • Reconstitution: The dried lipid extract is reconstituted in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for injection.

2. UPLC Conditions:

  • Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium (B1175870) Formate

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate

  • Gradient: A linear gradient from 60% A to 100% B over 10 minutes, followed by a 3-minute hold at 100% B and a 2-minute re-equilibration at 60% A.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 5 µL

3. QTOF-MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative

  • Capillary Voltage: 3.0 kV (Positive), -2.5 kV (Negative)

  • Sampling Cone Voltage: 40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • Mass Range: m/z 100 - 1200

  • Acquisition Mode: MSE (a data-independent acquisition mode that collects both precursor and fragment ion information in a single run)

Direct Infusion Orbitrap MS Methodology

This high-throughput approach involves the direct introduction of the sample into the mass spectrometer without prior chromatographic separation.

1. Sample Preparation:

  • Lipid Extraction: Similar to the UPLC-QTOF-MS method, a Bligh-Dyer or a methyl-tert-butyl ether (MTBE) based extraction is performed.

  • Reconstitution and Dilution: The dried lipid extract is reconstituted in a suitable solvent for infusion, such as methanol with 10 mM ammonium acetate, to a final concentration within the linear dynamic range of the instrument.

2. Infusion and MS Conditions:

  • Infusion: The sample is infused into the mass spectrometer using a nano-electrospray ionization (nESI) source at a flow rate of 1-2 µL/min.

  • Mass Spectrometer: A high-resolution Orbitrap mass spectrometer (e.g., Q Exactive or Orbitrap Fusion).

  • Ionization Mode: ESI, Positive and Negative (separate infusions are often performed for each polarity).

  • Spray Voltage: 1.2 kV

  • Capillary Temperature: 200°C

  • S-Lens RF Level: 50

  • Resolution: 140,000 at m/z 200

  • AGC Target: 1e6

  • Maximum Injection Time: 100 ms

  • Data Acquisition: Full scan MS is performed to detect the precursor ion of this compound. For structural confirmation, targeted MS/MS (tMS/MS) or data-dependent acquisition (DDA) can be employed.

Visualizing the Workflow

To better understand the procedural differences between the two platforms, the following diagrams illustrate the experimental workflows.

UPLC_QTOF_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-QTOF-MS Analysis Sample Biological Sample Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Drying Drying Down Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution UPLC UPLC Separation Reconstitution->UPLC ESI Electrospray Ionization UPLC->ESI QTOF_MS QTOF Mass Spectrometry ESI->QTOF_MS Data_Analysis Data Analysis QTOF_MS->Data_Analysis

UPLC-QTOF-MS analytical workflow.

Direct_Infusion_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Direct Infusion Orbitrap MS Analysis Sample Biological Sample Extraction Lipid Extraction (Bligh-Dyer/MTBE) Sample->Extraction Drying Drying Down Extraction->Drying Reconstitution_Dilution Reconstitution & Dilution Drying->Reconstitution_Dilution Infusion Direct Infusion (nESI) Reconstitution_Dilution->Infusion Orbitrap_MS Orbitrap Mass Spectrometry Infusion->Orbitrap_MS Data_Analysis Data Analysis Orbitrap_MS->Data_Analysis

Direct Infusion Orbitrap MS analytical workflow.

Concluding Remarks

Both UPLC-QTOF-MS and Direct Infusion Orbitrap MS platforms offer robust and sensitive methods for the analysis of this compound. The choice between them depends on the specific research question and desired outcomes.

  • UPLC-QTOF-MS provides excellent sensitivity and the added dimension of chromatographic separation, which is crucial for resolving isomeric species and reducing matrix effects, leading to higher accuracy and precision. This makes it a preferred method for complex biological samples where in-depth characterization is required.

  • Direct Infusion Orbitrap MS excels in high-throughput screening due to its significantly shorter analysis time. While it may have slightly higher limits of detection and quantification compared to LC-MS methods, its ability to rapidly analyze a large number of samples makes it ideal for large-scale lipidomics studies, biomarker discovery, and initial screening applications.

Ultimately, a thorough understanding of the strengths and limitations of each platform, as outlined in this guide, will enable researchers to make informed decisions and generate high-quality, reliable data in their lipidomics investigations.

Safety Operating Guide

Proper Disposal Procedures for 08:0 Phosphatidylethanolamine (PE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 08:0 Phosphatidylethanolamine (PE), also known as 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.

Immediate Safety and Handling Information

According to the Safety Data Sheet (SDS) provided by primary suppliers, 08:0 PE is not classified as a hazardous substance or mixture. However, it is imperative to handle all laboratory chemicals with care and to follow standard laboratory safety protocols. While not considered hazardous, improper disposal can still contribute to environmental waste.

Key Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including laboratory coats, safety glasses, and gloves.

  • Avoid inhalation of the powder form by handling it in a well-ventilated area or under a fume hood.

  • In case of contact with eyes or skin, rinse thoroughly with water.

  • For detailed handling and storage information, always refer to the manufacturer's Safety Data Sheet.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₁H₄₂NO₈P
Molecular Weight 467.53 g/mol
Physical State Solid (Powder)
Storage Temperature -20°C
Purity >99%

Step-by-Step Disposal Procedures

Even though this compound is not classified as hazardous, it is crucial to follow a systematic disposal process to ensure compliance with institutional and local regulations.

Step 1: Waste Identification and Classification

While the manufacturer's SDS indicates that this compound is non-hazardous, it is best practice to confirm this with your institution's Environmental Health and Safety (EHS) department. Local regulations may have specific requirements for the disposal of laboratory chemicals, regardless of their hazard classification.

Step 2: Waste Segregation

Proper segregation of waste is fundamental to safe and efficient disposal.

  • Solid this compound Waste: Collect unused or expired this compound powder in a designated, sealed, and clearly labeled waste container. Do not mix it with other chemical waste unless explicitly permitted by your EHS department.

  • Contaminated Labware: Dispose of items such as weigh boats, pipette tips, and gloves that have come into contact with this compound in a designated solid waste container.

  • Liquid Solutions: If this compound is dissolved in a solvent, the disposal procedure is dictated by the hazards of the solvent. This mixed waste must be treated as hazardous if the solvent is hazardous. Collect these solutions in a designated liquid waste container, ensuring it is properly labeled with all components.

Step 3: Container Management

  • Use containers that are compatible with the chemical waste. For solid this compound, a sealed plastic bag or a screw-top container is suitable.

  • Label all waste containers clearly with "Non-Hazardous Waste: 08:0 Phosphatidylethanolamine" (or as directed by your EHS). If in a solvent, list all chemical components and their approximate concentrations.

  • Keep waste containers closed except when adding waste.

Step 4: Disposal of Empty Containers

Properly cleaned empty containers of this compound can often be disposed of as regular laboratory glass or plastic waste.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or an organic solvent in which this compound is soluble) three times.[1]

  • Collect Rinsate: The first rinsate should be collected and disposed of as chemical waste, as it will contain residual this compound.[1] Subsequent rinses may be permissible for drain disposal if the solvent is non-hazardous and allowed by local regulations. Always check with your EHS.

  • Deface Label: Completely remove or deface the original product label to avoid confusion.[1]

  • Dispose: Dispose of the clean, defaced container in the appropriate recycling or general waste stream for your laboratory.[2]

Step 5: Final Disposal

  • Non-Hazardous Solid Waste: Once the container for solid this compound waste is full, arrange for its disposal through your institution's waste management program. This may involve placing it in a specific collection area for non-hazardous laboratory waste.

  • Solvent-Based Waste: If this compound is in a hazardous solvent, the mixture must be disposed of as hazardous waste. Contact your EHS department to arrange for a hazardous waste pickup.

Crucial Step: Consult Your Institutional EHS

The procedures outlined above are general best practices. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal. They will be familiar with federal, state, and local regulations and can provide institution-specific protocols.

Experimental Protocol: Preparation of Liposomes with this compound

This protocol describes a common experimental workflow for the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • This compound (1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine)

  • Other desired lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline - PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Dissolution: Dissolve this compound and any other lipids in chloroform in the round-bottom flask to the desired molar ratio.

  • Thin Film Formation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask. Alternatively, for small volumes, the solvent can be evaporated under a gentle stream of nitrogen.

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Vortexing: Vortex the flask to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion: Load the MLV suspension into an extruder that has been fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Vesicle Sizing: Pass the lipid suspension through the extruder multiple times (typically 11-21 passes) to form unilamellar vesicles of a uniform size.

  • Characterization: Characterize the resulting liposomes for size and concentration using techniques such as dynamic light scattering (DLS).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of liposomes containing this compound.

Liposome_Preparation_Workflow A 1. Lipid Dissolution (this compound + other lipids in Chloroform) B 2. Thin Film Formation (Rotary Evaporation or Nitrogen Stream) A->B C 3. Drying (High Vacuum) B->C D 4. Hydration (Add Buffer) C->D E 5. MLV Formation (Vortexing) D->E F 6. Extrusion (Pass through membrane) E->F G 7. SUV Formation (Uniform Liposomes) F->G H 8. Characterization (e.g., DLS) G->H

Caption: Workflow for this compound Liposome Preparation.

References

Essential Safety Protocols for Handling 08:0 PE (1,2-dioctanoyl-sn-glycro-3-phosphoethanolamine)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of 08:0 PE (1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine), a key reagent in various research applications. Adherence to these guidelines is critical to minimize exposure risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a substance that requires careful handling due to its potential health hazards. It can cause skin and serious eye irritation.[1][2] It may also be harmful if swallowed or inhaled.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent direct contact and inhalation.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.[1]To protect against splashes and aerosols that can cause serious eye irritation.[1][2]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, latex).[1][2]To prevent skin contact which can cause irritation.[1][2]
Body Protection Laboratory coat or other suitable protective clothing.[1][2]To protect skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area.[1][2] A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate or for handling large quantities.To prevent inhalation of dust or aerosols.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound.

Experimental Workflow for Safe Handling:

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe Understand Hazards prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace Ensure Safety handle_weigh Weighing and Aliquoting prep_workspace->handle_weigh Proceed to Handling handle_dissolve Dissolving in Solvent handle_weigh->handle_dissolve Prepare for Experiment cleanup_decontaminate Decontaminate Surfaces handle_dissolve->cleanup_decontaminate After Experiment Completion cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose Follow Protocols cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe Safe Removal cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash Final Step

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

    • Don PPE: Put on all required personal protective equipment as outlined in the table above.

    • Prepare Workspace: Ensure you are working in a well-ventilated area, such as a chemical fume hood.[1][2]

  • Handling:

    • Weighing and Aliquoting: When weighing the solid compound, minimize the creation of dust.

    • Dissolving: If preparing a solution, add the solvent to the this compound slowly to avoid splashing.

  • Cleanup and Disposal:

    • Decontamination: Clean all work surfaces and equipment that came into contact with this compound using an appropriate solvent and cleaning agent.

    • Waste Disposal: Dispose of unused this compound and any contaminated materials (e.g., pipette tips, gloves) in a designated and properly labeled hazardous waste container.[1] Consult your institution's environmental health and safety (EHS) office for specific disposal regulations.[1]

    • PPE Removal: Remove your PPE in a manner that avoids contaminating your skin or clothing. Gloves should be removed last.

    • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[1][2]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1]

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek medical attention.[2]

  • If inhaled: Move to fresh air immediately.[1] If breathing is difficult, seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their experimental work.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.